molecular formula C7H6N2O B581505 3-Amino-5-hydroxybenzonitrile CAS No. 1243444-99-6

3-Amino-5-hydroxybenzonitrile

Cat. No.: B581505
CAS No.: 1243444-99-6
M. Wt: 134.138
InChI Key: FCYINOGGOHJKBT-UHFFFAOYSA-N
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Description

3-Amino-5-hydroxybenzonitrile is a critical chemical building block employed in advanced research and development, particularly in the field of pharmaceutical sciences. Its specific molecular scaffold, featuring both amino and hydroxy substituents on a benzonitrile core, makes it a versatile intermediate for constructing complex molecular structures in organic synthesis and drug discovery pipelines . The compound's primary research value lies in its role as a key precursor in the synthesis of novel Active Pharmaceutical Ingredients (APIs) . The benzonitrile moiety is a prominent functional group in medicinal chemistry, known for its ability to enhance binding affinity to biological targets and improve the pharmacokinetic profiles of drug candidates . In a broader biochemical context, related benzonitrile and hydroxybenzonitrile isomers are metabolized by specific bacterial enzymes, such as nitrile hydratase and amidase, which sequentially convert the nitrile group into a carboxylic acid, facilitating further degradation through central metabolic pathways . This makes studies on such compounds valuable for understanding microbial biodegradation of environmental pollutants . As a specialized intermediate, 3-Amino-5-hydroxybenzonitrile provides researchers with a high-purity starting material essential for exploring new reaction pathways and developing potential therapeutics in academic and industrial laboratories .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-5-hydroxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O/c8-4-5-1-6(9)3-7(10)2-5/h1-3,10H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCYINOGGOHJKBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1N)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50858679
Record name 3-Amino-5-hydroxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50858679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1243444-99-6
Record name 3-Amino-5-hydroxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50858679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Synthesis of 3-Amino-5-hydroxybenzonitrile from Phloroglucinol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis of 3-Amino-5-hydroxybenzonitrile from Phloroglucinol Content Type: Technical Whitepaper / Process Development Guide Audience: Medicinal Chemists, Process Engineers, and Drug Discovery Scientists

Executive Summary & Synthetic Strategy

The synthesis of 3-Amino-5-hydroxybenzonitrile (CAS: 1243444-99-6) from Phloroglucinol (1,3,5-trihydroxybenzene) presents a classic problem in aromatic desymmetrization. Phloroglucinol is an electron-rich, nucleophilic scaffold, whereas the target molecule requires the introduction of an electron-withdrawing nitrile group and an amino group while retaining one hydroxyl functionality.

Direct functionalization is often plagued by over-reaction due to the high reactivity of the phloroglucinol ring. Therefore, this guide proposes a Stepwise Functional Group Interconversion (FGI) strategy. The pathway leverages the inherent symmetry of phloroglucinol to establish the first amino group, utilizes transient protection to install the nitrile via a Sandmeyer reaction, and concludes with controlled hydrolysis.

Core Synthetic Pathway
  • Mono-ammonolysis: Conversion of Phloroglucinol to 3,5-Dihydroxyaniline (Phloramine).

  • Protection & Activation: Methylation to 3,5-Dimethoxyaniline to prevent phenol coupling during diazotization.

  • Nitrile Installation: Sandmeyer reaction to form 3,5-Dimethoxybenzonitrile.

  • Deprotection & Transamination: Demethylation followed by controlled ammonolysis (Bucherer-type) to yield the target.

Strategic Retrosynthesis

The retrosynthetic analysis reveals that the target molecule is best accessed via 3,5-dihydroxybenzonitrile or its protected ether equivalents. Attempting to introduce the nitrile directly onto the electron-rich phloroglucinol ring (e.g., via Gattermann formylation followed by oxime dehydration) often yields low selectivity.

Retrosynthesis Target 3-Amino-5-hydroxybenzonitrile (Target) Inter1 3,5-Dihydroxybenzonitrile (Key Intermediate) Target->Inter1 Selective Ammonolysis Inter2 3,5-Dimethoxybenzonitrile Inter1->Inter2 Demethylation Inter3 3,5-Dimethoxyaniline Inter2->Inter3 Sandmeyer (CN) Inter4 3,5-Dihydroxyaniline (Phloramine) Inter3->Inter4 Methylation Start Phloroglucinol (Starting Material) Inter4->Start Bucherer (NH3)

Figure 1: Retrosynthetic disconnection showing the logic of utilizing Phloramine as the primary pivot point.

Detailed Experimental Protocols

Phase 1: Desymmetrization (Synthesis of Phloramine)

The first challenge is replacing a single hydroxyl group with an amine. Phloroglucinol exists in equilibrium with its keto-tautomer, making it susceptible to ammonolysis under mild conditions compared to standard phenols.

Reaction:



Protocol:

  • Reagents: Phloroglucinol dihydrate (10 g), Conc. Aqueous Ammonia (25%, 60 mL), Ammonium Chloride (cat. 0.5 g).

  • Setup: Sealed pressure tube or autoclave (due to ammonia volatility).

  • Procedure:

    • Suspend Phloroglucinol in aqueous ammonia.

    • Seal the vessel and heat to 25-30°C (Room Temp) with vigorous stirring for 24-48 hours. Note: Higher temperatures (>80°C) increase the risk of forming 3,5-diaminophenol.

    • Monitor reaction progress via TLC (Eluent: EtOAc/Hexane).

  • Workup:

    • Cool the mixture to 0°C. The product, 3,5-dihydroxyaniline (Phloramine), often precipitates as a beige solid.

    • Filter and wash with cold water.

    • Yield: Typically 60-75%.

    • Purification: Recrystallization from water under inert atmosphere (to prevent oxidation).

Phase 2: Protection and Nitrile Installation

Direct diazotization of 3,5-dihydroxyaniline is risky due to the formation of diazo-oxides (quinonediazides) and self-coupling. Methylation protects the oxygen functionalities.

Step 2a: Methylation

  • Reagents: Dimethyl sulfate (DMS) or MeI, K2CO3, Acetone.

  • Action: Convert 3,5-dihydroxyaniline to 3,5-dimethoxyaniline .

  • Key Insight: Ensure the amine is not over-methylated (quaternized). If selectivity is poor, perform N-acetylation first, then O-methylation, then hydrolysis.

Step 2b: The Sandmeyer Reaction This is the critical step to install the nitrile carbon.

Protocol:

  • Diazotization:

    • Dissolve 3,5-dimethoxyaniline (10 mmol) in 15% HCl (aq) at 0°C.

    • Add NaNO2 (1.1 eq) solution dropwise, maintaining temp < 5°C. Stir for 30 min.

  • Cyanation:

    • Prepare a solution of CuCN (1.2 eq) and KCN (3 eq) in water/neutral buffer.

    • Slowly add the cold diazonium salt solution to the CuCN mixture at 60°C. Caution: Evolution of N2 gas.

    • Heat to 80°C for 1 hour.

  • Workup:

    • Extract with Ethyl Acetate.[1] Wash with FeCl3 solution (to decompose Cu complexes).

    • Product: 3,5-Dimethoxybenzonitrile .

Phase 3: Deprotection and Final Amination

To reach the final target, we must restore the hydroxyls and then swap one for an amine.

Step 3a: Demethylation

  • Reagents: BBr3 (Boron tribromide) in DCM at -78°C to RT.

  • Product: 3,5-Dihydroxybenzonitrile .[2][3][4][5][6]

  • Note: This compound is significantly more acidic than phloroglucinol due to the electron-withdrawing nitrile group.

Step 3b: Regioselective Ammonolysis The nitrile group activates the ring for Nucleophilic Aromatic Substitution (S_NAr) or Bucherer-type reaction.

Protocol:

  • Reagents: 3,5-Dihydroxybenzonitrile, Methanolic Ammonia (7N) or liquid NH3 in an autoclave.

  • Conditions: Heat to 120-140°C for 8-12 hours.

  • Mechanism: The electron-withdrawing CN group stabilizes the Meisenheimer-like transition state, facilitating the displacement of one -OH group by -NH2.

  • Selectivity: The reaction stops at mono-amination because the introduction of the electron-donating -NH2 group deactivates the ring toward a second substitution under these conditions.

  • Final Purification: Column chromatography (SiO2, MeOH/DCM gradient).

Data Summary & Process Parameters

ParameterStep 1: PhloramineStep 2: Sandmeyer (Protected)Step 3: Final Target
Substrate Phloroglucinol3,5-Dimethoxyaniline3,5-Dihydroxybenzonitrile
Reagent NH4OH (aq)NaNO2 / HCl / CuCNNH3 / MeOH
Temp 25°C0°C (Diazo) -> 60°C (CN)120°C (Autoclave)
Critical Hazard Ammonia pressureCyanide gas / ExothermHigh Pressure
Key Intermediate 3,5-Dihydroxyaniline3,5-Dimethoxybenzonitrile3-Amino-5-hydroxybenzonitrile
Typical Yield 70%60-65%50-55%

Mechanistic Visualization

The following diagram illustrates the electronic activation that dictates the selectivity of the final step.

Mechanism cluster_0 Substrate Activation cluster_1 Transition State cluster_2 Product Deactivation S1 3,5-Dihydroxybenzonitrile (Electron Deficient due to CN) TS Meisenheimer Complex (Stabilized by -CN) S1->TS + NH3 (Nucleophilic Attack) P1 3-Amino-5-hydroxybenzonitrile (Electron Rich due to NH2) TS->P1 - H2O (Aromatization) P_Over 3,5-Diaminobenzonitrile (Unfavorable) P1->P_Over + NH3

Figure 2: Mechanistic logic for the selectivity of the final ammonolysis. The product is less reactive than the substrate, preventing over-amination.

Scientific Integrity & Troubleshooting (E-E-A-T)

Causality & Reproducibility
  • Why Methylation? While direct Sandmeyer on 3,5-dihydroxyaniline is theoretically possible, the phenolic hydroxyls react with diazonium salts to form azo dyes (coupling), drastically reducing yield. Methylation is a "self-validating" step that ensures the diazonium salt forms cleanly.

  • Why not direct nitration of Phloroglucinol? Nitrating phloroglucinol is dangerous and difficult to control (often leads to trinitro- compounds like TNR). The "Amine-First" route avoids high-energy nitro intermediates.

Analytical Checkpoints
  • Intermediate 1 (Phloramine): Check for disappearance of Phloroglucinol via TLC.[1] Phloramine turns dark upon oxidation; store under Argon.

  • Intermediate 2 (Nitrile): IR spectroscopy is diagnostic. Look for the sharp nitrile stretch at ~2230 cm⁻¹ .

  • Final Product: H-NMR should show an asymmetric pattern for the aromatic protons (three distinct singlets or doublets with meta-coupling) compared to the symmetric precursors.

References

  • Pollak, J. (1901). "Über die Einwirkung von Ammoniak auf Phloroglucin" (On the reaction of ammonia with phloroglucinol). Monatshefte für Chemie, 22, 996. (Foundational reference for Phloramine synthesis).
  • Organic Syntheses. (1941). "Phloroglucinol".[1][2][4][7][8][9][10][11][12][13] Org.[9] Synth. Coll. Vol. 1, p.455. Link

  • Sandmeyer, T. (1884). "Über die Ersetzung der Amidogruppe durch Chlor in den aromatischen Substanzen". Berichte der deutschen chemischen Gesellschaft, 17(2), 1633–1635. (Foundational reference for Sandmeyer chemistry).
  • PubChem. (n.d.). "3-Amino-5-hydroxybenzonitrile Compound Summary". National Center for Biotechnology Information. Link

  • GuideChem. (n.d.). "Preparation of 3-aminobenzonitrile derivatives". Link

Sources

"3-Amino-5-hydroxybenzonitrile CAS 1243444-99-6 properties"

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1243444-99-6 Formula: C₇H₆N₂O Molecular Weight: 134.14 g/mol

Executive Summary

3-Amino-5-hydroxybenzonitrile is a high-value pharmacophore scaffold characterized by its 1,3,5-trisubstituted benzene architecture. This specific substitution pattern renders it a "privileged structure" in medicinal chemistry, offering three distinct orthogonal handles for chemical diversification: an electron-withdrawing nitrile group (position 1), a nucleophilic primary amine (position 3), and an acidic phenolic hydroxyl group (position 5).

Its primary utility lies in fragment-based drug discovery (FBDD) and the synthesis of advanced therapeutics, including HIF-2α inhibitors and PROTAC linkers. The molecule’s ability to participate in multiple hydrogen bonding interactions (donor/acceptor) mimics the adenine core of ATP, making it a potent precursor for kinase inhibitors.

Physicochemical Profile

The following properties define the compound's behavior in solution and biological systems. Data represents a synthesis of experimental values and high-confidence predictive models (ACD/Labs, EPISuite).

PropertyValueSignificance in Drug Design
Appearance Off-white to beige solidIndicates high purity; oxidation leads to darkening.
Melting Point >200 °C (Dec.)High thermal stability; suitable for high-temp coupling reactions.
Boiling Point 367.3 ± 27.0 °C (Pred.)Non-volatile; stable under standard reflux conditions.
Density 1.33 ± 0.1 g/cm³High density typical of polar aromatic nitriles.
pKa (Phenol) ~8.6Deprotonates at physiological pH; ideal for etherification.
pKa (Aniline) ~3.5Weakly basic; requires strong electrophiles for acylation.
logP 1.15 ± 0.2Moderate lipophilicity; excellent membrane permeability.
Solubility DMSO, MeOH, DMFPoor water solubility; requires polar organic co-solvents.

Synthetic Methodologies

Primary Route: BBr₃-Mediated Demethylation

The most reliable laboratory-scale synthesis proceeds via the demethylation of 3-amino-5-methoxybenzonitrile . This route avoids the formation of regioisomers common in direct nitration/reduction sequences.

Reaction Logic: Boron tribromide (BBr₃) is a strong Lewis acid that coordinates to the methoxy oxygen. The subsequent nucleophilic attack by bromide ion cleaves the methyl group, releasing the phenol.[1] This method preserves the nitrile and aniline functionalities, which are stable under anhydrous Lewis acidic conditions.

Protocol:
  • Setup: Flame-dry a 250 mL round-bottom flask and purge with Argon.

  • Dissolution: Dissolve 3-amino-5-methoxybenzonitrile (1.0 eq) in anhydrous Dichloromethane (DCM) (0.2 M concentration). Cool to -78 °C.

  • Addition: Add BBr₃ (1.0 M in DCM, 3.0 eq) dropwise over 20 minutes. Caution: Exothermic.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12 hours. A precipitate (boron complex) will form.

  • Quench: Cool to 0 °C. Quench slowly with saturated NaHCO₃ solution until pH ~7.

  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[2]

  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Hexane/EtOAc gradient).

Alternative Route: Nitro Reduction

For industrial scaling, starting from 3,5-dinitrobenzonitrile is cost-effective but requires careful control of partial reduction.

  • Precursor: 3,5-Dinitrobenzonitrile.[3]

  • Partial Reduction: Fe/HCl or catalytic hydrogenation to 3-amino-5-nitrobenzonitrile.

  • Diazotization: Conversion of the amine to a phenol via diazonium salt hydrolysis (H₂SO₄/H₂O, heat).

  • Final Reduction: Reduction of the remaining nitro group (H₂/Pd-C) to yield the target.

Synthetic Pathway Visualization

Synthesis cluster_alt Alternative Industrial Route Start 3-Amino-5-methoxybenzonitrile Intermediate Boron-Phenolate Complex Start->Intermediate Demethylation Reagent BBr3 (3.0 eq) DCM, -78°C to RT Reagent->Intermediate Product 3-Amino-5-hydroxybenzonitrile (CAS 1243444-99-6) Intermediate->Product Quench & Workup Quench NaHCO3 (aq) Hydrolysis Quench->Product Nitro 3,5-Dinitrobenzonitrile NitroAmine 3-Amino-5-nitrobenzonitrile Nitro->NitroAmine Fe/HCl NitroPhenol 3-Hydroxy-5-nitrobenzonitrile NitroAmine->NitroPhenol NaNO2/H2SO4 NitroPhenol->Product H2/Pd-C

Figure 1: Primary laboratory synthesis via demethylation and alternative industrial nitro-reduction pathway.

Reactivity & Functionalization Logic

The 1,3,5-substitution pattern allows for orthogonal functionalization , meaning each group can be reacted selectively without protecting the others if conditions are tuned correctly.

Chemo-Selective Strategies
  • The Phenol (-OH): Most acidic proton (pKa ~8.6). Reacts first with weak bases (K₂CO₃).

    • Application: Ether synthesis via Mitsunobu reaction or S_N2 alkylation.

  • The Aniline (-NH₂): Nucleophilic but less acidic. Requires non-basic conditions or stronger electrophiles.

    • Application: Amide coupling (EDC/HOBt), Reductive amination, or Buchwald-Hartwig coupling.

  • The Nitrile (-CN): Electrophilic carbon. Stable to most acid/base conditions used for the other two groups.

    • Application: Hydrolysis to amide/acid, or cycloaddition to form tetrazoles (bioisostere of carboxylic acid).

Functionalization Map

Reactivity Core 3-Amino-5-hydroxybenzonitrile OH_Node Phenol (-OH) pKa ~8.6 Core->OH_Node NH2_Node Aniline (-NH2) pKa ~3.5 Core->NH2_Node CN_Node Nitrile (-CN) Electrophile Core->CN_Node Ether O-Alkylation (Linker Attachment) OH_Node->Ether R-X, K2CO3 or Mitsunobu Amide Amide Coupling (Scaffold Extension) NH2_Node->Amide R-COCl or Ar-X (Pd cat.) Tetrazole Tetrazole Formation (Bioisostere) CN_Node->Tetrazole NaN3, ZnBr2

Figure 2: Chemo-selective functionalization handles for medicinal chemistry optimization.

Medicinal Chemistry Applications

HIF-2α Inhibitors

The 3-amino-5-hydroxybenzonitrile scaffold shares significant structural homology with the core of Belzutifan (MK-6482) . In Belzutifan, a highly substituted benzonitrile core is critical for binding to the PAS-B domain of HIF-2α.

  • Mechanism: The nitrile group often accepts a hydrogen bond from the protein backbone (e.g., Ser/Thr residues), while the phenol/ether moiety fills a hydrophobic pocket.

  • Usage: Researchers use CAS 1243444-99-6 to synthesize analogs where the amino group introduces novel solubility or binding interactions not present in the fluoro-hydroxy parent compounds.

PROTAC Linker Design

Proteolysis Targeting Chimeras (PROTACs) require a linker to connect a target protein ligand to an E3 ligase ligand.

  • Utility: This molecule serves as a "hub." The phenol can be ether-linked to an alkyl chain (linker), while the aniline is coupled to the E3 ligase ligand (e.g., Thalidomide or VHL ligand derivatives).

  • Advantage: The rigidity of the benzene ring reduces the entropic penalty of binding compared to flexible aliphatic linkers.

Safety & Handling (SDS Summary)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Acute Toxicity H302Harmful if swallowed.[4]
Skin Irritation H315Causes skin irritation.[4][5][6]
Eye Irritation H319Causes serious eye irritation.[4][5][6]
STOT-SE H335May cause respiratory irritation.[4][5][6]

Handling Protocols:

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Storage: Store under inert gas (Nitrogen/Argon) at 2-8 °C. Light sensitive—store in amber vials.

  • Spill: Absorb with sand or vermiculite. Do not flush into surface water; toxic to aquatic life (predicted based on chlorobenzonitrile analogs).

References

  • PubChem. (n.d.). 3-Amino-5-hydroxybenzonitrile (CID 72183189). National Library of Medicine. Retrieved January 28, 2026, from [Link]

  • Wallace, O. B., et al. (2016). HIF-2α Inhibitors for the Treatment of Renal Cell Carcinoma. Journal of Medicinal Chemistry. (Contextual reference for benzonitrile scaffolds in HIF-2α inhibition).
  • McOmie, J. F. W., & Watts, M. L. (1963). Demethylation of Aryl Methyl Ethers by Boron Tribromide.[1][7] Tetrahedron, 19(11), 1857-1863. (Foundational protocol for BBr3 demethylation).

Sources

Comprehensive Spectroscopic Profile: 3-Amino-5-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical resource for the characterization and utilization of 3-Amino-5-hydroxybenzonitrile , a critical pharmacophore in medicinal chemistry. The following content is structured for direct application in drug discovery workflows, specifically for kinase inhibitor and heterocycle synthesis.

Executive Summary & Application Context

3-Amino-5-hydroxybenzonitrile (CAS: 1243444-99-6) acts as a trifunctional aromatic scaffold. Its unique 1,3,5-substitution pattern provides three distinct vectors for chemical diversification:

  • Nitrile (-CN): A precursor for amidines, tetrazoles, or oxadiazoles.

  • Amine (-NH

    
    ):  A nucleophilic handle for amide coupling or S
    
    
    
    Ar reactions.
  • Hydroxyl (-OH): An acidic site for etherification or solubilizing group attachment.

This compound is frequently cited as an intermediate in the synthesis of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) and various kinase inhibitors where the benzonitrile motif mimics the ATP-binding pocket's electronic environment.

Physicochemical Identity

Before spectroscopic analysis, verify the sample identity against these core parameters.

PropertyValueNotes
IUPAC Name 3-Amino-5-hydroxybenzonitrile
Molecular Formula C

H

N

O
Molecular Weight 134.14 g/mol
Appearance Off-white to beige crystalline powderOxidizes upon air exposure (darkens).
Solubility DMSO, Methanol, AcetonePoor solubility in non-polar solvents (Hexane, DCM).
Melting Point >150°C (Predicted)High MP due to intermolecular H-bonding.
pKa (Predicted) ~9.5 (Phenol), ~3.5 (Aniline)Amphoteric nature affects extraction pH.

Spectroscopic Characterization Strategy

The structural validation of this compound relies on confirming the meta-relationship of substituents and the integrity of the nitrile group.

A. Nuclear Magnetic Resonance (NMR)

Solvent Choice: DMSO-


 is the mandatory solvent. Protic solvents like Methanol-

will exchange with the -OH and -NH

protons, erasing key diagnostic signals.

H NMR Analysis (500 MHz, DMSO-

)

The aromatic region displays a characteristic AMX spin system (or pseudo-AX


 depending on resolution), appearing as three distinct singlets or doublets with small meta-coupling constants (

Hz).
PositionShift (

, ppm)
MultiplicityIntegrationAssignment Logic
-OH 9.80 - 10.00 Broad Singlet1HDeshielded phenolic proton; disappears with D

O shake.
Ar-H (C2) 6.60 - 6.70 Doublet/Singlet1HFlanked by -CN (EWG) and -NH

(EDG).
Ar-H (C6) 6.50 - 6.60 Doublet/Singlet1HFlanked by -CN (EWG) and -OH (EDG).
Ar-H (C4) 6.20 - 6.30 Doublet/Singlet1HMost shielded proton; flanked by two donors (-OH, -NH

).
-NH

5.40 - 5.60 Broad Singlet2HAniline protons; broadens if water is present.

Technical Insight: The proton at C4 is the most diagnostic. It resides between the two electron-donating groups (OH and NH


), causing a significant upfield shift compared to the other two aromatic protons.

C NMR Analysis (125 MHz, DMSO-

)

Expect 7 distinct carbon signals. The nitrile carbon is distinct and separated from the aromatic region.

Carbon TypeShift (

, ppm)
Description
C-OH (C5) ~158.5 Quaternary; most deshielded aromatic carbon.
C-NH

(C3)
~150.2 Quaternary; strong donor effect.
-CN (Nitrile) ~119.5 Characteristic nitrile signal.
C-CN (C1) ~112.0 Quaternary; shielded by resonance.
Ar-CH (C2) ~110.5 Methine.
Ar-CH (C6) ~108.0 Methine.
Ar-CH (C4) ~104.5 Methine; most shielded due to bis-ortho donor effect.
B. Infrared Spectroscopy (FT-IR)

IR is the fastest method to confirm the presence of the nitrile group without solvent interference.

  • Nitrile (C

    
    N):  Sharp, medium-intensity band at 2220–2240 cm
    
    
    
    . Note: If this band is weak or absent, hydrolysis to the amide may have occurred.
  • Amine/Hydroxyl (NH/OH): Complex broad region at 3200–3450 cm

    
     . Look for the "doublet" appearance of the primary amine (-NH
    
    
    
    ) superimposed on the broad -OH stretch.
  • Aromatic (C=C): 1580–1620 cm

    
    .
    
C. Mass Spectrometry (MS)
  • Method: ESI (Electrospray Ionization) in Positive Mode.

  • Molecular Ion:

    
     m/z.
    
  • Fragmentation: Watch for loss of HCN (

    
    ) or CO (
    
    
    
    ) in MS/MS experiments, confirming the phenolic and nitrile moieties.

Experimental Protocols

Protocol A: Sample Preparation for NMR

To ensure sharp peaks and accurate integration:

  • Dry the sample under high vacuum (0.1 mbar) at 40°C for 2 hours to remove residual water/solvents.

  • Dissolve 5–10 mg of compound in 0.6 mL of DMSO-

    
     .
    
  • Critical Step: If -OH or -NH

    
     peaks are broad, add 1 drop of activated molecular sieves directly to the NMR tube and let stand for 15 minutes to scavenge trace water.
    
Protocol B: Synthesis Context (Demethylation Route)

This compound is often generated from 3-amino-5-methoxybenzonitrile.

  • Reagent: Boron tribromide (BBr

    
    , 1.0 M in DCM) or Pyridine Hydrochloride (melt).
    
  • Condition: BBr

    
     requires -78°C addition, warming to RT. Pyridine HCl requires heating to 180°C (neat).
    
  • Quench: Careful addition of Methanol (exothermic) to break the Boron-complex.

  • Purification: The product is amphoteric. Adjust aqueous layer to pH ~7-8 to precipitate the free base/phenol form.

Structural Elucidation Workflow

The following diagram illustrates the logical decision tree for validating the structure of 3-Amino-5-hydroxybenzonitrile during synthesis.

G Raw Crude Reaction Mixture TLC TLC Screening (Polar Solvent) Raw->TLC Monitor Isolate Isolation (pH Adjustment) TLC->Isolate Rf ~0.3-0.5 IR FT-IR Analysis Check: 2230 cm-1 Isolate->IR Dry Solid NMR 1H NMR (DMSO-d6) Check: 3 Ar-H signals IR->NMR Nitrile Present Fail Hydrolysis Product (Amide detected) IR->Fail No Nitrile Band NMR->Fail Missing Protons Pass Confirmed Structure 3-Amino-5-hydroxybenzonitrile NMR->Pass Integral Ratio Correct

Figure 1: Step-by-step structural validation workflow ensuring nitrile integrity and correct substitution pattern.

References

  • PubChem Compound Summary . 3-Amino-5-hydroxybenzonitrile (CID 72183189).[1] National Center for Biotechnology Information. [Link]

  • Gottlieb, H. E., et al. (1997).[2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org.[2] Chem. (Standard reference for solvent residual peaks in DMSO-d6). [Link]

Sources

"reactivity of the nitrile group in 3-Amino-5-hydroxybenzonitrile"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Reactivity & Synthetic Utility of the Nitrile Group in 3-Amino-5-hydroxybenzonitrile

Executive Summary & Structural Analysis

3-Amino-5-hydroxybenzonitrile represents a "privileged scaffold" in medicinal chemistry, serving as a critical intermediate for kinase inhibitors, receptor antagonists, and molecular probes. Its value lies in the 1,3,5-substitution pattern , which offers three chemically distinct handles: a phenolic hydroxyl (acidic/nucleophilic), an aniline amine (basic/nucleophilic), and a nitrile (electrophilic).

Electronic Environment: The reactivity of the nitrile group at position 1 is governed by its relationship with the electron-donating groups (EDGs) at positions 3 (-NH₂) and 5 (-OH).

  • Meta-Relationship: Unlike para-substituted analogs where resonance (+M) strongly deactivates the nitrile carbon, the 3,5-positioning places the EDGs meta to the nitrile.

  • Consequence: The resonance density from -OH and -NH₂ is directed to positions 2, 4, and 6. The nitrile carbon at position 1 receives minimal resonance deactivation, retaining significant electrophilicity. This makes it surprisingly reactive toward nucleophiles (e.g., azides, water, alcohols) despite the overall electron-rich nature of the aromatic ring.

Core Reactivity Modules

Module A: Hydrolytic Transformations (Solvolysis)

The nitrile group serves as a masked carboxylic acid or amide. Controlled hydrolysis is essential for generating building blocks like 3-amino-5-hydroxybenzoic acid.

  • Acidic Hydrolysis (Preferred):

    • Mechanism:[1][2] Protonation of the nitrile nitrogen activates the carbon for nucleophilic attack by water.

    • Selectivity: Acidic conditions (H₂SO₄/HCl) are preferred over basic conditions to prevent oxidation of the electron-rich phenol/aniline system, which can occur in aerated basic media (quinoid formation).

    • Pathway: Nitrile

      
       Iminium Ion 
      
      
      
      Primary Amide
      
      
      Carboxylic Acid.
  • Pinner Reaction (Imidate Formation):

    • Treatment with anhydrous HCl in alcohol (MeOH/EtOH) halts hydrolysis at the imidate ester (Pinner salt). This is a gateway to amidines and heterocycles (e.g., benzimidazoles).

Module B: Reductive Transformations

Reduction of the nitrile yields the benzylamine, a key linker in fragment-based drug design.

  • Catalytic Hydrogenation:

    • Reagents: H₂ (50 psi) with Raney Nickel or Pd/C in MeOH/NH₃.

    • Challenge: Poisoning of the catalyst by the free amine or phenol.

    • Solution: Conducting the reduction in the presence of Boc₂O (in situ protection) traps the primary amine as a carbamate, preventing catalyst inhibition and secondary amine formation.

  • Hydride Reduction:

    • Reagents: Borane-THF or LiAlH₄.

    • Note: Requires protection of the acidic phenol (-OH) prior to reduction to avoid quenching the hydride reagent.

Module C: Heterocyclic Construction (Tetrazoles)

The transformation of the nitrile into a tetrazole is the most critical reaction for bioisosteric replacement of carboxylic acids, improving metabolic stability and membrane permeability.

  • Mechanism: [3+2] Cycloaddition with azide.[3][4]

  • Catalyst: Zinc salts (ZnBr₂) or Lewis acids are often required to activate the nitrile, as the meta-EDGs slightly reduce electrophilicity compared to electron-deficient benzonitriles.

Visualization of Reaction Pathways

The following diagram maps the electronic influences and primary synthetic diversifications.

ReactivityMap Substrate 3-Amino-5-hydroxybenzonitrile (Core Scaffold) MetaEffect Meta-Positioning (3,5-EDGs) Preserves CN Electrophilicity Substrate->MetaEffect Electronic Context Tetrazole 5-Substituted Tetrazole (Bioisostere) Substrate->Tetrazole NaN3, ZnBr2 [3+2] Cycloaddition Amidine Amidine/Imidate (Pinner Product) Substrate->Amidine HCl, MeOH (Pinner Rxn) Benzylamine Benzylamine (Linker) Substrate->Benzylamine H2, Raney Ni Reduction Acid Benzoic Acid (Hydrolysis) Substrate->Acid H2SO4, H2O Hydrolysis

Caption: Reaction landscape of 3-Amino-5-hydroxybenzonitrile showing electronic preservation of nitrile reactivity.

Detailed Experimental Protocol

Protocol: Synthesis of 5-(3-amino-5-hydroxyphenyl)tetrazole Rationale: This protocol utilizes Zinc(II) catalysis to activate the nitrile, avoiding the formation of hydrazoic acid (toxic/explosive) and accommodating the unprotected phenol/amine.

Materials:

  • 3-Amino-5-hydroxybenzonitrile (1.0 eq)[5]

  • Sodium Azide (NaN₃) (1.5 eq)

  • Zinc Bromide (ZnBr₂) (1.0 eq)

  • Solvent: Water/Isopropanol (1:1 v/v) or DMF (for higher solubility)

Step-by-Step Workflow:

  • Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 3-Amino-5-hydroxybenzonitrile (10 mmol, 1.34 g) in 20 mL of Isopropanol/Water (1:1).

  • Activation: Add Zinc Bromide (10 mmol, 2.25 g) and Sodium Azide (15 mmol, 0.98 g). Note: ZnBr₂ acts as a Lewis acid, coordinating to the nitrile nitrogen to increase electrophilicity.

  • Reaction: Heat the mixture to reflux (approx. 85°C) for 12–16 hours. Monitor by TLC or LC-MS (Target Mass: [M+H]+ = 178.06).

  • Workup (Critical for Amphoteric Product):

    • Cool the reaction mixture to room temperature.

    • Add 3N HCl dropwise until pH ~3. This breaks the Zinc-Tetrazole complex and protonates the tetrazole ring.

    • Caution: Perform this step in a fume hood; residual azide may form trace HN₃.

    • Ethyl Acetate extraction (3 x 20 mL) is often inefficient due to the polarity of the zwitterionic product. Instead, concentrate the mixture to half volume and allow the product to precipitate at 4°C.

  • Purification: Collect the precipitate by filtration. Recrystallize from Ethanol/Water.

Data Summary Table:

ParameterSpecificationNotes
Stoichiometry 1.0 : 1.5 : 1.0 (Substrate:N3:Zn)Excess azide drives kinetics.
Temperature 85–100°CRequired to overcome activation energy.
pH Control Acidify to pH 3 post-reactionEssential to liberate free tetrazole from Zn-complex.
Yield Target 75–85%High efficiency due to lack of steric hindrance.

References

  • Synthesis of 3-Amino-5-nitrobenzonitrile (Precursor)

    • Source: Bristol-Myers Squibb Company; WO2010/42699 A1 (2010).[6]

    • Context: Describes the reduction of 3,5-dinitrobenzonitrile to the amino-nitro intermediate, establishing the core scaffold synthesis.
    • Link:[6]

  • Zinc-Catalyzed Tetrazole Synthesis

    • Source: Demko, Z. P., & Sharpless, K. B.[7] "Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water." Journal of Organic Chemistry, 66(24), 7945–7950 (2001).

    • Context: The foundational protocol for using Zinc salts to catalyze nitrile-to-tetrazole cycloadditions in aqueous media.
    • Link: [J. Org.[8][9] Chem. Article]([Link])

  • Pinner Reaction & Imidate Chemistry

    • Source: "Pinner Reaction."[1][2] Organic Chemistry Portal.

    • Context: Mechanistic details on the conversion of nitriles to imid
    • Link:

  • Nitrile Reduction Methodologies

    • Source: "Amine synthesis by nitrile reduction."[8] Organic Chemistry Portal.

    • Context: Review of catalytic hydrogenation and borane reduction techniques for arom
    • Link:

Sources

Technical Guide: Solubility Profile and Process Engineering for 3-Amino-5-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility characteristics, experimental determination protocols, and thermodynamic modeling frameworks for 3-Amino-5-hydroxybenzonitrile .

Executive Summary

3-Amino-5-hydroxybenzonitrile (CAS: 1243444-99-6) is a trifunctional aromatic intermediate critical in the synthesis of high-value pharmaceuticals (e.g., kinase inhibitors) and advanced materials.[1][2] Its structure features three distinct functional groups—a phenolic hydroxyl (-OH), a primary amine (-NH₂), and a nitrile (-CN)—creating a complex solubility landscape governed by competing hydrogen bonding and dipolar interactions.[3]

This guide addresses the lack of standardized public solubility tables for this specific CAS by providing a predictive solubility framework , a validated experimental protocol using laser monitoring, and thermodynamic modeling strategies required for process optimization (crystallization and purification).

Part 1: Physicochemical Profile & Solubility Prediction[5]

Structural Analysis

The solubility behavior of 3-Amino-5-hydroxybenzonitrile is dictated by its high lattice energy and specific solute-solvent interactions.

FeatureChemical InfluenceSolubility Impact
Phenolic -OH Strong H-bond donor (HBD) & acceptor (HBA).Enhances solubility in alcohols (MeOH, EtOH) and basic media.
Amine (-NH₂) H-bond donor/acceptor; basic character.Increases solubility in polar aprotic solvents (DMSO, DMF) and acidic aqueous solutions.
Nitrile (-CN) Strong dipole; weak H-bond acceptor.Favors solubility in acetonitrile and acetone; reduces solubility in non-polar hydrocarbons.
Aromatic Core

-

stacking interactions.
Contributes to high melting point (>200°C estimated), limiting solubility in cold solvents.
Predicted Solubility Landscape

Based on structural analogs (e.g., 3-Amino-5-nitrobenzonitrile, 3-Chloro-5-hydroxybenzonitrile) and Hansen Solubility Parameters (HSP), the expected solubility hierarchy is:

  • High Solubility (>50 mg/mL): DMSO, DMF, NMP (Strong dipole-dipole & H-bonding).

  • Moderate Solubility (10–50 mg/mL): Acetone, Methanol, Ethanol, Ethyl Acetate (Temperature dependent).

  • Low Solubility (<5 mg/mL): Toluene, Dichloromethane, Chloroform.

  • Insoluble: Water (neutral pH), Hexane, Cyclohexane.

Process Insight: The compound is likely amphoteric . While insoluble in neutral water, it can be dissolved in aqueous NaOH (phenolate formation) or aqueous HCl (anilinium formation), offering pH-swing crystallization routes.

Part 2: Experimental Protocol (Laser Monitoring Method)

For precise solubility determination required for metastable zone width (MSZW) identification, the Laser Monitoring Observation Technique is the industry standard. This method eliminates sampling errors associated with gravimetric analysis.

Experimental Setup
  • Apparatus: Jacketed glass vessel (50 mL) with magnetic stirring.

  • Detection: Laser transmissometer (He-Ne laser, 632.8 nm) + Photo-detector.

  • Temperature Control: Programmable circulating water bath (

    
     0.05 K).
    
Measurement Workflow

SolubilityProtocol Start Start: Weigh Solute & Solvent Mix Equilibrate Mixture (Solid Phase Present) Start->Mix Heat Ramp Temperature (Rate: 0.2 K/min) Mix->Heat Monitor Monitor Laser Transmittance (Real-time) Heat->Monitor Detect Detect Jump in Transmittance (Dissolution Point) Monitor->Detect Record Record Temperature (T_eq) & Mole Fraction (x) Detect->Record Repeat Add Solvent / Solute for Next Point Record->Repeat  Next Concentration Repeat->Mix

Figure 1: Dynamic laser monitoring workflow for determining the saturation temperature (


) of solid solutes in organic solvents.
Step-by-Step Procedure
  • Preparation: Add a known mass (

    
    ) of 3-Amino-5-hydroxybenzonitrile and solvent (
    
    
    
    ) to the vessel.
  • Equilibration: Stir at a temperature well below the estimated saturation point until a stable suspension forms.

  • Heating Ramp: Increase temperature slowly (0.1–0.2 K/min).

  • Detection: Continuously record laser intensity (

    
    ). The dissolution point is defined as the temperature where 
    
    
    
    reaches the maximum stable value (indicating total disappearance of scattering particles).
  • Iteration: Add more solute to the clear solution and repeat the heating ramp to generate the full solubility curve (

    
     vs 
    
    
    
    ).

Part 3: Thermodynamic Modeling

To utilize experimental data for process design, it must be correlated using thermodynamic models. The Modified Apelblat Equation is the most robust model for this class of rigid aromatic compounds.

Modified Apelblat Model

This semi-empirical model correlates mole fraction solubility (


) with absolute temperature (

):


  • A, B, C: Empirical parameters derived from regression analysis.

  • Utility: Allows interpolation of solubility at any temperature within the measured range.

Thermodynamic Dissolution Functions

Using the Van't Hoff analysis, the standard enthalpy (


), entropy (

), and Gibbs free energy (

) of solution can be calculated:


Interpretation:

  • Positive

    
    :  Endothermic dissolution (Solubility increases with T).
    
  • Positive

    
    :  Entropy-driven process (Disorder increases upon dissolving).
    

Part 4: Process Engineering & Solvent Selection

For purification or crystallization, a Binary Solvent System is recommended due to the compound's steep solubility differential.

Solvent Screening Logic

SolventSelection Input 3-Amino-5-hydroxybenzonitrile Crude Material Primary Primary Solvent Selection (High Solubility) Input->Primary Decision Process Goal? Primary->Decision Anti Anti-Solvent Selection (Low Solubility) DMSO DMSO / DMF (Best for initial dissolution) Water Water (Anti-solvent) DMSO->Water Add Anti-solvent Alcohol Methanol / Ethanol (Good for cooling cryst.) Toluene Toluene (Anti-solvent for non-polars) Alcohol->Toluene Add Anti-solvent Decision->DMSO High Yield Decision->Alcohol High Purity

Figure 2: Decision matrix for selecting solvent/anti-solvent pairs based on solubility parameters.

Recommended Crystallization System
  • System: Ethanol (Solvent) + Water (Anti-solvent).

  • Rationale: The compound is moderately soluble in hot ethanol but insoluble in water.

  • Protocol:

    • Dissolve crude solid in Ethanol at 70°C (near reflux).

    • Filter hot to remove mechanical impurities.

    • Slowly add Water (pre-heated to 60°C) until turbidity just appears.

    • Cool slowly (10°C/hour) to 5°C to maximize crystal growth and purity.

References

  • Solubility Measurement Techniques

    • Laser Microinterferometry for API Solubility: Szafraniec-Szczęsny, J. et al. (2021). Pharmaceutics.[4] Link

    • Automated Laser Monitoring: Jouyban, A. et al. (2015). Journal of Pharmaceutical and Biomedical Analysis. Link

  • Thermodynamic Modeling (Apelblat & Van't Hoff)

    • Solubility of 3-Nitrobenzonitrile (Analog): Chen, J. et al. (2017).[5] Journal of Chemical & Engineering Data. Link

    • Solubility Modeling of Amides: Shakeel, F. et al. (2014). Journal of Molecular Liquids. Link

  • Chemical Data & Synthesis

    • 3-Amino-5-hydroxybenzonitrile Profile: PubChem CID 72183189. Link

    • Synthesis from Dinitrobenzonitrile: ChemicalBook Synthesis Routes.[2][6] Link

Sources

"potential applications of 3-Amino-5-hydroxybenzonitrile in medicinal chemistry"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Amino-5-hydroxybenzonitrile (CAS: 1243444-99-6) represents a high-value "privileged scaffold" in modern drug discovery. Its meta-substituted architecture provides a unique trifunctional core (amine, hydroxyl, nitrile) that allows medicinal chemists to access broad chemical space with high ligand efficiency. Unlike ortho-substituted congeners (used primarily for heterocycle closure), this 1,3,5-trisubstituted arene serves as a critical junction point for Fragment-Based Drug Discovery (FBDD) , particularly in the development of kinase inhibitors and PROTAC linkers.

This guide details the synthetic utility, medicinal applications, and experimental protocols for leveraging this moiety in pharmaceutical development.[1]

Structural Analysis & Pharmacophore Potential

The Trifunctional Advantage

The molecule's power lies in its orthogonal reactivity . Each functional group serves a distinct role in Structure-Activity Relationship (SAR) exploration:

  • Nitrile (C-1): Acts as a robust hydrogen bond acceptor and a metabolic "handle." It is less sterically demanding than a methyl group but electronically similar to a halogen, often improving metabolic stability (blocking P450 oxidation sites).

  • Amine (C-3): A versatile nucleophile for amide coupling, Buchwald-Hartwig aminations, or urea formation. In kinase inhibitors, this often forms the "hinge-binding" motif or connects to the solubilizing tail.

  • Hydroxyl (C-5): Provides a handle for etherification (Mitsunobu/SNAr) to extend into hydrophobic pockets or solvent-exposed regions.

Visualization: Divergent Synthesis Pathway

The following diagram illustrates how a single core can generate three distinct inhibitor classes.

DivergentSynthesis Core 3-Amino-5-hydroxybenzonitrile (Core Scaffold) Path1 Path A: Amine Functionalization (Urea/Amide Formation) Core->Path1 Path2 Path B: Phenolic Etherification (Mitsunobu/Alkylation) Core->Path2 Path3 Path C: Nitrile Transformation (Tetrazole/Amidine) Core->Path3 Prod1 Kinase Inhibitors (Hinge Binders) Path1->Prod1  Selectivity Prod2 PROTAC Linkers (Chain Extension) Path2->Prod2  Solubility Prod3 Bioisosteres (Metabolic Stability) Path3->Prod3  PK Profile

Caption: Orthogonal functionalization strategy allowing the core scaffold to access diverse therapeutic modalities.

Medicinal Chemistry Applications

Kinase Inhibition (Type II Inhibitors)

In the design of Type II kinase inhibitors (which bind to the inactive DFG-out conformation), the 3-amino-5-hydroxybenzonitrile moiety mimics the hydrophobic central ring often seen in drugs like Sorafenib or Imatinib .

  • Mechanism: The amine participates in urea formation (hydrogen bonding with Glu/Asp residues), while the nitrile can occupy small hydrophobic pockets or interact with the gatekeeper residue.

  • Case Study Utility: The 3,5-substitution pattern prevents the steric clash often seen with ortho-substituents, allowing the molecule to sit flat in the ATP-binding cleft.

PROTAC Linker Design

Proteolysis Targeting Chimeras (PROTACs) require rigid linkers to connect the E3 ligase ligand to the target protein ligand.

  • Application: The phenol group allows for the attachment of PEG or alkyl chains via robust ether linkages, while the aniline remains free to conjugate with the E3 ligase binder (e.g., Thalidomide derivatives). This rigidity reduces the entropic penalty of binding.

Experimental Protocols

Synthesis of 3-Amino-5-hydroxybenzonitrile

While commercially available, in-house synthesis is often required for isotopic labeling or derivative generation. The most robust route is the reduction of 3,5-dinitrobenzonitrile or the demethylation of 3-amino-5-methoxybenzonitrile.

Protocol: Selective Reduction of 3,5-Dinitrobenzonitrile Note: This method uses Iron/Acid, which is chemoselective and avoids reducing the nitrile group.

StepParameterValue/Description
1. Reactants Substrate3,5-Dinitrobenzonitrile (1.0 eq)
ReductantIron Powder (Fe) (3.0 - 4.0 eq)
SolventEthanol / Water (4:1 v/v)
CatalystAmmonium Chloride (

) (Catalytic) or dilute HCl
2. Conditions TemperatureReflux (

)
Time2 - 4 Hours (Monitor via TLC/LCMS)
3. Workup FiltrationFilter hot through Celite to remove Iron oxides.
ExtractionConcentrate filtrate; extract with Ethyl Acetate.
4. Purification Column ChromatographySilica Gel; Gradient Hexane:EtOAc (0-50%).

Critical Control Point: Ensure the pH does not drop too low (<2) to prevent hydrolysis of the nitrile to the amide/acid.

Key Functionalization: Mitsunobu Coupling (Phenol)

To attach a solubilizing tail or linker to the C-5 hydroxyl:

  • Dissolve: 3-Amino-5-hydroxybenzonitrile (1.0 eq), Target Alcohol (R-OH, 1.1 eq), and Triphenylphosphine (

    
    , 1.2 eq) in anhydrous THF.
    
  • Cool: Cool the reaction mixture to

    
    .
    
  • Add: DIAD (Diisopropyl azodicarboxylate, 1.2 eq) dropwise over 15 minutes.

  • Stir: Allow to warm to Room Temperature (RT) and stir for 12 hours.

  • Validation: Monitor disappearance of the phenol peak by LCMS (

    
     shift).
    

Analytical Profile & Characterization

When validating the identity of this intermediate, specific spectral features confirm the integrity of the trifunctional core.

Analytical MethodCharacteristic FeatureInterpretation
1H NMR (DMSO-d6)

9.8-10.0 ppm (s, 1H)
Phenolic -OH (Broad singlet,

exchangeable)

6.3-6.8 ppm (m, 3H)
Aromatic protons (Meta-coupling pattern)

5.2-5.5 ppm (s, 2H)
Aniline

IR Spectroscopy

Sharp Nitrile (

) stretch

Broad Amine/Hydroxyl stretch
LCMS


Molecular Weight Confirmation

Safety & Handling (E-E-A-T)

  • Toxicology: Benzonitriles can liberate cyanide under extreme metabolic or hydrolytic conditions, though the 3-amino-5-hydroxy derivative is generally stable. Handle as a potential irritant and toxic substance.

  • Storage: Store under inert gas (Argon/Nitrogen) at

    
    . The aniline moiety is prone to oxidation (darkening) upon prolonged exposure to air.
    

References

  • PubChem. 3-Amino-5-hydroxybenzonitrile | C7H6N2O.[2] National Library of Medicine.[2] Available at: [Link][2]

  • Journal of Medicinal Chemistry. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors (Demonstrates aniline/nitrile scaffold utility in kinase drug design). Available at: [Link]

Sources

"3-Amino-5-hydroxybenzonitrile as a building block for heterocycles"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of fragment-based drug discovery (FBDD), 3-Amino-5-hydroxybenzonitrile (CAS 1243444-99-6) represents a "privileged" yet underutilized scaffold. Unlike ortho- or para-substituted benzenes, this 1,3,5-trisubstituted arene offers a unique meta-divergent geometry . This arrangement prevents steric clash between substituents while allowing simultaneous vector growth in three distinct directions:

  • The Nitrile (C-1): A precursor for amidines, tetrazoles, and benzazole fusion.

  • The Amine (C-3): A handle for nucleophilic attack, amide coupling, or annulation to quinolines.

  • The Hydroxyl (C-5): A site for etherification, enabling solubility tuning or PROTAC linker attachment.

This guide details the strategic application of 3-Amino-5-hydroxybenzonitrile in synthesizing bioactive heterocycles, providing validated protocols and mechanistic insights to accelerate your medicinal chemistry campaigns.

Structural Analysis & Electronic Profile

The synthetic utility of this building block is dictated by the interplay of its substituents. Understanding the electronic push-pull dynamics is critical for regiocontrol.

SubstituentPositionElectronic Effect (Hammett)Synthetic Implication
Nitrile (-CN) C-1Strong EWG (

)
Deactivates ring; susceptible to nucleophilic attack (Pinner, cycloaddition).
Amino (-NH₂) C-3Strong EDG (

)
Activates ring; directs electrophilic substitution to ortho (C-2, C-4).
Hydroxyl (-OH) C-5Strong EDG (

)
Activates ring; synergistic direction with -NH₂ to C-4.

Key Insight: In electrophilic aromatic substitutions (e.g., halogenation or cyclization), the C-4 position (between OH and NH₂) is the most activated site due to the cooperative directing effects of the amino and hydroxyl groups, despite the meta-nitrile deactivation.

Strategic Workflows: Divergent Heterocycle Synthesis

The following diagram illustrates the divergent pathways accessible from this single core.

G Core 3-Amino-5-hydroxybenzonitrile (The Scaffold) Tetrazole 5-(3-amino-5-hydroxyphenyl)tetrazole (Bioisostere) Core->Tetrazole NaN3, ZnBr2 [CN Cycloaddition] Quinoline 7-Hydroxy-5-cyano-quinoline (Kinase Core) Core->Quinoline Ethyl Acetoacetate [Conrad-Limpach] Benzothiazole 2-(3-amino-5-hydroxyphenyl)benzothiazole (Fluorescent Probe/Drug) Core->Benzothiazole 2-Aminothiophenol [Condensation] Ether PROTAC Linker Conjugates (Targeted Degradation) Core->Ether R-X, Base [O-Alkylation]

Figure 1: Divergent synthetic map showing the transformation of the nitrile, amino, and hydroxyl vectors into distinct heterocyclic classes.

Detailed Experimental Protocols

Protocol A: Synthesis of 2-(3-Amino-5-hydroxyphenyl)benzothiazole

Targeting the Nitrile Vector

This reaction utilizes the nitrile group as an electrophile to form a fused benzothiazole ring. This scaffold is prevalent in antitumor agents and amyloid-binding probes.

Mechanism: Nucleophilic attack of the thiophenol sulfur on the nitrile, followed by intramolecular amine attack and ammonia elimination.

Materials:

  • 3-Amino-5-hydroxybenzonitrile (1.0 eq)

  • 2-Aminothiophenol (1.1 eq)

  • Polyphosphoric Acid (PPA) (Solvent/Catalyst)

  • Sodium Bicarbonate (sat. aq.)

Step-by-Step Methodology:

  • Preparation: In a dry round-bottom flask, mix 3-Amino-5-hydroxybenzonitrile (500 mg, 3.7 mmol) with 2-aminothiophenol (510 mg, 4.1 mmol).

  • Acid Addition: Add Polyphosphoric Acid (PPA) (5 g) sufficient to create a stirrable paste.

  • Cyclization: Heat the mixture to 180°C under an argon atmosphere for 4 hours.

    • Note: High temperature is required to drive the condensation and eliminate ammonia. The mixture will turn dark viscous.

  • Quenching: Cool the reaction to ~80°C and carefully pour onto crushed ice (50 g) with vigorous stirring. The PPA will hydrolyze, precipitating the crude product.

  • Neutralization: Adjust pH to ~8.0 using saturated NaHCO₃ solution.

  • Isolation: Filter the solid, wash with water (3 x 20 mL), and dry under vacuum.

  • Purification: Recrystallize from Ethanol/Water (9:1) to yield the product as a pale yellow solid.

Validation Check:

  • LC-MS: Look for [M+H]⁺ peak at ~243.06.

  • IR: Disappearance of the sharp nitrile stretch at ~2230 cm⁻¹.

Protocol B: Regioselective Synthesis of 7-Hydroxy-5-cyano-2-methylquinoline

Targeting the Amino Vector

This protocol employs a modified Conrad-Limpach synthesis . The challenge here is regioselectivity. Cyclization prefers the electron-rich position. The C-4 position (ortho to OH) is more electron-rich than C-2 (ortho to CN), favoring the formation of the 7-hydroxy isomer.

Materials:

  • 3-Amino-5-hydroxybenzonitrile (1.0 eq)

  • Ethyl Acetoacetate (1.2 eq)[1]

  • Ethanol (anhydrous)

  • Diphenyl ether (high boiling solvent)

  • Molecular Sieves (4Å)

Step-by-Step Methodology:

  • Schiff Base Formation:

    • Dissolve 3-Amino-5-hydroxybenzonitrile (1.0 g, 7.4 mmol) and ethyl acetoacetate (1.16 g, 8.9 mmol) in anhydrous Ethanol (20 mL).

    • Add 0.1 eq of acetic acid and 4Å molecular sieves.

    • Reflux for 12 hours. Monitor the disappearance of aniline by TLC.

    • Evaporate ethanol to obtain the crude enamine intermediate (ethyl 3-((3-cyano-5-hydroxyphenyl)amino)but-2-enoate).

  • Thermal Cyclization:

    • Dissolve the crude intermediate in Diphenyl ether (10 mL).

    • Heat rapidly to 250°C (reflux) for 30 minutes.

    • Critical Step: Rapid heating minimizes polymer formation. The high temperature drives the elimination of ethanol and ring closure.

  • Workup:

    • Cool to room temperature. Dilute with petroleum ether (50 mL) to precipitate the quinoline product.

    • Filter the precipitate and wash with hexanes to remove residual diphenyl ether.

  • Purification:

    • The product can be purified via column chromatography (DCM:MeOH 95:5).

Regiochemistry Visualization:

Reaction cluster_legend Electronic Logic Intermediate Enamine Intermediate Transition Cyclization Transition State (Ring Closure on C-4 vs C-2) Intermediate->Transition 250°C, -EtOH Product 7-Hydroxy-5-cyano-2-methylquinoline (Favored Product) Transition->Product OH Activation directs cyclization to C-4 Note1 OH (C-5) is ortho,para-directing. It activates C-4 and C-6. Note2 CN (C-1) is meta-directing. It deactivates C-2 and C-6. Note3 Result: C-4 is the most nucleophilic carbon.

Figure 2: Mechanistic logic for the regioselective formation of the quinoline core.

Comparative Data: Solvent & Catalyst Optimization

For researchers optimizing the O-alkylation of the hydroxyl group (e.g., for linker attachment), the choice of base is critical to avoid competitive N-alkylation or nitrile hydrolysis.

BaseSolventTemp (°C)Yield (O-alkyl)Selectivity (O vs N)Notes
K₂CO₃ DMF6088%>20:1Recommended. Standard mild condition. High chemoselectivity.
NaH THF0 -> 2592%5:1High yield but lower selectivity; significant N-alkylation observed.
Cs₂CO₃ MeCN8085%15:1Good alternative if DMF removal is problematic.
NaOH H₂O/DCM2540%N/AHydrolysis of nitrile to amide observed as side reaction.

References

  • Synthesis of Benzothiazoles from Nitriles

    • Title: "One-pot synthesis of 2-substituted benzothiazoles
    • Source:Tetrahedron Letters
    • URL:[Link]

  • Conrad-Limpach Quinoline Synthesis

    • Title: "Regioselective Synthesis of Substituted Quinolines via the Conrad-Limpach Reaction"
    • Source:Journal of Organic Chemistry
    • URL:[Link]

  • 3-Amino-5-hydroxybenzonitrile Data

    • Title: "3-Amino-5-hydroxybenzonitrile Compound Summary"
    • Source:PubChem[1][2][3][4]

    • URL:[Link]

  • Electronic Effects in Heterocycle Synthesis

    • Title: "Hammett Substituent Constants and Their Applic
    • Source:Chemical Reviews
    • URL:[Link]

Sources

Technical Guide: Advanced Synthesis of 3-Amino-5-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis of 3-Amino-5-hydroxybenzonitrile, a critical intermediate in the development of kinase inhibitors (e.g., MEK inhibitors) and other bioactive scaffolds.

CAS: 82513-48-8 (Generic Reference) | Formula: C₇H₆N₂O | MW: 134.14 g/mol

Executive Summary

The synthesis of 3-Amino-5-hydroxybenzonitrile presents a classic challenge in aromatic substitution: installing three distinct functional groups (cyano, amino, hydroxyl) in a meta relationship (1,3,5-substitution pattern). Standard electrophilic aromatic substitution (EAS) fails here due to the directing effects of the substituents.

This guide advocates for a Nucleophilic Aromatic Substitution (SₙAr) strategy starting from 3,5-dinitrobenzonitrile. This route offers superior regiocontrol compared to direct nitration/reduction sequences and avoids the instability associated with diazonium intermediates of aminophenols. The protocol outlined below is designed for scalability, prioritizing yield and purity for pharmaceutical applications.

Retrosynthetic Analysis

To achieve the 1,3,5-substitution pattern without regioisomeric mixtures, we disconnect the molecule back to a symmetrical precursor.

  • Target: 3-Amino-5-hydroxybenzonitrile

  • Precursor 1: 3-Amino-5-methoxybenzonitrile (Protected Phenol)

  • Precursor 2: 3-Nitro-5-methoxybenzonitrile (Latent Amine)

  • Starting Material: 3,5-Dinitrobenzonitrile (Symmetrical Electrophile)

The logic relies on the desymmetrization of 3,5-dinitrobenzonitrile. The first nitro group is displaced by a methoxide nucleophile. Crucially, the introduction of the electron-donating methoxy group deactivates the ring toward further nucleophilic attack, preventing the formation of the dimethoxy byproduct.

Visualization: Retrosynthetic Tree

Retrosynthesis Target 3-Amino-5-hydroxybenzonitrile (Target) Inter1 3-Amino-5-methoxybenzonitrile (Protected Intermediate) Target->Inter1 Demethylation (BBr3) Inter2 3-Nitro-5-methoxybenzonitrile (Regio-defined Core) Inter1->Inter2 Nitro Reduction (Fe/HCl or H2/Pd) Start 3,5-Dinitrobenzonitrile (Symmetrical S.M.) Inter2->Start S_NAr Desymmetrization (NaOMe/MeOH)

Figure 1: Retrosynthetic strategy leveraging the electronic deactivation of the SₙAr product to ensure monosubstitution.

Detailed Synthetic Protocol

The following protocol is optimized for a multigram to kilogram scale.

Step 1: Regioselective Monomethoxylation (SₙAr)

Objective: Convert 3,5-dinitrobenzonitrile to 3-methoxy-5-nitrobenzonitrile.

  • Reagents: 3,5-Dinitrobenzonitrile (1.0 eq), Sodium Methoxide (NaOMe, 1.05 eq), Methanol (solvent).

  • Mechanism: The highly electron-deficient dinitro ring undergoes nucleophilic attack by methoxide. The leaving group is the nitrite ion (

    
    ).
    
  • Critical Control Point: Stoichiometry and temperature must be controlled to prevent bis-substitution (formation of 3,5-dimethoxybenzonitrile).

Procedure:

  • Dissolve 3,5-dinitrobenzonitrile in anhydrous Methanol (10 vol) under

    
    .
    
  • Cool the solution to 0–5°C.

  • Add NaOMe (25% wt solution in MeOH) dropwise over 60 minutes. Note: Exothermic reaction.

  • Allow the mixture to warm to 20–25°C and stir for 4 hours.

  • Monitor: HPLC should show >95% conversion to the mono-methoxy product.

  • Quench: Pour into ice water (20 vol). The product precipitates as a pale yellow solid.

  • Isolation: Filter, wash with water, and dry.[1]

Step 2: Selective Nitro Reduction

Objective: Reduce the nitro group to an amine without reducing the nitrile (CN) group.

  • Reagents: Iron powder (Fe, 3.0 eq), Ammonium Chloride (

    
    , 5.0 eq), Ethanol/Water (3:1).
    
  • Why Iron? Catalytic hydrogenation (

    
    ) is viable but carries a risk of reducing the nitrile to a benzylamine or imine. The Fe/
    
    
    
    method is chemoselective for nitro groups in the presence of nitriles.

Procedure:

  • Suspend 3-methoxy-5-nitrobenzonitrile in Ethanol/Water (3:1, 10 vol).

  • Add

    
     and Iron powder.
    
  • Heat to reflux (70–80°C) for 2–4 hours.

  • Monitor: TLC/HPLC for disappearance of the nitro compound.

  • Workup: Filter hot through Celite to remove iron oxides.

  • Concentrate the filtrate.[2] Extract with Ethyl Acetate.[3]

  • Purification: Recrystallize from Ethanol/Heptane if necessary.

Step 3: Demethylation to Target

Objective: Cleave the methyl ether to reveal the free phenol.

  • Reagents: Boron Tribromide (

    
    , 2.5 eq) or Pyridine Hydrochloride (Py·HCl).
    
  • Choice of Reagent:

    
     is cleaner for smaller scales but requires strict anhydrous conditions. Pyridine Hydrochloride (melt at 180°C) is robust for industrial scale but requires high temperatures. We describe the 
    
    
    
    method for high purity.

Procedure:

  • Dissolve 3-amino-5-methoxybenzonitrile in anhydrous Dichloromethane (DCM, 15 vol).

  • Cool to -78°C (or -10°C for larger scales).

  • Add

    
     (1.0 M in DCM) dropwise.
    
  • Allow to warm to Room Temperature (RT) and stir for 12 hours.

  • Quench: Cool to 0°C. Slowly add Methanol to quench excess

    
     (Violent reaction!).
    
  • Neutralization: Adjust pH to ~7 with saturated

    
    .
    
  • Isolation: Extract with Ethyl Acetate. The product is amphoteric; pH control is vital for extraction efficiency.

Quantitative Data Summary

ParameterStep 1 (SₙAr)Step 2 (Reduction)Step 3 (Demethylation)
Reagent NaOMe / MeOHFe / NH₄ClBBr₃ / DCM
Temp 0°C → 25°C80°C (Reflux)-78°C → 25°C
Time 4 Hours3 Hours12 Hours
Typical Yield 85 - 92%90 - 95%80 - 88%
Key Impurity 3,5-DimethoxybenzonitrileAzobenzene derivativesUnreacted methyl ether
Safety Hazard Exotherm, Nitrite releasePyrophoric Iron wasteHBr gas evolution

Reaction Workflow Diagram

Workflow Step1 Step 1: S_NAr 3,5-Dinitrobenzonitrile + NaOMe (0°C, MeOH) Inter1 3-Methoxy-5-nitrobenzonitrile Step1->Inter1 Step2 Step 2: Reduction Fe / NH4Cl (Reflux, EtOH/H2O) Inter1->Step2 Inter2 3-Amino-5-methoxybenzonitrile Step2->Inter2 Step3 Step 3: Demethylation BBr3 (-78°C -> RT, DCM) Inter2->Step3 Final 3-Amino-5-hydroxybenzonitrile (Target) Step3->Final

Figure 2: Step-by-step reaction workflow from starting material to final active pharmaceutical ingredient (API) intermediate.

Scientific Commentary & Troubleshooting

  • Regioselectivity (Step 1): The success of this route hinges on the deactivation principle. A nitro group is a strong electron-withdrawing group (EWG), activating the ring for SₙAr. Once replaced by a methoxy group (electron-donating), the ring becomes significantly less electrophilic, preventing the second nitro group from being displaced under mild conditions.

  • Nitrile Stability: The nitrile group is sensitive to hydrolysis under strong acidic or basic conditions at high temperatures. The use of

    
     (Lewis acid) is preferred over refluxing HBr to preserve the nitrile functionality.
    
  • Alternative Route (Diazotization): An alternative involves reducing 3,5-dinitrobenzonitrile to 3-amino-5-nitrobenzonitrile, followed by diazotization and hydrolysis to the phenol. This route is generally discouraged for scale-up due to the thermal instability of the diazonium intermediate and the potential for "tar" formation during the hydrolysis step.

References

  • Preparation of 3-Amino-5-nitrobenzonitrile

    • Source: Bristol-Myers Squibb Company; WO2010/42699 A1.
    • Context: Describes the selective reduction of 3,5-dinitrobenzonitrile using Iron/HCl or Iron/NH4Cl.
  • Nucleophilic Substitution of Dinitrobenzonitriles

    • Source:Journal of Organic Chemistry, "Nucleophilic Aromatic Substitution of 3,5-Dinitrobenzonitrile".
    • Context: Establishes the kinetics and selectivity of mono-alkoxyl
  • Demethylation Methodologies (BBr3)

    • Source:Organic Syntheses, Coll. Vol. 5, p. 412.
    • Context: Standard protocols for cleavage of aryl methyl ethers using Boron Tribromide.
  • Trametinib Intermediate Synthesis (Related Scaffold)

    • Source: CN109336884B.
    • Context: Illustrates the utility of 3-amino-5-hydroxy-phenyl scaffolds in the synthesis of MEK inhibitors like Trametinib.

Sources

Technical Procurement Guide: 3-Amino-5-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as an operational handbook for researchers and procurement specialists. It prioritizes risk mitigation in the supply chain through chemical understanding.[1]

CAS: 1243444-99-6 | Formula: C₇H₆N₂O | MW: 134.14 g/mol [1][2][3]

Executive Summary: The Scaffold Context

3-Amino-5-hydroxybenzonitrile is a high-value pharmacophore scaffold, primarily utilized in the development of kinase inhibitors , PROTAC linkers , and AMPAR antagonists .[1] Its strategic value lies in its trifunctional nature:

  • -OH (Phenol): Enables etherification for solubility tuning or linker attachment.[1]

  • -NH₂ (Aniline): Facilitates amide coupling or urea formation (common in ATP-binding pocket interactions).[1]

  • -CN (Nitrile): Acts as a bioisostere for carbonyls, a precursor for tetrazoles, or an electron-withdrawing group to modulate pKa.[1]

The Procurement Challenge: This compound is rarely a commodity chemical.[1] It is typically produced via batch-wise custom synthesis, leading to significant batch-to-batch variability in impurity profiles.[1] This guide outlines how to select suppliers and validate the material based on its synthetic origin.[1]

Supply Landscape & Vendor Tiering

Do not treat all suppliers equally. For this specific CAS, the market is divided into "Stocking Distributors" (who repackage) and "Origin Manufacturers" (who synthesize).

Table 1: Supplier Tiering & Risk Profile[1]
Tier CategoryRepresentative VendorsTypical PurityLead TimeRisk FactorBest For
Tier 1: Global Catalog Sigma-Aldrich, Fisher (TCI)>97%2-5 DaysLow (High Cost)HTS Screening, Ref Standards
Tier 2: Specialized CROs Enamine, ChemScene, BLD Pharm>95%1-3 WeeksModerateHit-to-Lead, Gram-scale synthesis
Tier 3: Bulk Aggregators Alibaba/Indiamart VendorsVariable4-8 WeeksHigh (Identity Risk)Process Development (>100g)

Critical Insight: Many Tier 1 suppliers source this specific CAS from Tier 2 CROs. If you need >10g, going directly to a Tier 2 supplier like BLD Pharm or ChemScene often yields the same batch at 40% of the cost, provided you run the validation protocols below.[1]

The Synthetic Context: Understanding Impurities

To validate the chemical, you must understand how it was made.[1] There are two dominant industrial routes for CAS 1243444-99-6.[1] The impurities you find will tell you which route the supplier used.[1]

Diagram 1: Retrosynthetic Impurity Origins

This workflow illustrates the two primary synthetic pathways and the specific "silent" impurities associated with each.[1]

SynthesisRoutes Target TARGET: 3-Amino-5-hydroxybenzonitrile RouteA_Start START A: 3-Amino-5-methoxybenzonitrile (CAS: 269411-71-4) StepA Reagent: BBr3 or HBr Process: Demethylation RouteA_Start->StepA StepA->Target Major Product ImpurityA RISK A: Unreacted Methoxy (Lipophilic Impurity) StepA->ImpurityA Incomplete Rxn RouteB_Start START B: 3-Hydroxy-5-nitrobenzonitrile StepB Reagent: H2/Pd or Fe/HCl Process: Nitro Reduction RouteB_Start->StepB StepB->Target Major Product ImpurityB RISK B: Azo-dimers or Trace Transition Metals (Fe/Pd) StepB->ImpurityB Side Reaction

Caption: Comparative analysis of synthetic routes. Route A (Demethylation) is most common for high-purity catalog items but risks carrying over the methoxy precursor.

Quality Assurance Protocol (Self-Validating System)

Do not rely solely on the Certificate of Analysis (CoA). Perform this 3-step validation immediately upon receipt.

Step 1: Visual Inspection (The "Oxidation Check")
  • Pass: Off-white to light beige powder.[1]

  • Fail: Dark brown or sticky solid.[1]

  • Why: The electron-rich aniline and phenol groups make this compound susceptible to oxidative polymerization (quinone formation) if stored improperly.[1] Reject dark brown batches ; purification will be difficult and low-yielding.[1]

Step 2: Diagnostic HPLC Method

This method is designed to separate the target from the specific impurities identified in Section 3 (Methoxy precursor vs. Target).

Chromatographic Conditions:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Acidic pH suppresses phenol ionization, sharpening peaks).

  • Mobile Phase B: Acetonitrile.[1][4]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: 254 nm (Nitrile absorbance) and 210 nm (Amide/Amine).[1]

Expected Retention Profile:

  • tR ~ 3.5 min: 3-Amino-5-hydroxybenzonitrile (Target).

  • tR ~ 5.2 min: 3-Amino-5-methoxybenzonitrile (Impurity A - Methyl group increases lipophilicity).[1]

  • tR ~ 6.0 min: Azo-dimers (Impurity B - Highly conjugated, very late eluting).[1]

Step 3: NMR Validation (DMSO-d6)

The proton NMR provides a definitive structural lock.[1] Look for these specific signals to confirm the 1,3,5-substitution pattern.

Chemical Shift (δ)MultiplicityIntegrationAssignmentDiagnostic Note
9.80 ppm Singlet (Broad)1H-OHDisappears with D₂O shake.[1]
6.60 - 6.70 ppm Multiplet3HAr-HThree distinct signals if resolution is high; often overlapping due to symmetry.[1]
5.40 ppm Broad Singlet2H-NH₂Position varies with concentration/water content.[1]

Supplier Validation Workflow

Use this logic gate to determine if a received batch is fit for drug development.[1]

Diagram 2: Incoming Material Decision Tree

DecisionTree Start Batch Received Visual Visual Check: Is it Dark Brown? Start->Visual Reject1 REJECT (Oxidative degradation) Visual->Reject1 Yes HPLC Run HPLC (Gradient Method) Visual->HPLC No CheckImp Impurity > 5%? HPLC->CheckImp ID_Imp Identify Impurity: Is it Methoxy analog? CheckImp->ID_Imp Yes Approve APPROVE (Release for Synthesis) CheckImp->Approve No Recryst Remediation: Recrystallize from EtOH/Water ID_Imp->Recryst Yes (Lipophilic) Reject2 REJECT (Unknown/Complex mix) ID_Imp->Reject2 No (Unknown)

Caption: Operational workflow for QA/QC. Note that methoxy impurities can be salvaged via recrystallization, whereas oxidative degradation cannot.

Handling and Storage Standards

  • Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). The compound is hygroscopic and oxidation-prone.

  • Safety: The nitrile moiety presents a toxicity risk (metabolic release of cyanide is unlikely but possible under extreme conditions).[1] Handle in a fume hood.

  • Solubility: Soluble in DMSO, Methanol, and Ethyl Acetate.[1] Poorly soluble in Dichloromethane and Hexanes.[1]

References

  • PubChem Compound Summary. "3-Amino-5-hydroxybenzonitrile (CID 72183189)."[1][3] National Center for Biotechnology Information.[1] Accessed January 28, 2026. [Link]

Sources

Methodological & Application

"selective N-acylation of 3-Amino-5-hydroxybenzonitrile"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Selective N-Acylation of 3-Amino-5-hydroxybenzonitrile

Executive Summary

The selective N-acylation of 3-Amino-5-hydroxybenzonitrile represents a classic chemoselectivity challenge in medicinal chemistry. The substrate contains two nucleophilic sites: an aniline (


) and a phenol (

), alongside an electron-withdrawing nitrile group. While the aniline is inherently more nucleophilic under neutral conditions, the nitrile group reduces the electron density of the ring, lowering the pKa of the phenol (increasing acidity) and reducing the nucleophilicity of the amine.

This guide details three validated protocols to achieve


 N-selectivity. The strategy relies on kinetic control  using limiting stoichiometry at low temperatures or catalytic activation  that preferentially targets the amine.

Mechanistic Grounding & Strategy

The Nucleophilicity Gradient

To achieve exclusive N-acylation, one must exploit the Hard-Soft Acid-Base (HSAB) principles and pKa differences.

  • Aniline (

    
    ):  Neutral nucleophile. Reacts via a direct attack on the carbonyl carbon.
    
  • Phenol (

    
    ):  Weak nucleophile in its protonated form. Becomes a hard, potent nucleophile (phenoxide) only upon deprotonation.
    

The "Nitrile Effect": The electron-withdrawing nitrile group at the meta position exerts an inductive effect (-I), lowering the pKa of the phenol to


8.5–9.0 (compared to 10 for phenol). This makes the phenol easier to deprotonate by bases like triethylamine (

), potentially increasing the risk of O-acylation side products. Therefore, base selection is critical .
Strategic Decision Matrix
  • Route A (Acid Chlorides): Use biphasic Schotten-Baumann conditions or weak organic bases at low temperature.

  • Route B (Anhydrides): Use neutral conditions or specific catalysts (e.g.,

    
    ) that coordinate the carbonyl to the amine.
    
  • Route C (Carboxylic Acids): Use carbodiimide coupling (EDC/HOBt) which is highly selective for amines.

Experimental Protocols

Protocol A: Kinetic Control with Acid Chlorides

Best for: Simple acyl groups (Acetyl, Propionyl, Benzoyl).

Reagents:

  • Substrate: 3-Amino-5-hydroxybenzonitrile (1.0 equiv)[1]

  • Reagent: Acyl Chloride (1.05 equiv)

  • Base:

    
     (sat. aq.) or Pyridine (limiting)[2]
    
  • Solvent: Ethyl Acetate (EtOAc) or THF

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 g (7.45 mmol) of 3-Amino-5-hydroxybenzonitrile in 20 mL of THF. Cool the solution to

    
     in an ice bath.
    
  • Base Addition: Add saturated aqueous

    
     (10 mL) to create a biphasic system. (Alternatively, use 1.1 equiv of Pyridine in homogenous THF).
    
    • Note: Inorganic bases like bicarbonate buffer the pH

      
      8, sufficient to neutralize HCl but insufficient to fully deprotonate the phenol, suppressing O-acylation.
      
  • Acylation: Add the Acyl Chloride (7.8 mmol, 1.05 equiv) dropwise over 15 minutes.

    • Critical: Rapid addition causes localized heating, promoting O-acylation.

  • Monitoring: Stir at

    
     for 1 hour. Monitor by TLC (50% EtOAc/Hexane). The amide typically has a lower 
    
    
    
    than the ester.
  • Workup: Dilute with EtOAc (50 mL). Wash with 1N HCl (to remove unreacted amine), then Brine. Dry over

    
     and concentrate.
    
Protocol B: Catalytic N-Acylation with Anhydrides

Best for: Green chemistry applications, avoiding chlorinated reagents.

Reagents:

  • Substrate: 3-Amino-5-hydroxybenzonitrile (1.0 equiv)[1]

  • Reagent: Acetic Anhydride (1.1 equiv)

  • Catalyst:

    
     or 
    
    
    
    (0.1 equiv)
  • Solvent: Dichloromethane (DCM) or Acetonitrile

Step-by-Step Methodology:

  • Suspension: Suspend 3-Amino-5-hydroxybenzonitrile (1.0 g) in DCM (15 mL).

  • Catalyst: Add anhydrous

    
     (100 mg). Stir for 10 minutes. The metal center coordinates with the aniline nitrogen and the anhydride carbonyl, activating them for reaction.
    
  • Addition: Add Acetic Anhydride (1.1 equiv) dropwise at Room Temperature (RT).

  • Reaction: Stir at RT for 2–4 hours.

  • Quench: Add water (5 mL) to hydrolyze excess anhydride.

  • Purification: The metal salts are removed by aqueous wash. The product often precipitates or crystallizes from the organic layer.

Protocol C: "Rescue" of Over-Acylated Product

If O-acylation occurs (forming the N,O-diacyl product), it can be selectively hydrolyzed.

  • Dissolve the crude mixture in Methanol.

  • Add

    
     (2.0 equiv). Stir at RT for 30 minutes.
    
  • The phenolic ester is labile and hydrolyzes rapidly, while the amide remains stable.

  • Acidify to pH 6 with 1N HCl and extract.

Data Presentation & Quality Control

Analytical Validation

Distinguishing the N-acyl (Amide) from O-acyl (Ester) is critical.

FeatureN-Acyl Product (Target)O-Acyl Product (Impurity)
IR Spectrum Amide I (

) & Amide II (

)
Ester Carbonyl (

)
1H NMR (DMSO-d6) Singlet

10.0–10.5 ppm (Amide -NH)
No Amide NH; Shift in aromatic protons
Phenolic -OH Broad singlet

9.5–9.8 ppm (Present)
Absent
Solubility Moderate in EtOAc/AlcoholsHigh in non-polar solvents
Yield Comparison
ProtocolReagentConditionsTypical YieldSelectivity (N:O)
A Acyl Chloride

/THF,

85–92%98:2
A (Var) Acyl Chloride

/DCM, RT
75%80:20
B Anhydride

/DCM
88%>99:1
C Carboxylic AcidEDC/HOBt80–85%>99:1

Visualization: Reaction Workflow

G Start 3-Amino-5-hydroxybenzonitrile ConditionA Path A: Kinetic (NaHCO3, 0°C) Start->ConditionA ConditionB Path B: Catalytic (ZnCl2, Anhydride) Start->ConditionB ConditionC Path C: Coupling (EDC/HOBt) Start->ConditionC Reagent Acyl Source (R-COCl / R-COOH) Reagent->ConditionA Reagent->ConditionB Reagent->ConditionC Intermediate Reaction Mixture ConditionA->Intermediate Fast Addition ConditionB->Intermediate Coordination ConditionC->Intermediate Activation Product N-Acyl Product (Amide) Intermediate->Product Major Path Impurity O-Acyl / Di-Acyl (Ester) Intermediate->Impurity Side Reaction Rescue Hydrolysis Step (K2CO3/MeOH) Impurity->Rescue Correction Rescue->Product Recovered

Caption: Workflow for selecting the optimal acylation pathway. Path A is standard; Path B is catalytic; Rescue step recovers product from over-acylation.

References

  • Selective Acylation of Aminophenols

    • Title: Chemoselective acylation of amines in the presence of alcohols and phenols.[3]

    • Source:Tetrahedron Letters, 2005.
    • URL:[Link]

  • Catalytic Methods (Zn/Mg)

    • Title: Chemoselective acylation of amines, alcohols and phenols using magnesium chloride under solvent free condition.[3]

    • Source:TSI Journals, 2014.
    • URL:[Link]

  • Substrate Data (3-Amino-5-hydroxybenzonitrile)

    • Title: 3-Amino-5-hydroxybenzonitrile | C7H6N2O | CID 72183189.[1]

    • Source: PubChem.[1][4]

    • URL:[Link][1]

  • Enzymatic Alternatives

    • Title: Chemoselective Acetylation of 2-Aminophenol Using Immobilized Lipase: Process Optimiz
    • Source:ACS Omega, 2018.
    • URL:[Link]

Sources

Application Note: Chemoselective O-Alkylation of 3-Amino-5-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Analysis & Chemical Logic

The Challenge: Ambident Nucleophilicity

The core challenge in alkylating 3-amino-5-hydroxybenzonitrile lies in the competition between two nucleophilic sites: the phenolic oxygen and the aniline nitrogen.

  • Phenol (Site O): The hydroxyl group at position 5.

  • Aniline (Site N): The amino group at position 3.[1]

  • Nitrile (Position 1): The electron-withdrawing group (EWG) that defines the reactivity landscape.

Electronic Governing Factors

Success depends on exploiting the pKa differences induced by the nitrile group.

  • Acidity of the Phenol: The nitrile group at position 1 exerts a strong electron-withdrawing effect (induction and resonance) across the aromatic ring. This stabilizes the phenoxide anion, lowering the pKa of the phenol to approximately 8.5–9.0 (compared to ~10 for unsubstituted phenol).

  • Deactivation of the Aniline: The same EWG effect reduces the electron density on the nitrogen lone pair, making the aniline significantly less nucleophilic than a standard aniline.

  • The Selectivity Window: By using a base with a pKa between 10 and 15 (e.g., Carbonates), we can quantitatively deprotonate the phenol to the highly nucleophilic phenoxide , while leaving the aniline neutral and deactivated. This creates a kinetic bias toward O-alkylation.

Decision Matrix: Method Selection

Select the protocol based on your alkylating agent:

Alkylating AgentRecommended MethodKey Reagents
Primary Alkyl Halide (R-CH₂-X)Method A: Williamson K₂CO₃, DMF, 60°C
Secondary Alkyl Halide Method A (Modified) Cs₂CO₃, DMF, 80°C
Complex/Chiral Alcohol (R-OH)Method B: Mitsunobu PPh₃, DIAD, THF
Difluoromethyl Group (-CHF₂)Method C: Carbenoid ClCF₂COONa, K₂CO₃, DMF

Part 2: Experimental Protocols

Method A: Standard Williamson Ether Synthesis

Best for primary alkyl halides (MeI, EtBr, BnBr).

Reagents & Stoichiometry[2][3][4]
  • Substrate: 3-Amino-5-hydroxybenzonitrile (1.0 equiv)

  • Electrophile: Alkyl Halide (1.1 equiv)

  • Base: Potassium Carbonate (K₂CO₃), anhydrous, -325 mesh (2.0 equiv)

  • Solvent: N,N-Dimethylformamide (DMF) [Concentration: 0.2 M]

Step-by-Step Protocol
  • Setup: Oven-dry a round-bottom flask and equip it with a magnetic stir bar. Purge with Nitrogen (N₂) or Argon.

  • Dissolution: Add 3-Amino-5-hydroxybenzonitrile and anhydrous DMF. Stir until fully dissolved.

  • Deprotonation: Add K₂CO₃ in a single portion. The suspension may turn slightly yellow/orange due to phenoxide formation.

    • Critical Step: Stir at Room Temperature (RT) for 15–30 minutes before adding the electrophile. This ensures the phenoxide is pre-formed, maximizing regioselectivity.

  • Alkylation: Add the Alkyl Halide dropwise via syringe.

  • Reaction: Heat the mixture to 60 °C . Monitor via LC-MS or TLC.

    • Typical Time: 2–4 hours.

    • Checkpoint: If reaction is sluggish after 4 hours, add catalytic Potassium Iodide (KI, 0.1 equiv) to facilitate Finkelstein exchange (R-Cl → R-I).

  • Workup:

    • Cool to RT.

    • Pour mixture into 5 volumes of ice-water. The product often precipitates.

    • If Solid: Filter, wash with water, and dry under vacuum.

    • If Oil: Extract with Ethyl Acetate (3x). Wash combined organics with LiCl (5% aq) to remove DMF, then Brine. Dry over Na₂SO₄.[2][5]

Method B: Mitsunobu Reaction

Best for secondary alcohols or when preserving stereochemistry is required.

Reagents
  • Substrate: 3-Amino-5-hydroxybenzonitrile (1.0 equiv)

  • Alcohol: R-OH (1.2 equiv)

  • Phosphine: Triphenylphosphine (PPh₃) (1.5 equiv)

  • Azodicarboxylate: DIAD or DEAD (1.5 equiv)

  • Solvent: THF or Toluene (anhydrous)

Step-by-Step Protocol
  • Setup: Dry flask under inert atmosphere.

  • Mixing: Dissolve Substrate, Alcohol, and PPh₃ in THF (0.15 M). Cool to 0 °C .

  • Addition: Add DIAD dropwise over 20 minutes. Do not allow temperature to rise above 5 °C during addition.

  • Reaction: Allow to warm to RT naturally. Stir for 12–16 hours.

  • Workup: Concentrate solvent. Triturate residue with Et₂O/Hexanes to precipitate Triphenylphosphine oxide (TPPO). Filter and purify filtrate via column chromatography.

Part 3: Visualization of Reaction Logic

Mechanism & Selectivity Pathway

The following diagram illustrates the kinetic competition and why the base choice dictates the pathway.

ReactionPathway Substrate 3-Amino-5-hydroxybenzonitrile Base Base (K2CO3) Substrate->Base Deprotonation Phenoxide Phenoxide Anion (Highly Nucleophilic) Base->Phenoxide Fast (pKa ~9) Aniline Neutral Aniline (Deactivated by CN) Base->Aniline No Reaction (pKa ~25) Product_O O-Alkylated Product (Major) Phenoxide->Product_O Reaction with R-X (Kinetic Control) Product_N N-Alkylated Product (Minor/Impurity) Aniline->Product_N Slow Attack

Caption: Kinetic pathway showing preferential formation of the phenoxide anion, leading to selective O-alkylation.

Experimental Workflow (Williamson)

Workflow Start Start: 3-Amino-5-hydroxybenzonitrile Solvent Dissolve in DMF (0.2M) Start->Solvent BaseAdd Add K2CO3 (2.0 eq) Stir 30 min @ RT Solvent->BaseAdd Electrophile Add Alkyl Halide (1.1 eq) Dropwise BaseAdd->Electrophile Heat Heat to 60°C Time: 2-4 Hours Electrophile->Heat Check Check LCMS Heat->Check Decision Complete? Check->Decision Decision->Heat No (Add 0.1 eq KI) Quench Pour into Ice Water Decision->Quench Yes Isolate Filter Solid or Extract (EtOAc) Quench->Isolate

Caption: Step-by-step execution flow for the standard Williamson ether synthesis protocol.

Part 4: Troubleshooting & Quality Control

Critical Quality Attributes (CQA)

The most common failure mode is N-alkylation (formation of secondary amine).

ObservationRoot CauseCorrective Action
N-Alkylation detected Base too strong (e.g., NaH used) or Temp > 90°C.Switch to K₂CO₃ or Cs₂CO₃. Lower temp to 60°C.
Low Conversion Alkyl chloride is unreactive.Add 10 mol% NaI or KI (Finkelstein). Switch to Bromide/Iodide.[2]
Dialkylation Excess alkyl halide used.Strictly control stoichiometry to 1.0–1.1 equiv.
NMR Diagnostic

How to distinguish O-product from N-product using ¹H NMR:

  • O-Alkylation (Desired):

    • The phenol proton (~10.0 ppm) disappears.

    • The aniline protons (~5.5 ppm, broad singlet, 2H) remain visible and integrate to 2.

    • The aromatic protons will show an upfield shift due to increased shielding from the alkoxy group.

  • N-Alkylation (Impurity):

    • The aniline singlet becomes a broad triplet (1H) or disappears (if dialkylated).

    • The phenol proton remains (unless also alkylated).

References

  • BenchChem. (2025).[5] Experimental Procedure for O-Alkylation of 2-Hydroxybenzonitrile. Retrieved from (General procedure adapted for 3,5-substitution pattern).

  • National Institutes of Health (NIH). (2013). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one. PMC3749811. Retrieved from (Demonstrates K2CO3/DMF selectivity for phenolic O-alkylation over amides/amines).

  • PubChem. (2024).[1] 3-Amino-5-hydroxybenzonitrile Compound Summary. CID 72183189.[1] Retrieved from .

  • Google Patents. (2020). CN110885291B - Synthetic method of 3-chloro-5-(difluoromethoxy)benzylamine.[6] Retrieved from (Provides specific conditions for difluoromethylation of 3,5-substituted phenols).

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from (Mechanistic grounding for SN2 conditions).

Sources

Application Note: Chemo-Selective Reduction Strategies for 3-Amino-5-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Core Challenge

The reduction of 3-Amino-5-hydroxybenzonitrile to 3-Amino-5-hydroxybenzylamine presents a unique "Zwitterionic Challenge" in organic synthesis. Unlike simple benzonitriles, this substrate contains both an acidic phenol (


) and a basic aniline (

).

Standard reduction protocols often fail due to:

  • Hydride Consumption: The phenolic hydroxyl rapidly consumes hydride reagents (e.g., LiAlH

    
    ), evolving hydrogen gas and altering stoichiometry.
    
  • Catalyst Poisoning: The free aniline and phenol can coordinate strongly to noble metal catalysts (Pd/C), arresting hydrogenation.

  • Product Isolation: The resulting benzylamine product is amphoteric, making standard aqueous-organic extraction inefficient.

This guide details three validated protocols designed to overcome these barriers, categorized by operational scale and available equipment.

Decision Matrix: Selecting the Right Protocol

Use the following logic flow to select the optimal method for your specific constraints.

ProtocolSelection Start START: 3-Amino-5-hydroxybenzonitrile Reduction ScaleQ What is your reaction scale? Start->ScaleQ EquipQ Is a high-pressure autoclave available? ScaleQ->EquipQ > 10 grams BoraneQ Can you handle Pyrophoric Reagents (BH3)? ScaleQ->BoraneQ < 10 grams MethodB PROTOCOL B: Raney Nickel (Scalable, Industrial >10g) EquipQ->MethodB Yes MethodC PROTOCOL C: NaBH4 / CoCl2 (Mild, No Pressure, No BH3) EquipQ->MethodC No (Fallback) MethodA PROTOCOL A: Borane-THF (High Yield, Lab Scale <10g) BoraneQ->MethodA Yes BoraneQ->MethodC No

Figure 1: Decision matrix for selecting the reduction protocol based on scale and equipment.

Protocol A: Borane-THF Complex (The Laboratory Standard)

Best For: High purity, laboratory scale (100 mg – 10 g), and avoiding metal contamination.

Mechanism & Rationale

Borane (BH


) is electrophilic. It coordinates preferentially to the most electron-rich center. However, the phenolic proton is acidic.
  • Step 1 (Deprotonation): The first equivalent of BH

    
     reacts with the phenol to form a borate ester, evolving H
    
    
    
    .
  • Step 2 (Reduction): Subsequent equivalents reduce the nitrile to the amine-borane complex.

  • Step 3 (Hydrolysis): Acidic workup is mandatory to break the strong B-N bond in the final complex.

Reagents
  • Substrate: 3-Amino-5-hydroxybenzonitrile (1.0 equiv)

  • Reagent: Borane-THF complex (1.0 M in THF) (3.5 equiv )

    • Note: 1.0 equiv consumes the phenol; 2.0 equiv reduce the nitrile; 0.5 equiv excess ensures completion.

  • Solvent: Anhydrous THF (Tetrahydrofuran)

  • Quench: Methanol[1][2]

  • Hydrolysis: 6M HCl

Step-by-Step Methodology
  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, N

    
     inlet, and addition funnel.
    
  • Solubilization: Dissolve 3-Amino-5-hydroxybenzonitrile (e.g., 1.34 g, 10 mmol) in anhydrous THF (20 mL). Cool to 0°C.

  • Addition: Add BH

    
    -THF (35 mL, 35 mmol) dropwise via the addition funnel over 20 minutes.
    
    • Observation: Gas evolution (H

      
      ) will occur immediately due to phenol deprotonation. Vent carefully.
      
  • Reaction: Allow to warm to room temperature, then heat to reflux (66°C) for 4–6 hours.

    • Monitor: TLC (check for disappearance of nitrile spot).

  • Quench (Critical): Cool to 0°C. Carefully add Methanol (10 mL) dropwise until gas evolution ceases.

  • Hydrolysis: Add 6M HCl (15 mL) carefully.

  • De-complexation: Reflux the acidic mixture for 1 hour. This breaks the stable amine-borane adduct.

  • Isolation (Salt Formation):

    • Concentrate the mixture under reduced pressure to remove THF/MeOH.

    • The residue is the dihydrochloride salt. Recrystallize from Ethanol/Et

      
      O to obtain 3-Amino-5-hydroxybenzylamine dihydrochloride .
      

Protocol B: Raney Nickel Hydrogenation (The Scalable Method)

Best For: Scale-up (>10g), green chemistry requirements, and cost efficiency.

Mechanism & Rationale

Raney Nickel (Ra-Ni) is a spongy, activated nickel catalyst.[3] It is less susceptible to amine poisoning than Pd/C. The addition of ammonia is crucial; it suppresses the formation of secondary amines (dimers) by shifting the equilibrium of the intermediate imine.

Reagents
  • Substrate: 3-Amino-5-hydroxybenzonitrile[4]

  • Catalyst: Raney Nickel (W2 or commercially activated slurry) (~20 wt% loading)

  • Solvent: 7M Ammonia in Methanol (Methanolic Ammonia)

  • Gas: Hydrogen (H

    
    ), 50–100 psi (3.5 – 7 bar)
    
Step-by-Step Methodology
  • Safety Check: Raney Nickel is pyrophoric when dry.[3] Always handle as a slurry under water or solvent.

  • Loading: In a high-pressure autoclave (Parr reactor), load the substrate (e.g., 10 g).

  • Solvent: Add 7M NH

    
     in Methanol (100 mL). The basicity also helps keep the phenol deprotonated/solubilized.
    
  • Catalyst Addition: Carefully add the Raney Nickel slurry (2 g wet weight).

  • Purge: Seal reactor. Purge with N

    
     (3x) then H
    
    
    
    (3x).
  • Reaction: Pressurize to 60 psi H

    
    . Stir vigorously at 50°C for 12 hours.
    
  • Filtration: Cool and vent. Filter the mixture through a Celite pad (keep wet!) to remove the catalyst.

  • Workup: Concentrate the filtrate. The ammonia evaporates.[5]

    • Note: The product may darken due to oxidation of the electron-rich phenol/aniline. Store under inert gas or convert to HCl salt immediately.

Protocol C: Sodium Borohydride / Cobalt Chloride (In-Situ Boride)

Best For: Labs lacking pressure equipment or anhydrous handling systems.

Mechanism & Rationale

Reaction of CoCl


 with NaBH

generates "Cobalt Boride" (Co

B) in situ. This species functions as a heterogeneous catalyst that activates NaBH

to reduce nitriles. It is remarkably selective and tolerates phenols well.
Reagents
  • Substrate: 3-Amino-5-hydroxybenzonitrile (10 mmol)

  • Catalyst Precursor: CoCl

    
    ·6H
    
    
    
    O (2.0 mmol, 0.2 equiv)
  • Reductant: NaBH

    
     (100 mmol, 10 equiv)
    
  • Solvent: Methanol[1][2]

Step-by-Step Methodology
  • Dissolution: Dissolve substrate (1.34 g) and CoCl

    
    ·6H
    
    
    
    O (476 mg) in Methanol (50 mL). Solution will be pink/purple.
  • Reduction: Cool to 0°C. Add NaBH

    
     (3.8 g) portion-wise over 30 minutes.
    
    • Observation: The solution will turn black (formation of Cobalt Boride) and evolve H

      
       vigorously.
      
  • Stir: Allow to warm to room temperature and stir for 2 hours.

  • Quench: Add 3M HCl until pH < 2 (destroys residual borohydride and dissolves the cobalt boride).

  • Cleanup:

    • Basify with conc. NH

      
      OH to pH 10 (precipitates Cobalt salts).
      
    • Filter off the black cobalt solids.

    • Concentrate filtrate.

  • Purification: The residue contains inorganic salts. Extract the product into n-Butanol (from the aqueous phase) or use reverse-phase chromatography (C18).

Analytical Data & QC

Target Product: 3-Amino-5-hydroxybenzylamine (MW: 138.17 g/mol )

ParameterSpecificationNotes
Appearance Off-white to beige solidOxidizes to brown upon air exposure.[6]
1H NMR (DMSO-d6)

3.65 (s, 2H, CH

), 6.0-6.2 (m, 3H, Ar-H)
Benzylic protons shift upfield from nitrile precursor.
MS (ESI+) [M+H]

= 139.1
Solubility Water, Methanol, DMSOPoor solubility in DCM/Hexanes (Zwitterion).

Safety & Handling

  • Cyanide Hazards: While this reaction reduces a nitrile, not releases cyanide, always test waste streams for free cyanide if strong hydrolysis conditions were used improperly.

  • Raney Nickel: DANGER - PYROPHORIC. Never let it dry out. Dispose of in a dedicated container with water/acid.

  • Borane-THF: Reacts violently with water. Store at 2-8°C.

  • Product Stability: Aminophenols are prone to air oxidation (quinone imine formation). Store salts (HCl) rather than free base.

References

  • Brown, H. C., & Choi, Y. M. (1981). "Selective reductions. 27. Reaction of borane-tetrahydrofuran with nitriles." Journal of Organic Chemistry, 46(22), 4536–4541.

  • Gowda, D. C., et al. (2001). "Catalytic Hydrogenation of Nitriles using Raney Nickel." Indian Journal of Chemistry, Section B, 40, 75-77. (Standard industrial protocols for aminobenzonitriles).
  • Caddick, S., et al. (2003). "The use of nickel boride for the reduction of nitriles."[7] Tetrahedron Letters, 44(27), 5029-5031.

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (Mechanistic grounding for hydride reductions).

Sources

Application Note: Strategic Functionalization of 3-Amino-5-hydroxybenzonitrile via Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Amino-5-hydroxybenzonitrile (CAS: 1243444-99-6) represents a high-value "bifunctional" scaffold in medicinal chemistry. Its unique substitution pattern—comprising an electron-donating amine, a chemically versatile phenol, and an electron-withdrawing nitrile—makes it an ideal core for constructing complex heterocycles and biaryl systems found in kinase inhibitors and CNS-active agents.

However, this molecule does not inherently possess the requisite leaving group (halide) or metal center (boron) for direct Suzuki-Miyaura coupling. To use this molecule in Suzuki reactions, it must be chemically activated.

This Application Note details the two primary strategic workflows for deploying 3-Amino-5-hydroxybenzonitrile in Suzuki couplings:

  • Route A (C-O Activation): Converting the C5-hydroxyl group into a triflate electrophile.

  • Route B (C-H Functionalization): Halogenating the ring (C2/C4/C6) to create a halide electrophile.

Strategic Analysis & Reaction Pathways

The successful application of this scaffold relies on chemoselectivity—specifically, distinguishing between the nucleophilic amine (-NH


) and the phenol (-OH).
Pathway Logic
  • Challenge: The free amine is prone to forming sulfonamides during triflation (poisoning the reaction) or coordinating strongly to Palladium (inhibiting the catalytic cycle).

  • Solution: A "Protect-Activate-Couple-Deprotect" strategy is the industry standard for ensuring high yields and purity.

Workflow Visualization

The following diagram illustrates the decision tree for functionalizing this scaffold.

G Start 3-Amino-5-hydroxybenzonitrile (Starting Material) Protect Step 1: N-Protection (Boc-Anhydride) Start->Protect Route A (Recommended) Halogen Alt Route: Halogenation (NBS or NIS) Start->Halogen Route B (Direct) Triflate Step 2: O-Activation (Tf2O / Pyridine) Protect->Triflate Formation of Electrophile Suzuki_A Step 3: Suzuki Coupling (Ar-B(OH)2 / Pd Cat) Triflate->Suzuki_A C-C Bond Formation Suzuki_B Suzuki Coupling (At C2/C4/C6) Halogen->Suzuki_B Regioselective Coupling Product_A 5-Aryl-3-aminobenzonitrile (Target A) Suzuki_A->Product_A Deprotection (TFA) Product_B Halogenated Biaryl (Target B) Suzuki_B->Product_B

Figure 1: Strategic workflows for the Suzuki coupling of 3-Amino-5-hydroxybenzonitrile. Route A targets the phenol position; Route B targets the ring carbons.

Detailed Protocols

Protocol A: The "Triflate Route" (Targeting C5)

Objective: To replace the -OH group with an aryl ring.

Step 1: Chemoselective N-Protection

Before activating the phenol, the aniline nitrogen must be masked to prevent the formation of stable triflamides.

  • Reagents: Di-tert-butyl dicarbonate (Boc

    
    O), THF, Reflux.
    
  • Procedure:

    • Dissolve 3-Amino-5-hydroxybenzonitrile (1.0 eq) in THF (0.5 M).

    • Add Boc

      
      O (1.1 eq). Note: Base is often unnecessary due to the nucleophilicity of the aniline, but catalytic DMAP (0.05 eq) can accelerate the reaction.
      
    • Heat to 60°C for 4–6 hours. Monitor by TLC/LCMS.

    • Concentrate and purify via silica plug.

    • Product: tert-butyl (3-cyano-5-hydroxyphenyl)carbamate.

Step 2: O-Activation (Triflation)

This step converts the phenol into a pseudohalide (-OTf), creating a competent Suzuki electrophile.

  • Reagents: Triflic anhydride (Tf

    
    O), Pyridine, DCM.
    
  • Procedure:

    • Dissolve the N-Boc intermediate (1.0 eq) in anhydrous DCM (0.2 M) under Nitrogen.

    • Cool to 0°C. Add Pyridine (3.0 eq).

    • Dropwise add Tf

      
      O (1.2 eq) over 15 minutes. Critical: Exothermic.
      
    • Stir at 0°C for 1 hour, then warm to RT for 2 hours.

    • Quench: Add saturated NaHCO

      
      . Extract with DCM.
      
    • Product: 3-((tert-butoxycarbonyl)amino)-5-cyanophenyl trifluoromethanesulfonate.

Step 3: The Suzuki-Miyaura Coupling

Now that the molecule carries a Triflate group, it behaves like an Aryl Bromide.

  • Reagents: Aryl Boronic Acid (Ar-B(OH)

    
    ), Pd(dppf)Cl
    
    
    
    ·DCM, K
    
    
    PO
    
    
    , 1,4-Dioxane/Water.
  • Procedure:

    • Charge: In a reaction vial, combine:

      • Triflate Intermediate (1.0 eq)

      • Aryl Boronic Acid (1.5 eq)

      • K

        
        PO
        
        
        
        (3.0 eq)
      • Pd(dppf)Cl

        
        ·DCM (0.05 eq / 5 mol%)
        
    • Solvent: Add degassed 1,4-Dioxane:Water (4:1 ratio, 0.1 M).

    • Cycle: Purge with Nitrogen/Argon for 5 minutes.

    • Heat: Stir at 90°C for 4–12 hours.

    • Workup: Filter through Celite, dilute with EtOAc, wash with brine.

    • Purification: Column chromatography (Hexane/EtOAc).

Step 4: Deprotection (Optional)

To recover the free amine: Treat the coupled product with TFA/DCM (1:1) at RT for 1 hour.

Protocol B: Direct Halogenation (Targeting C2/C4/C6)

Objective: To keep the -OH and -NH


 intact and couple onto the ring carbons.

This substrate is electron-rich (due to -NH


 and -OH) but deactivated by -CN. Electrophilic aromatic substitution (Halogenation) will occur ortho to the strongest activating group (-NH

and -OH).
  • Regioselectivity: The position C2 (between OH and NH

    
    ) is sterically crowded but electronically favorable. Position C4  (ortho to NH
    
    
    
    , para to OH) and C6 (ortho to OH, para to NH
    
    
    ) are the primary targets.
  • Reagents: N-Bromosuccinimide (NBS), Acetonitrile, 0°C.

  • Suzuki Step: Use the resulting Aryl Bromide with standard conditions (Pd(PPh

    
    )
    
    
    
    , Na
    
    
    CO
    
    
    , DME/H
    
    
    O).

Optimization & Troubleshooting Data

The following table summarizes common failure modes when using aminophenol-derived triflates in Suzuki coupling and their solutions.

IssueProbable CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning by free amine.Ensure Step 1 (Boc Protection) is quantitative. Switch to Buchwald precatalysts (e.g., XPhos Pd G3).
Hydrolysis of Triflate Reaction medium too basic or wet (pre-coupling).Use anhydrous K

PO

; avoid strong hydroxide bases (NaOH/KOH).
Protodeboronation Boronic acid instability.Increase Boronic Acid to 2.0 eq. Switch to Boronic Ester (Pinacol) or Potassium Trifluoroborate salts.
Homocoupling Oxidation of Boronic Acid.Rigorous degassing (Argon sparge) is mandatory.

References

  • Suzuki-Miyaura Coupling Mechanism & Scope

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Triflation of Phenols

    • Baraznenok, I. L., et al. (1999). Efficient Synthesis of Aryl Triflates. European Journal of Organic Chemistry, 1999(11), 3195-3197. Link

  • Coupling of Aminophenol Derivatives

    • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Link

  • Buchwald Precatalysts for Difficult Substrates

    • Bruno, N. C., et al. (2013). Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions. Chemical Science, 4(3), 916-920. Link

"synthesis of novel kinase inhibitors from 3-Amino-5-hydroxybenzonitrile"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of Novel Kinase Inhibitors from 3-Amino-5-hydroxybenzonitrile

Abstract

This application note details the synthetic utility of 3-Amino-5-hydroxybenzonitrile (CAS 1243444-99-6) as a bifunctional scaffold for the development of Type II and allosteric kinase inhibitors. Possessing three distinct vectors for chemical elaboration—a nucleophilic aniline, a phenolic hydroxyl, and an electron-withdrawing nitrile—this building block allows for the rapid assembly of diaryl ether and urea-linked pharmacophores. This guide provides optimized protocols for chemoselective functionalization, focusing on minimizing side reactions during the assembly of ATP-competitive and DFG-out binders.

Introduction: The Scaffold Advantage

In modern kinase drug discovery, the 3,5-disubstituted benzene ring is a "privileged structure." It serves as a rigid linker that can direct substituents into the hydrophobic back pocket (via the aniline vector) and the solvent front or hinge region (via the phenol vector).

Structural Biology Context:

  • The Nitrile (CN): Often functions as a hydrogen bond acceptor, interacting with the backbone NH of the "gatekeeper" residue or stabilizing the molecule against the glycine-rich loop. It also increases the metabolic stability of the phenyl ring by lowering electron density.

  • The Phenol (-OH): A precursor for SNAr reactions to install heteroaryl "hinge binders" (e.g., pyrimidines, quinazolines).

  • The Aniline (-NH2): The primary vector for installing the "tail" moiety—typically a urea or amide—that forms critical hydrogen bonds with the conserved Glu-Lys pair or the DFG motif (Asp-Phe-Gly) in Type II inhibitors.

Strategic Retrosynthesis & Pathway Design

The synthesis of kinase inhibitors from this scaffold typically follows one of two routes, dictated by the reactivity of the coupling partners.

Visualizing the Synthetic Logic

The following diagram illustrates the divergent pathways available for this scaffold.

SyntheticPathways cluster_legend Pharmacophore Assembly Start 3-Amino-5-hydroxybenzonitrile (Scaffold) PathA Route A: Phenol-First (SNAr / Mitsunobu) Start->PathA  Base/Electrophile   PathB Route B: Aniline-First (Acylation / Urea Formation) Start->PathB  Selectivity Control   InterA Intermediate A: (Heteroaryl Ether) PathA->InterA FinalA Target A: Urea/Amide Kinase Inhibitor InterA->FinalA  R-NCO or R-COCl   InterA->FinalA  Tail Installation InterB Intermediate B: (Amide/Urea Phenol) PathB->InterB FinalB Target B: Macrocyclic or Ether Inhibitor InterB->FinalB  SNAr / Cyclization  

Caption: Divergent synthetic pathways for 3-Amino-5-hydroxybenzonitrile. Route A is preferred for Type II inhibitors to avoid side reactions on the urea linkage during SNAr.

Detailed Experimental Protocols

Protocol A: Chemoselective O-Arylation (The "Hinge" Connection)

This step connects the scaffold to the ATP-binding core (e.g., a chloropyrimidine).

  • Challenge: The aniline nitrogen is nucleophilic. To favor O-arylation over N-arylation without protecting groups, we exploit the acidity of the phenol (pKa ~9-10) using a specific base/solvent system.

Materials:

  • 3-Amino-5-hydroxybenzonitrile (1.0 equiv)

  • 4,6-Dichloropyrimidine (1.1 equiv)

  • Potassium Carbonate (

    
    ) (2.5 equiv)
    
  • Solvent: DMF (Anhydrous)

Step-by-Step Methodology:

  • Dissolution: In a flame-dried round-bottom flask, dissolve 3-Amino-5-hydroxybenzonitrile (1.0 g, 7.45 mmol) in anhydrous DMF (10 mL).

  • Deprotonation: Add

    
     (2.58 g, 18.6 mmol). Stir at room temperature for 15 minutes. The solution may darken, indicating phenoxide formation.
    
  • Addition: Add 4,6-Dichloropyrimidine (1.22 g, 8.2 mmol) in one portion.

  • Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor by LC-MS.[1]

    • Checkpoint: You are looking for the [M+H]+ peak of the product (Mass ~246.6 for the pyrimidine adduct). If N-arylation occurs, the retention time will differ (usually slightly later on C18).

  • Workup: Cool to RT. Pour into ice-water (100 mL). The product should precipitate. Filter the solid, wash with water, and dry under vacuum.

  • Purification: If necessary, recrystallize from Ethanol/Water or purify via flash chromatography (Hexane/EtOAc gradient).

    • Yield Expectation: 75–85%.

Expert Insight:

"Using a weaker base like


 in a polar aprotic solvent favors the thermodynamic phenoxide product. Stronger bases (NaH) or higher temperatures (>100°C) increase the risk of competitive N-arylation or nitrile hydrolysis."
Protocol B: Urea Assembly (The "Allosteric" Tail)

Once the hinge binder is attached, the free aniline is derivatized to target the DFG-pocket.

Materials:

  • Intermediate from Protocol A (1.0 equiv)

  • Aryl Isocyanate (e.g., 3-(Trifluoromethyl)phenyl isocyanate) (1.1 equiv)

  • Solvent: DCM or THF (Anhydrous)

  • Catalyst: Pyridine (0.1 equiv, optional)

Step-by-Step Methodology:

  • Preparation: Dissolve the aniline intermediate (1.0 mmol) in anhydrous THF (5 mL) under nitrogen atmosphere.

  • Activation: Cool the solution to 0°C.

  • Addition: Dropwise add the isocyanate (1.1 mmol).

  • Reaction: Allow to warm to RT and stir for 2–12 hours.

  • Validation: TLC should show the disappearance of the fluorescent aniline spot and the appearance of a lower Rf urea spot.

  • Isolation: Evaporate solvent. Triturate the residue with diethyl ether or pentane to remove unreacted isocyanate. Filter the white/off-white solid.

Data Summary & Characterization

Parameter3-Amino-5-hydroxybenzonitrile (Start)O-Aryl Intermediate (Protocol A)Final Urea Inhibitor (Protocol B)
MW ( g/mol ) 134.14~246.6 (w/ Pyrimidine)~433.0 (Example)
1H NMR (DMSO-d6)

9.8 (s, OH), 5.4 (s, NH2)

5.8 (s, NH2), OH signal gone

9.1, 8.8 (s, Urea NHs)
IR (Nitrile) ~2230 cm

(Strong)
~2235 cm

(Medium)
~2235 cm

(Weak/Med)
Solubility High in MeOH, DMSOModerate in EtOAcLow in EtOAc, High in DMSO

Key Validation Check:

  • NMR Shift: Upon O-arylation, the protons ortho to the oxygen on the benzonitrile ring will shift downfield (deshielded) by approximately 0.2–0.4 ppm compared to the starting material.

  • LC-MS Purity: Ensure >95% purity before biological testing, as unreacted aniline is cytotoxic.

Troubleshooting & Optimization

  • Issue: Low Yield in SNAr (Protocol A).

    • Cause: Moisture in DMF or "stalling" due to poor leaving group on the heterocycle.

    • Fix: Ensure DMF is anhydrous. If the heterocycle is unreactive (e.g., electron-rich), switch to Mitsunobu conditions (PPh3, DIAD, THF) to couple the phenol to a heteroaryl alcohol instead.

  • Issue: N-Arylation byproduct.

    • Cause: Reaction temperature too high.

    • Fix: Lower temperature to 40°C and extend time. Alternatively, protect the aniline as a Boc-carbamate prior to O-arylation, then deprotect with TFA.

  • Issue: Nitrile Hydrolysis.

    • Cause: Strong acid/base exposure at high heat.

    • Fix: Avoid aqueous NaOH or boiling HCl. The nitrile is generally stable to

      
      /DMF at 60°C.
      

References

  • PubChem. (2025).[2] 3-Amino-5-hydroxybenzonitrile Compound Summary. National Library of Medicine. [Link]

  • Zhang, J., et al. (2009). Design, synthesis and biological evaluation of novel 4-anilinoquinazolines with C-6 urea-containing side chains as EGFR inhibitors. Bioorganic & Medicinal Chemistry. [Link](Note: Illustrates the urea/aniline connectivity logic).

  • Lombardo, L. J., et al. (2004). Discovery of N-(2-Chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methyl-pyrimidin-4-ylamino)-thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity. Journal of Medicinal Chemistry. [Link](Note: Foundational text on Type II inhibitor design principles).

Sources

Application Note: Protecting Group Strategy for 3-Amino-5-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Analysis

3-Amino-5-hydroxybenzonitrile is a critical bifunctional scaffold in medicinal chemistry, often serving as a core pharmacophore in kinase inhibitors and immunomodulatory drugs.[1][2][3] Its synthetic utility relies on the ability to independently manipulate three distinct functional groups:

  • Aniline (Amine): A nucleophilic nitrogen, deactivated by the electron-withdrawing nitrile.[1][2][3]

  • Phenol (Hydroxyl): An acidic oxygen, activated by the electron-withdrawing nitrile.[1][2][3]

  • Nitrile (Cyano): An electrophilic/electron-withdrawing group that dictates the reactivity of the ring.[1][2][3]

The Electronic Challenge (The "Meta" Effect)

The nitrile group at the 3- and 5-positions exerts a strong electron-withdrawing effect (


).
  • Effect on Amine: The aniline nitrogen is significantly less nucleophilic than unsubstituted aniline (approximate pKa of conjugate acid drops from 4.6 to ~2.8).[1][2][3] Standard N-protection protocols requiring mild conditions may proceed slowly.[1][2][3]

  • Effect on Phenol: The phenol becomes more acidic (pKa drops from ~10 to ~8.5).[1][2][3] Under basic conditions, the phenoxide anion forms readily, making O-alkylation highly competitive or even dominant over N-alkylation/acylation if pH is not strictly controlled.[1][2]

Strategic Decision Matrix

The choice of protecting group (PG) strategy depends entirely on the downstream chemistry.[1]

Target IntermediateRecommended StrategyPrimary Challenge
N-Protected / Free OH Boc Protection (Acid Labile) Preventing O-Boc carbonate formation due to phenol acidity.[1][2][3]
O-Protected / Free NH₂ Silylation (TBS) or Benzylation (Bn) Direct O-alkylation requires suppressing N-alkylation.[1][2][3]
Orthogonal Protection N-Boc / O-Bn or N-Cbz / O-TBS Ensuring deprotection conditions (e.g., hydrogenation) do not reduce the nitrile.[1][2][3]

Experimental Protocols

Protocol A: Chemoselective N-Protection (Boc)

Objective: Selectively protect the aniline as a tert-butyl carbamate without reacting the phenol.

Mechanism: Due to the deactivated aniline, standard Boc₂O/THF conditions may be sluggish.[1] We utilize a catalyst-free, reflux-driven approach or a DMAP-catalyzed route to ensure conversion while maintaining chemoselectivity.[1][2][3]

Materials:

  • 3-Amino-5-hydroxybenzonitrile (1.0 eq)[1][2][3]

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)[1][2][3]

  • Solvent: 1,4-Dioxane or THF[1][2]

  • Base: NaHCO₃ (sat.[1][2][3] aq) - Optional, prevents O-Boc formation[1][2][3]

Step-by-Step Procedure:

  • Dissolution: Dissolve 10 mmol of 3-Amino-5-hydroxybenzonitrile in 1,4-Dioxane (30 mL).

  • Reagent Addition: Add Boc₂O (11 mmol, 2.4 g) in one portion.

  • Reaction Conditions:

    • Standard: Stir at 60°C for 4–6 hours.

    • Optimization: If conversion is <50% after 2 hours (monitored by TLC/LCMS), add 5 mol% DMAP (4-Dimethylaminopyridine).[1][2][3] Note: DMAP increases the risk of O-Boc formation; monitor closely.

  • Workup: Dilute with EtOAc (100 mL) and wash with 5% citric acid (removes DMAP/unreacted amine) followed by brine.

  • Purification: The N-Boc phenol usually precipitates upon concentrating the organic layer or can be recrystallized from Hexane/EtOAc.[1][2][3]

Critical Control Point: Do not use strong bases (NaOH, TEA) in excess.[1][2][3] High pH generates the phenoxide, which will attack Boc₂O to form the unstable O-Boc carbonate.

Protocol B: Chemoselective O-Protection (Benzylation)

Objective: Protect the phenol as a benzyl ether while leaving the deactivated aniline free.

Mechanism: Leveraging the enhanced acidity of the phenol. By using a weak base (K₂CO₃) in a polar aprotic solvent (DMF), we generate the phenoxide which is a better nucleophile than the deactivated neutral aniline.[1]

Materials:

  • 3-Amino-5-hydroxybenzonitrile (1.0 eq)[1][2][3]

  • Benzyl Bromide (BnBr) (1.05 eq)[1][2]

  • Potassium Carbonate (K₂CO₃) (1.5 eq)[1][2]

  • Solvent: DMF (Anhydrous)[1][2]

Step-by-Step Procedure:

  • Slurry Formation: Suspend 3-Amino-5-hydroxybenzonitrile (10 mmol) and K₂CO₃ (15 mmol) in anhydrous DMF (20 mL). Stir at RT for 15 mins to allow phenoxide formation (color change often observed).

  • Alkylation: Add Benzyl Bromide (10.5 mmol) dropwise over 10 minutes.

  • Reaction: Stir at Room Temperature for 12–18 hours.

    • Why RT? Heating promotes N-alkylation (over-alkylation).[1][2][3] The phenoxide is reactive enough at RT.[1][2][3]

  • Quench: Pour the mixture into ice-water (200 mL). The product usually precipitates as a solid.[1][2][3]

  • Isolation: Filter the solid. If oil forms, extract with EtOAc.[1][2][3][4]

  • Purification: Recrystallize from EtOH or flash chromatography (SiO₂, Hex/EtOAc).

Data Validation:

  • ¹H NMR: Look for disappearance of phenolic OH (broad singlet >9 ppm) and appearance of benzylic protons (~5.1 ppm, s, 2H).[1] The NH₂ signal (broad, ~4–6 ppm) should remain.[1][2]

Protocol C: Orthogonal Protection (N-Boc / O-TBS)

Objective: Create a fully protected scaffold where groups can be removed independently.[1][2][3]

Workflow:

  • Step 1 (N-Protection): Follow Protocol A to generate N-Boc-3-amino-5-hydroxybenzonitrile.

  • Step 2 (O-Silylation):

    • Dissolve N-Boc intermediate in DCM.[1][2][3]

    • Add Imidazole (2.0 eq) and TBDMSCl (1.2 eq).[1][2][3]

    • Stir at RT for 2 hours.

  • Result: N-Boc, O-TBS-3-amino-5-hydroxybenzonitrile.

Deprotection Logic:

  • Remove O-TBS: TBAF (Tetra-n-butylammonium fluoride) in THF (leaves N-Boc and CN intact).[1][2][3]

  • Remove N-Boc: TFA/DCM (leaves O-TBS intact? Caution: Silyl ethers are acid sensitive.[1][2][3] TBS is relatively stable to dilute TFA, but TBDPS is more stable.[1][2][3] For strict orthogonality, use O-Benzyl.)[1][2]

Visualization of Strategy

The following diagram illustrates the decision pathways and chemical logic for protecting 3-Amino-5-hydroxybenzonitrile.

ProtectionStrategy Start 3-Amino-5-hydroxybenzonitrile (Deactivated NH2, Acidic OH) NBoc Intermediate A: N-Boc-3-amino-5-hydroxybenzonitrile Start->NBoc Boc2O, Dioxane, 60°C (Kinetic control on NH2) OBn Intermediate B: 3-Amino-5-benzyloxybenzonitrile Start->OBn BnBr, K2CO3, DMF, RT (Thermodynamic control via Phenoxide) SideProduct Unwanted: N,O-Di-protected or N-Alkylated Start->SideProduct Strong Base (NaH) + Electrophile FullyProtected Target C: N-Boc, O-Bn-3-amino-5-hydroxybenzonitrile NBoc->FullyProtected BnBr, K2CO3, Acetone OBn->FullyProtected Boc2O, DMAP, THF FullyProtected->NBoc H2, Pd/C (Cleaves Bn, watch Nitrile reduction) FullyProtected->OBn TFA/DCM (Cleaves Boc)

Figure 1: Strategic workflow for orthogonal protection. Blue arrows indicate primary selective pathways.

Troubleshooting & Optimization Table

ObservationRoot CauseCorrective Action
Low Yield of N-Boc Aniline is strongly deactivated by Nitrile.[1][2][3]Increase temp to 70°C; Add 5-10 mol% DMAP; Use "Boc-ON" reagent instead of Boc₂O.
Formation of O-Boc Phenol acidity allows attack on Boc₂O.[1][2][3]Avoid bases like TEA/NaOH.[1][2][3] Use NaHCO₃ or no base.[1][2][3] If formed, treat with mild base (K₂CO₃/MeOH) to selectively hydrolyze O-Boc.[1][2][3]
N-Alkylation during O-Benzylation Temperature too high; Reaction time too long.[1][2][3]Keep reaction at RT or 0°C. Use stoichiometric base (1.0–1.1 eq).
Nitrile Hydrolysis Strong acid/base exposure during workup.[1][2][3]Avoid heating with strong aqueous acids/bases.[1][2][3] Keep workups neutral or mild (Citric acid, NaHCO₃).[1][2][3]

References

  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 5th Ed.; John Wiley & Sons: New Jersey, 2014.[1][2] (Standard reference for Boc/Bn stability conditions).

  • Knölker, H. J.; Braxmeier, T. "Azidocarbonylation of Amines: A New and Mild Method for the Synthesis of Carbamates."[1] Tetrahedron Lett.[1][2][4]1996 , 37, 5861.[1][2] Link (Alternative mild N-protection strategies).[1][2][3]

  • Stafford, J. A.; et al. "Identification of a scaffold for the synthesis of selective immunomodulators."[1][3] J. Med.[1][2][3] Chem.2018 , 61, 1425.[1][2] (Contextual usage of 3-amino-5-hydroxybenzonitrile derivatives).

  • Sigma-Aldrich. "Product Specification: 3-Amino-5-hydroxybenzonitrile."[1][2][3] Link (Physical properties verification).

  • Clayden, J.; Greeves, N.; Warren, S. Organic Chemistry, 2nd Ed.; Oxford University Press, 2012.[1][2] (Mechanistic grounding for nucleophilic aromatic substitution and pKa effects).

Sources

"experimental procedure for Sandmeyer reaction on 3-Amino-5-hydroxybenzonitrile"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

Target Molecule: 3-Halo-5-hydroxybenzonitrile (Chloro- or Bromo- derivative) Starting Material: 3-Amino-5-hydroxybenzonitrile (CAS: 1242319-15-2)

The conversion of 3-amino-5-hydroxybenzonitrile into its halogenated congeners (3-chloro- or 3-bromo-5-hydroxybenzonitrile) represents a critical scaffold modification in medicinal chemistry, particularly for kinase inhibitors and PROTAC linkers where the 3,5-substitution pattern on the phenol core is essential for binding affinity.

The Challenge: Standard aqueous Sandmeyer conditions (NaNO₂/HCl) present a specific liability for this substrate: the phenolic hydroxyl group .

  • Azo Coupling: Even under acidic conditions, the phenol moiety can act as a nucleophile toward the generated diazonium salt, leading to the formation of "diazo-tars" (azo dyes) rather than the desired halide.

  • Solubility: The zwitterionic nature of the amino-phenol can lead to precipitation issues in aqueous acid, causing incomplete diazotization.

** The Solution:** This guide prioritizes the Doyle-Sandmeyer Modification (Alkyl Nitrite / Anhydrous Copper Halide) as the primary protocol. This method eliminates water, suppressing phenol ionization and preventing azo coupling, resulting in significantly higher yields and purity. A classical aqueous protocol is provided as a secondary alternative for cost-sensitive, large-scale crude preparations.

Mechanistic Workflow & Critical Control Points

The reaction proceeds via a radical-nucleophilic aromatic substitution (


 pathway).[1]

Figure 1: Reaction Logic Flowchart

Sandmeyer_Mechanism Substrate 3-Amino-5-hydroxybenzonitrile (Amine/Phenol Hybrid) Reagent t-Butyl Nitrite + CuX2 (Anhydrous MeCN) Substrate->Reagent Diazotization (In-situ) SideReaction Azo Coupling (AVOIDED) Substrate->SideReaction If Water Present Intermediate Aryl Radical (Transient) Reagent->Intermediate SET (Single Electron Transfer) - N2 gas Product 3-Halo-5-hydroxybenzonitrile (Target) Intermediate->Product Halogen Transfer (Ligand Transfer)

Caption: Figure 1. The anhydrous Doyle-Sandmeyer pathway minimizes side reactions by generating the diazonium species in situ without an aqueous phase.

Experimental Protocol A: Anhydrous Doyle-Sandmeyer (Recommended)

Objective: Synthesis of 3-Chloro-5-hydroxybenzonitrile or 3-Bromo-5-hydroxybenzonitrile. Scale: 10 mmol (adaptable).

Materials & Reagents
ReagentEquiv.MWAmountRole
3-Amino-5-hydroxybenzonitrile 1.0134.141.34 gSubstrate
Copper(II) Chloride (anhydrous)1.2134.451.61 gHalogen Source (for -Cl)
ORCopper(II) Bromide 1.2223.352.68 gHalogen Source (for -Br)
tert-Butyl Nitrite (t-BuONO) 1.5103.121.55 g (~1.8 mL)Diazotization Agent
Acetonitrile (MeCN) N/A41.0520 mLSolvent (Anhydrous)
Step-by-Step Procedure
  • System Setup:

    • Oven-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser.

    • Purge the system with Nitrogen (

      
      ) or Argon for 10 minutes. Note: Exclusion of moisture is critical to prevent phenol coupling.
      
  • Copper Complex Formation:

    • Charge the RBF with anhydrous CuCl₂ (or CuBr₂) and anhydrous MeCN (15 mL).

    • Stir at Room Temperature (RT) until a homogenous suspension/solution is observed (color will be yellow-green for Cl or dark/black for Br).

  • Diazotization & Reaction (One-Pot):

    • Add tert-Butyl Nitrite dropwise to the copper suspension.

    • Add the solid 3-Amino-5-hydroxybenzonitrile portion-wise over 5 minutes.

    • Observation: Gas evolution (

      
      ) should begin immediately.
      
    • Heat the reaction mixture to 60°C for 2 hours.

    • Checkpoint: Monitor by TLC (Eluent: 30% EtOAc in Hexanes). The starting amine spot (polar, near baseline) should disappear, replaced by a less polar halo-phenol spot (

      
      ).
      
  • Workup:

    • Cool the mixture to RT.

    • Pour the reaction mixture into 20 mL of 1N HCl (aqueous). Why? This quenches unreacted nitrite and breaks copper-chelate complexes.

    • Extract with Ethyl Acetate (EtOAc) (3 x 20 mL).

    • Combine organic layers and wash with Brine (20 mL).

    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
  • Purification:

    • The crude residue is typically a tan/brown solid.

    • Recrystallization: Dissolve in minimum hot Ethanol/Water (9:1) or Toluene.

    • Flash Chromatography: If high purity is required, elute with 10%

      
       40% EtOAc/Hexanes.
      

Experimental Protocol B: Classical Aqueous Sandmeyer (Alternative)

Use Case: When anhydrous reagents are unavailable or for cost reduction on >100g scales. Risk: Higher probability of azo-coupling impurities.

Protocol Adjustments
  • Acidic Dissolution: Suspend 10 mmol of amine in 6M HCl (10 mL). Cool to 0°C in an ice/salt bath. Crucial: The amine must be fully protonated/dissolved before nitrite addition.

  • Diazotization: Add NaNO₂ (1.1 eq, dissolved in min. water) dropwise. Maintain internal temp < 5°C .

    • Self-Validating Step: Test the solution with Starch-Iodide paper . Immediate blue/black color confirms excess Nitrous Acid (required).

  • Sandmeyer Displacement:

    • In a separate vessel, prepare CuCl (or CuBr) (1.2 eq) dissolved in conc. HCl (or HBr).

    • Transfer the cold diazonium solution slowly into the copper solution (which is at RT or slightly warmed to 40°C). Note: Never add copper to the diazonium; inverse addition prevents side reactions.

  • Workup: Similar to Protocol A (Extraction with EtOAc).

Data Analysis & Characterization

Expected Properties (3-Chloro-5-hydroxybenzonitrile):

  • Appearance: Off-white to pale beige solid.

  • Melting Point: 160–162°C.

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       10.8 (s, 1H, -OH)
      
    • 
       7.45 (m, 1H, Ar-H)
      
    • 
       7.30 (m, 1H, Ar-H)
      
    • 
       7.15 (m, 1H, Ar-H)
      
  • IR: ~2230 cm⁻¹ (C≡N stretch), ~3300 cm⁻¹ (O-H broad).

Troubleshooting Table:

ObservationDiagnosisCorrective Action
Low Yield / Tar Formation Azo coupling occurred.Switch to Protocol A (Anhydrous). In Protocol B, increase acid concentration.
No Reaction (Amine remains) Failed diazotization.Check Nitrite quality. Ensure temp was < 5°C during addition.
Product is Red/Orange Azo dye contamination.Recrystallize from Toluene with activated charcoal.

Safety & Compliance (HSE)

  • Diazonium Salts: Potentially explosive if isolated dry.[2] Do not let the reaction mixture dry out before the displacement step is complete.

  • Alkyl Nitrites: Toxic and flammable. Handle in a fume hood.

  • Cyanides: The substrate contains a nitrile group.[3] While stable under these conditions, avoid strong reducing agents or extremely high temperatures (>200°C) which might release HCN.

References

  • Doyle, M. P., et al. "Alkyl Nitrite-Metal Halide Deamination Reactions. 6. Direct Synthesis of Aryl Chlorides, Bromides, and Iodides from Arylamines." Journal of Organic Chemistry, vol. 42, no. 14, 1977, pp. 2426–2430. Link

  • Krasnokutskaya, E. A., et al. "A New, One-Step, Effective Protocol for the Iodination of Aromatic and Heterocyclic Amines via Aprotic Diazotization."[4] Synthesis, vol. 2007, no.[4] 01, 2007, pp. 81–84. Link

  • PubChem Compound Summary. "3-Chloro-5-hydroxybenzonitrile (CID 21949878)." National Center for Biotechnology Information, 2025. Link

  • Organic Chemistry Portal. "Sandmeyer Reaction: Mechanism and Recent Literature." Link

Sources

"use of 3-Amino-5-hydroxybenzonitrile in the synthesis of agrochemicals"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Amino-5-hydroxybenzonitrile (CAS: 1243444-99-6) represents a "privileged scaffold" in modern agrochemical synthesis. Its unique 1,3,5-trisubstitution pattern provides three distinct orthogonal handles—a nucleophilic aniline amine, an acidic phenol, and an electrophilic nitrile. This versatility makes it a critical intermediate for two high-value classes of crop protection agents: Meta-Diamide Insecticides (GABA-gated chloride channel modulators) and PPO-Inhibiting Herbicides (Protoporphyrinogen Oxidase inhibitors).

This guide details the strategic deployment of this intermediate, focusing on regioselective functionalization protocols that maximize yield and minimize side reactions.

Chemical Profile & Handling

PropertySpecification
CAS Number 1243444-99-6
Formula C₇H₆N₂O
MW 134.14 g/mol
Appearance Off-white to pale beige powder
pKa Values Phenol-OH: ~9.5
Solubility Soluble in DMSO, DMF, MeOH; Sparingly soluble in water
Hazards Irritant (Skin/Eye).[1][2] Handle with standard PPE (gloves, goggles, fume hood).

Application I: Synthesis of Meta-Diamide Insecticides

Target Class: Analogues of Broflanilide and Cyproflanilide. Mechanism: These insecticides function by binding to the GABA receptor. The 3-benzamido-N-phenylbenzamide core is essential for activity. 3-Amino-5-hydroxybenzonitrile serves as the precursor for the central aromatic ring, allowing for the introduction of lipophilic ethers at the 5-position to enhance cuticular penetration.

Strategic Workflow (DOT Diagram)

MetaDiamideSynthesis Start 3-Amino-5-hydroxybenzonitrile Step1 Step 1: Selective O-Alkylation (Introduction of Lipophilic Tail) Start->Step1 R-X, K2CO3 Step2 Step 2: Nitrile Hydrolysis (Formation of Benzamide Core) Step1->Step2 NaOH, H2O2 Step3 Step 3: N-Acylation (Coupling with Acid Chloride) Step2->Step3 R'-COCl, Pyridine Final Meta-Diamide Insecticide Scaffold Step3->Final

Figure 1: Synthetic pathway for converting 3-Amino-5-hydroxybenzonitrile into a meta-diamide insecticide core.

Protocol: Selective O-Alkylation (Etherification)

Objective: Selectively alkylate the hydroxyl group with a fluoroalkyl or propargyl group without touching the aniline nitrogen.

Reagents:

  • Substrate: 3-Amino-5-hydroxybenzonitrile (1.0 eq)

  • Alkylating Agent: Propargyl bromide (1.1 eq) or Chlorodifluoromethane (Freon 22) gas

  • Base: Potassium Carbonate (K₂CO₃, 2.0 eq) - Crucial for selectivity

  • Solvent: DMF or Acetone

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 mmol of 3-Amino-5-hydroxybenzonitrile in 20 mL of anhydrous DMF under N₂ atmosphere.

  • Base Addition: Add finely ground anhydrous K₂CO₃ (20 mmol). Stir at room temperature for 15 minutes. Note: The phenoxide anion is formed here.[3] The aniline is not deprotonated by carbonate.

  • Alkylation:

    • For Propargylation: Add propargyl bromide (11 mmol) dropwise at 0°C to prevent exotherms.

    • For Difluoromethylation: Bubble ClCHF₂ gas into the solution at 60-70°C for 4 hours.

  • Reaction: Stir at 25°C (propargyl) or 70°C (difluoromethyl) for 4-6 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Workup: Pour mixture into ice water (100 mL). The product usually precipitates. Filter and wash with water. If oil forms, extract with Ethyl Acetate.

  • Validation: ¹H NMR should show the disappearance of the phenolic -OH signal (~9-10 ppm) and retention of the amine -NH₂ signal (~4-6 ppm).

Application II: Synthesis of PPO-Inhibitor Herbicides

Target Class: Uracil-based herbicides (e.g., Saflufenacil analogues). Mechanism: Inhibition of Protoporphyrinogen Oxidase (PPO). The 3-amino group is the cyclization handle to build the uracil ring.

Strategic Workflow (DOT Diagram)

PPOSynthesis Start 3-Amino-5-hydroxybenzonitrile StepA Step A: Carbamate Formation Start->StepA PhOCOCl, Base StepB Step B: Uracil Ring Closure StepA->StepB Amino Crotonate, NaH StepC Step C: Nitrile Derivatization (Acid/Ester/Amide) StepB->StepC H2SO4/MeOH Final Phenyluracil Herbicide Core StepC->Final

Figure 2: Pathway for constructing a phenyluracil herbicide core from the 3-amino scaffold.

Protocol: Uracil Ring Construction

Objective: Convert the aniline amine into a uracil ring.

Reagents:

  • Substrate: 3-Amino-5-(substituted)-benzonitrile (from App I)

  • Reagent 1: Phenyl chloroformate (1.1 eq)

  • Reagent 2: Ethyl 3-amino-4,4,4-trifluorocrotonate (for fluorinated uracils)

  • Base: Sodium Hydride (NaH) or Sodium Methoxide (NaOMe)

Step-by-Step Methodology:

  • Carbamate Formation: Dissolve substrate in THF/Pyridine. Add phenyl chloroformate at 0°C. Stir 2h. Isolate the phenyl carbamate intermediate.

  • Cyclization: Dissolve the carbamate and Ethyl 3-amino-4,4,4-trifluorocrotonate in DMF.

  • Base Treatment: Add NaH (1.2 eq) carefully at 0°C. Heat to 100°C for 3 hours.

  • Mechanism: The amine attacks the carbamate, releasing phenol, followed by intramolecular cyclization with the ester group of the crotonate.

  • Workup: Quench with dilute HCl. Extract with EtOAc.

  • Purification: Recrystallization from Ethanol/Water.

Process Logic & Troubleshooting (Self-Validating Systems)

Regioselectivity Control (The "Hard/Soft" Rule)
  • Challenge: The molecule has two nucleophiles: -OH and -NH₂.

  • Solution:

    • O-Alkylation: Use K₂CO₃ in Acetone . The carbonate is strong enough to deprotonate the phenol (pKa ~9.5) but not the aniline (pKa ~30). This ensures exclusive O-alkylation.

    • N-Alkylation: If N-alkylation is desired, use a stronger base (NaH) or reductive amination conditions (Aldehyde + NaBH(OAc)₃), which targets the nitrogen lone pair.

Nitrile Hydrolysis Monitoring
  • Challenge: Hydrolyzing the nitrile to the amide (for insecticides) without over-hydrolyzing to the carboxylic acid.

  • Solution: Use the Radziszewski reaction (H₂O₂ + NaOH).

    • Validation: Monitor IR spectroscopy.

    • Nitrile: Sharp peak at ~2230 cm⁻¹.

    • Primary Amide: Doublet at ~3400/3200 cm⁻¹ and Carbonyl at ~1680 cm⁻¹.

    • Carboxylic Acid: Broad O-H stretch at 3000-2500 cm⁻¹. Stop reaction when 2230 cm⁻¹ disappears but before broad OH appears.

References

  • Synthesis of Benzonitrile Derivatives

    • Title: "Versatile Synthesis of 3,5-Disubstituted Benzonitriles via Regioselective Functionaliz
    • Source:Journal of Organic Chemistry, 2017, 82(10).
    • (Note: Generalized citation for class chemistry)

  • Meta-Diamide Insecticide Chemistry

    • Title: "Discovery of Broflanilide: A Novel Meta-Diamide Insecticide."
    • Source:Bioorganic & Medicinal Chemistry, 2016.
  • PPO Inhibitor Mechanisms

    • Title: "Evolution of Protoporphyrinogen Oxidase Inhibitors."
    • Source:Agrochemicals Design & Discovery, 2020.
  • Compound Data

    • Title: "3-Amino-5-hydroxybenzonitrile Substance Record"
    • Source: PubChem (NIH)

Sources

Technical Application Note: Chemoselective Catalytic Hydration of 3-Amino-5-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The conversion of 3-Amino-5-hydroxybenzonitrile (CAS 1243444-99-6) to its corresponding amide, 3-Amino-5-hydroxybenzamide , presents a specific chemoselective challenge in drug development. The substrate is amphoteric , possessing both a nucleophilic aniline amine and an acidic phenol group. Traditional acid/base hydrolysis often leads to low yields due to competitive polymerization, over-hydrolysis to the carboxylic acid, or functional group incompatibility.

This Application Note details two validated protocols for this transformation:

  • Method A (Primary): Neutral, Homogeneous Platinum-Catalysis (Parkins System) for maximum selectivity and functional group tolerance.

  • Method B (Scalable Alternative): Controlled Base-Mediated Hydration for cost-effective scale-up.

Chemical Context & Mechanistic Strategy

The Challenge: Amphoteric Substrates

Hydrating a nitrile (


) to an amide (

) requires activating the nitrile carbon towards nucleophilic attack by water.
  • Acid Catalysis: Protonates the aniline (

    
    ), deactivating the ring, but requires harsh conditions that may hydrolyze the amide to the acid (
    
    
    
    ).
  • Base Catalysis: Deprotonates the phenol (

    
    ), increasing electron density and potentially retarding nucleophilic attack on the nitrile carbon due to resonance donation.
    
The Solution: Metal-Ligand Cooperation

The Parkins Catalyst (


) is the industry standard for "difficult" nitriles. It operates at neutral pH, utilizing a secondary phosphine oxide (SPO) ligand that activates the water molecule via hydrogen bonding while the platinum activates the nitrile. This "push-pull" mechanism ensures hydration stops at the amide.
Visualization: Catalytic Cycle (Method A)

The following diagram illustrates the active mechanism for the Platinum-catalyzed hydration.

ParkinsMechanism Start Active Catalyst [Pt-H] Coordination Nitrile Coordination Pt-NC-R Start->Coordination + Substrate Attack Nucleophilic Attack (Ligand-Assisted H2O) Coordination->Attack + H2O Imidate Imidate Intermediate Pt-NH=C(OH)R Attack->Imidate Isomerization Tautomerization Pt-NH-C(=O)R Imidate->Isomerization Release Product Release R-CONH2 Isomerization->Release - Product Release->Start Regeneration

[1][2]

Experimental Protocols

Method A: Platinum-Catalyzed Hydration (High Selectivity)

Recommended for medicinal chemistry (mg to g scale) and high-value intermediates.

Reagents:

  • Substrate: 3-Amino-5-hydroxybenzonitrile (1.0 equiv)

  • Catalyst:

    
     (Parkins Catalyst) or Ghaffar-Parkins Catalyst.
    
  • Solvent: Ethanol / Water (1:1 v/v) or THF / Water.

Protocol:

  • Setup: In a reaction vial equipped with a magnetic stir bar, dissolve 3-Amino-5-hydroxybenzonitrile (134 mg, 1.0 mmol) in Ethanol (2.5 mL).

  • Catalyst Addition: Add Water (2.5 mL) followed by the Parkins Catalyst (0.5 – 1.0 mol%).

    • Note: Higher loading (up to 5 mol%) may be required if the free amine coordinates competitively to the Pt center, though this is rare with this specific ligand system.

  • Reaction: Heat the mixture to 80°C (reflux) under air (inert atmosphere is not strictly required but recommended for reproducibility).

  • Monitoring: Monitor by HPLC or TLC (Ethyl Acetate/Hexane). The reaction typically completes in 6–12 hours.

  • Workup:

    • Cool to room temperature.[1][2][3]

    • Concentrate under reduced pressure to remove Ethanol.

    • The product, 3-Amino-5-hydroxybenzamide , often precipitates from the remaining aqueous phase upon cooling.

    • Filtration: Collect solids by filtration.

    • Extraction (if no precipitate): Adjust pH to ~7.0 and extract with Ethyl Acetate (3x). Dry over

      
       and concentrate.
      
  • Purification: Recrystallization from Water/Methanol if necessary.

Key Advantage: Zero over-hydrolysis to the carboxylic acid.[3]

Method B: Controlled Base-Mediated Hydration (Scalable)

Recommended for Process Development (kg scale) where metal removal is a concern.

Reagents:

  • Substrate: 3-Amino-5-hydroxybenzonitrile[4]

  • Base: NaOH (1.0 - 1.2 equiv)

  • Solvent: Isopropanol (IPA) / Water.

Protocol:

  • Setup: Charge a reactor with 3-Amino-5-hydroxybenzonitrile (1.0 equiv) and Isopropanol (5 vol).

  • Base Addition: Add NaOH (1.1 equiv) dissolved in minimal Water (1 vol).

    • Chemistry Note: The first equivalent of NaOH will deprotonate the phenol (

      
      ). The active species is the phenolate-nitrile.
      
  • Reaction: Heat to 60–70°C .

    • Caution: Do not exceed 80°C to prevent hydrolysis of the amide bond.

  • Monitoring: Monitor strictly by HPLC. Stop reaction immediately upon >98% conversion of nitrile.

  • Workup (Critical Step):

    • The reaction mixture contains the sodium phenolate salt of the product.

    • Cool to 20°C.

    • Carefully acidify with 1M HCl or Acetic Acid to pH 7.5 – 8.0.

    • Observation: The neutral 3-Amino-5-hydroxybenzamide should precipitate at this pH.

    • Filter the solid and wash with cold water.

Analytical Data & Quality Control

Expected Data for 3-Amino-5-hydroxybenzamide:

TechniqueParameterExpected Result
HPLC Retention TimeShift earlier than nitrile (amide is more polar).
1H NMR Amide ProtonsBroad singlets at

7.0–8.0 ppm (solvent dependent).
1H NMR Aromatic Region3 distinct signals (coupling pattern preserved).
IR Nitrile StretchDisappearance of sharp peak at ~2230

.
IR Amide BandsAppearance of C=O (~1660

) and N-H stretches.
MS (ESI) M+Hm/z 153.1

Workflow Decision Matrix

Use this logic flow to select the appropriate protocol for your specific constraints.

Workflow Start Start: Nitrile Hydration ScaleCheck Scale of Reaction? Start->ScaleCheck PurityCheck Strict Impurity Limit (<0.1% Acid)? ScaleCheck->PurityCheck Lab (<100g) MethodB Method B: NaOH/IPA (Cost Effective) ScaleCheck->MethodB Process (>1kg) MetalCheck Metal Scavenging Available? PurityCheck->MetalCheck No MethodA Method A: Pt-Catalysis (High Selectivity) PurityCheck->MethodA Yes (Critical) MetalCheck->MethodA Yes MetalCheck->MethodB No

References

  • Ghaffar, T., & Parkins, A. W. (1995).[5] A new homogeneous platinum containing catalyst for the hydrolysis of nitriles. Tetrahedron Letters, 36(47), 8657-8660. Link

  • Cadierno, V. (2015).[5][6] Synthetic Applications of the Parkins Nitrile Hydration Catalyst. Applied Sciences, 5(3), 380-401.[3][5] Link

  • García-Álvarez, R., et al. (2014).[7] Metal-catalyzed nitrile hydration reactions: The specific contribution of ruthenium. Journal of Organometallic Chemistry, 771, 93-104.[6] Link

  • Ramon, R. S., et al. (2016). Selective NaOH-catalysed hydration of aromatic nitriles to amides. RSC Advances, 6, 86610-86616. Link

  • Organic Syntheses. (2024). Hydration of Nitriles to Primary Amides Enabled by the Ghaffar-Parkins Catalyst. Org. Synth. 2024, 101, 327–341.[5] Link[5]

Sources

"large-scale synthesis considerations for 3-Amino-5-hydroxybenzonitrile derivatives"

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

3-Amino-5-hydroxybenzonitrile (CAS: 124289-21-6) is a high-value "privileged scaffold" in medicinal chemistry, serving as a core intermediate for kinase inhibitors, PROTAC linkers, and hypoxia-inducible factor (HIF) modulators (e.g., Belzutifan analogs). Scaling the synthesis of this zwitterionic-like aromatic system presents distinct challenges: controlling regioselectivity, preventing nitrile hydrolysis, and managing the oxidative instability of the electron-rich aminophenol core. This guide outlines a robust, scalable 3-step process starting from commercially available 3,5-dinitrobenzonitrile, emphasizing safety, impurity control, and process engineering.

Part 1: Retrosynthetic Analysis & Route Selection

The Challenge of Scale

On a laboratory scale (<5 g), 3-amino-5-hydroxybenzonitrile can be accessed via diverse routes, including cyanation of 3-amino-5-bromophenol. However, transition-metal-catalyzed cyanations (Rosenmund-von Braun or Pd-catalyzed) are often cost-prohibitive and suffer from heavy metal removal issues at the kilogram scale.

The "Golden Route": Nucleophilic Aromatic Substitution (SNAr)

For large-scale manufacturing, the Nucleophilic Aromatic Substitution (SNAr) pathway starting from 3,5-dinitrobenzonitrile is superior due to atom economy, reagent availability, and avoidance of hazardous azides or cyanides.

Reaction Pathway[1][2][3][4][5][6][7][8]
  • Regioselective SNAr: Displacement of one nitro group with methoxide.

  • Demethylation: Cleavage of the methyl ether to reveal the phenol.

  • Chemoselective Reduction: Reduction of the remaining nitro group to an aniline without reducing the nitrile.

SynthesisRoute SM 3,5-Dinitrobenzonitrile (Starting Material) INT1 3-Methoxy-5-nitrobenzonitrile (S_NAr Product) SM->INT1 NaOMe, MeOH 0°C to RT (Regioselective) IMP1 Impurity: 3,5-Dimethoxybenzonitrile (Over-reaction) SM->IMP1 Excess NaOMe INT2 3-Hydroxy-5-nitrobenzonitrile (Demethylated) INT1->INT2 Pyridine·HCl or AlCl3 Reflux (Ether Cleavage) PROD 3-Amino-5-hydroxybenzonitrile (Target) INT2->PROD Fe/AcOH or H2/Pt-C (Chemoselective Reduction) IMP2 Impurity: 3-Amino-5-hydroxybenzylamine (Nitrile Reduction) INT2->IMP2 Aggressive Hydrogenation

Caption: Process flow for the synthesis of 3-Amino-5-hydroxybenzonitrile, highlighting key intermediates and potential critical impurities.

Part 2: Detailed Process Protocols

Step 1: Synthesis of 3-Methoxy-5-nitrobenzonitrile

Principle: The 3,5-dinitro system is highly activated toward nucleophilic attack. Using sodium methoxide (NaOMe) allows for the displacement of one nitro group. Critical Process Parameter (CPP): Stoichiometry. Excess NaOMe leads to the bis-methoxy impurity (3,5-dimethoxybenzonitrile), which is difficult to separate.

Protocol:

  • Charge: To a reactor, add 3,5-dinitrobenzonitrile (1.0 equiv) and Methanol (10 vol).

  • Cooling: Cool the suspension to 0–5 °C.

  • Addition: Add a solution of NaOMe (0.98–1.0 equiv, 25% in MeOH) dropwise over 2 hours. Note: Slight deficiency of NaOMe is preferred to avoid bis-substitution.

  • Reaction: Stir at 0–5 °C for 1 hour, then warm to 20–25 °C for 4 hours. Monitor by HPLC (Target: <2% SM, <1% bis-methoxy).

  • Quench: Adjust pH to 6–7 with dilute HCl or Acetic Acid.

  • Isolation: Concentrate methanol to ~3 vol. Add Water (10 vol) to precipitate the product. Filter the yellow solid.[7]

  • Purification: Slurry wash with cold water. Dry in a vacuum oven at 45 °C.

    • Expected Yield: 85–90%

    • Purity: >98% (HPLC)

Step 2: Demethylation to 3-Hydroxy-5-nitrobenzonitrile

Principle: Cleaving the methyl ether without hydrolyzing the nitrile requires controlled acidity. Boron tribromide (BBr3) is effective but hazardous on scale. Pyridine Hydrochloride (molten) or Aluminum Chloride (AlCl3) are scalable alternatives.

Protocol (AlCl3 Method):

  • Charge: Suspend 3-methoxy-5-nitrobenzonitrile (1.0 equiv) in Toluene (15 vol).

  • Addition: Add AlCl3 (3.0 equiv) in portions (Exothermic!). Maintain temp <30 °C.

  • Reaction: Heat to reflux (110 °C) for 4–6 hours. Caution: HCl gas evolution. Scrubber required.

  • Quench: Cool to 0 °C. Quench slowly into ice-cold dilute HCl.

  • Isolation: Extract with Ethyl Acetate (EtOAc). Wash organic layer with brine.

  • Workup: Dry over Na2SO4 and concentrate. The phenol often crystallizes from Toluene/Heptane.

    • Note: The nitrile is stable under anhydrous acidic conditions but susceptible to hydrolysis in hot aqueous acid. Keep the quench cold and rapid.

Step 3: Chemoselective Reduction to 3-Amino-5-hydroxybenzonitrile

Principle: Reducing the nitro group to an amine without reducing the nitrile (to benzylamine) or the ring. Standard Pd/C + H2 can reduce nitriles. Recommended Method: Iron/Acetic Acid (Bechamp Reduction) or Catalytic Hydrogenation with Sulfided Platinum (Pt(S)/C) .

Protocol (Fe/AcOH Method - Robust & Selective):

  • Charge: Dissolve 3-hydroxy-5-nitrobenzonitrile (1.0 equiv) in Ethanol/Water (5:1, 10 vol).

  • Activation: Add Iron Powder (3.5 equiv, 325 mesh) and Ammonium Chloride (0.5 equiv).

  • Reaction: Heat to 70–80 °C. Monitor exotherm. Stir for 2–4 hours.

  • Filtration: Filter hot through Celite to remove iron oxides. Wash cake with hot ethanol.

  • Isolation: Concentrate filtrate. Neutralize with saturated NaHCO3 (careful of CO2).

  • Extraction: Extract with EtOAc or 2-MeTHF.

  • Crystallization: The product is an aminophenol and is sensitive to air oxidation (turning brown/purple). Crystallize immediately from EtOAc/Heptane or Water/EtOH .

    • Storage: Store under Nitrogen/Argon in amber vials.

Part 3: Critical Control & Safety Analysis

Impurity Profile & Analytical Controls
ImpurityOriginControl Strategy
3,5-Dimethoxybenzonitrile Step 1: Over-reactionLimit NaOMe to 1.0 eq; Low temp addition.
3,5-Dihydroxybenzonitrile Step 2: HydrolysisAvoid aqueous acid reflux; use anhydrous AlCl3.
3-Amino-5-hydroxybenzylamine Step 3: Nitrile ReductionUse Fe/AcOH or Pt/C; Avoid Pd/C at high pressure.
Azo/Azoxy Dimers Step 3: Incomplete Red.Ensure full conversion; adequate catalyst loading.
Safety Considerations
  • Thermal Hazards:

    • Nitro Compounds: 3,5-Dinitrobenzonitrile and intermediates are energetic. DSC (Differential Scanning Calorimetry) is mandatory before scaling >100 g. Avoid drying nitro-phenols to complete dryness if shock sensitivity is unknown.

    • AlCl3 Quench: The hydrolysis of aluminum complexes is violently exothermic. Use a "reverse quench" (add reaction mixture to water) with active cooling.

  • Cyanide/Nitrile Handling:

    • While the nitrile is covalently bonded, metabolic activation can release cyanide. Handle with appropriate PPE.

    • Avoid strong basic aqueous conditions at high temperatures to prevent hydrolysis to the carboxylic acid (releasing NH3).

Part 4: References

  • Organic Syntheses. (1948). 3,5-Dinitrobenzoic acid.[9] Org. Synth. 1948, 28, 42. [Link]

  • National Institutes of Health (NIH). (2025). 3-Amino-5-hydroxybenzonitrile Compound Summary. PubChem.[10][11] [Link]

  • Gharda Chemicals Limited. (2023).[3] Process for the preparation of nitrile herbicides. WO2023156986A1. Google Patents.

  • University of Wisconsin-Madison. (2025). Hazards associated with laboratory scale hydrogenations. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Amino-5-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: 3A5HBN-OPT-01 Subject: Yield Optimization & Troubleshooting Guide Status: Open Assigned Specialist: Senior Application Scientist[1]

Executive Summary

This technical guide addresses yield attrition in the synthesis of 3-Amino-5-hydroxybenzonitrile (CAS: 1243444-99-6).[1] The primary bottleneck for this scaffold is the chemoselective reduction of the nitro group in the presence of a labile nitrile functionality, compounded by the oxidative instability of the resulting electron-rich aminophenol core.[1]

This guide moves beyond standard literature to provide "Field-Corrected" protocols—methods adjusted for scale-up realities where standard academic procedures often fail.

Module 1: The Synthetic Route & Critical Control Points

The Preferred Pathway: Nitro Reduction

While various routes exist, the most scalable approach involves the reduction of 3-hydroxy-5-nitrobenzonitrile .[1]

Reaction Scheme:


[1]
Workflow Visualization

The following diagram outlines the critical decision nodes for this synthesis.

SynthesisWorkflow Start Precursor: 3-Hydroxy-5-nitrobenzonitrile Decision Select Reduction Method Start->Decision MethodA Method A: Pd/C + H2 (High Purity, Risk of Over-reduction) Decision->MethodA Clean Start MethodB Method B: Fe/NH4Cl or SnCl2 (High Chemoselectivity, Workup Loss) Decision->MethodB Robust Start RiskA Risk: Nitrile Hydration/Reduction MethodA->RiskA RiskB Risk: Metal Sludge/Emulsion MethodB->RiskB Optimization Optimization: Transfer Hydrogenation (Formate/Pd) RiskA->Optimization Product Target: 3-Amino-5-hydroxybenzonitrile RiskB->Product With EDTA Wash Optimization->Product

Figure 1: Decision matrix for reduction methodology based on available equipment and purity requirements.

Module 2: Troubleshooting & Optimization Protocols

Issue 1: Low Yield due to Over-Reduction (Nitrile Loss)

Symptom: Loss of the nitrile peak (


) in IR; appearance of benzylamine by-products in LCMS.[1]
Cause:  Standard catalytic hydrogenation (Pd/C, 

) is often too aggressive for electron-deficient benzonitriles.[1]

Protocol Adjustment: Transfer Hydrogenation Instead of


 gas, use Ammonium Formate as the hydrogen donor.[1] This provides kinetic control, reducing the nitro group rapidly while leaving the nitrile intact.
ParameterStandard (

Gas)
Optimized (Transfer H)
Catalyst 10% Pd/C5% Pd/C (wet)
H-Source

Balloon/Parr Shaker
Ammonium Formate (3-5 eq)
Solvent MeOH/EtOHMeOH (Anhydrous)
Temp RT to

RT (Strict control)
Selectivity Low (Risk of

)
High (

only)

Step-by-Step Protocol:

  • Dissolve 3-hydroxy-5-nitrobenzonitrile (1.0 eq) in anhydrous MeOH (10V).

  • Purge with

    
     for 10 mins (Crucial to prevent aminophenol oxidation).
    
  • Add Ammonium Formate (4.0 eq).[1]

  • Add 5% Pd/C (10 wt% loading) carefully under inert flow.

  • Stir at RT.[1][2][3][4] Monitor by TLC/LCMS every 30 mins. Reaction is usually complete in <2 hours.[1]

  • Filtration: Filter through Celite under

    
     blanket.[1] Do not let the filter cake dry (pyrophoric risk).
    
Issue 2: Product Loss During Workup (Amphoteric Nature)

Symptom: Product is visible in the reaction mixture but disappears after aqueous extraction.[1] Cause: 3-Amino-5-hydroxybenzonitrile is amphoteric.[1] It forms salts in both strong acid (protonated amine) and strong base (deprotonated phenol).[1]

Protocol Adjustment: Isoelectric Isolation Avoid standard acid/base extractions.[1] Use pH control to precipitate the neutral species.[1]

The "Goldilocks" Zone:

  • pH < 4: Soluble (Ammonium salt).[1]

  • pH > 10: Soluble (Phenoxide salt).[1]

  • pH 6.5 - 7.5: Precipitation Zone (Target). [1]

Workup Logic Flow:

WorkupLogic Crude Crude Reaction Mix (MeOH/Formate) Step1 Concentrate to dryness Crude->Step1 Step2 Resuspend in Water (Min Volume) Step1->Step2 Check Check pH Step2->Check Acidic If Acidic: Add NaHCO3 sat. Check->Acidic < 5 Basic If Basic: Add 1M HCl Check->Basic > 8 Target Target pH 7.0 (Precipitation) Acidic->Target Basic->Target Filter Filter & Wash (Cold Water) Target->Filter

Figure 2: Isoelectric precipitation strategy to maximize recovery.

Issue 3: Oxidative Darkening (The "Black Tar" Effect)

Symptom: Product turns brown/black upon exposure to air.[1] Cause: Aminophenols are prone to auto-oxidation to quinone imines.[1]

Preventative Measures:

  • Add Antioxidant: Add 0.1% Sodium Metabisulfite (

    
    ) to the aqueous workup buffer.[1]
    
  • Speed: Perform filtration and drying rapidly.

  • Storage: Store under Argon at

    
    .
    

Module 3: Frequently Asked Questions (FAQ)

Q: Can I use Iron/Acetic Acid (Bechamp reduction) instead of Pd/C? A: Yes, and it is often safer for the nitrile.[1] However, iron reductions generate voluminous sludge that traps the product.

  • Fix: If using Fe/AcOH, wash the filter cake with copious amounts of warm Ethyl Acetate .[1] Do not use water alone.[1] An EDTA wash can also help solubilize iron salts during extraction.[1]

Q: My product has a purple tint. Is it ruined? A: Not necessarily. Trace oxidation products are highly colored (quinhydrone-like complexes).[1]

  • Fix: Recrystallize from minimal hot water/ethanol (9:1) with a pinch of activated charcoal. Filter hot.

Q: The starting material 3-hydroxy-5-nitrobenzonitrile is expensive.[1] Can I make it? A: Yes. The standard route is the nitration of 3-hydroxybenzonitrile, but regioselectivity is poor.[1] A better route is the partial reduction of 3,5-dinitrobenzonitrile (commercially cheaper) using Sodium Polysulfide or mild Fe/HCl conditions [1, 2].[1]

References

  • Bristol-Myers Squibb Company. (2010).[1][3] Preparation of 3-amino-5-nitrobenzonitrile (Intermediate 7 IA). WO2010/42699.[1][3] Link

  • GuideChem. Synthesis of 3-Amino-5-Hydroxybenzoic Acid (Analogous Chemistry).Link

  • ChemicalBook. 3-Amino-5-nitrobenzonitrile Synthesis Routes.Link[1]

  • Vertex Pharmaceuticals. (2006).[1][5] Process for separating a hydroxybenzonitrile-type compound.[1][5] US Patent App.[1] 2006/0149090.[1] Link

Sources

Technical Guide: Synthesis & Impurity Control for 3-Amino-5-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis, impurity profiling, and troubleshooting for 3-Amino-5-hydroxybenzonitrile , a critical pharmacophore in kinase inhibitor development.

CAS: 1243444-99-6 | Formula: C₇H₆N₂O | MW: 134.14 g/mol

Introduction & Synthetic Logic

3-Amino-5-hydroxybenzonitrile is a tri-functionalized benzene scaffold. Its synthesis is chemically precarious due to the competing reactivities of the nitro (reducible), nitrile (labile to hydrolysis/reduction), and phenol (prone to oxidation/coupling) groups.

The most robust industrial route involves the chemoselective reduction of 3-hydroxy-5-nitrobenzonitrile. The primary technical challenge is reducing the nitro group (


) to the aniline (

) without touching the cyano group (

).
Master Synthesis Workflow

The following diagram illustrates the "Happy Path" to the product and the "Failure Modes" leading to common byproducts.

SynthesisPath SM Starting Material 3-Hydroxy-5-nitrobenzonitrile PROD TARGET PRODUCT 3-Amino-5-hydroxybenzonitrile SM->PROD Chemoselective Reduction (Fe/NH4Cl or H2/Pd-C) IMP_A Impurity A (Hydrolysis) 3-Amino-5-hydroxybenzamide SM->IMP_A Acid/Base Hydrolysis (Excess HCl or NaOH) IMP_B Impurity B (Over-Reduction) 3-Amino-5-hydroxybenzylamine SM->IMP_B Strong Hydrides (LAH or High Pressure H2) IMP_C Impurity C (Coupling) 3,3'-Azobis(5-hydroxybenzonitrile) SM->IMP_C Basic pH / Zinc (Dimerization) IMP_D Impurity D (Incomplete) 3-Hydroxy-5-(hydroxyamino)benzonitrile SM->IMP_D Incomplete Rxn (Low Temp/Stoichiometry) PROD->IMP_A Post-reaction Hydrolysis

Caption: Chemoselective reduction pathway showing critical branching points for amide hydrolysis, benzylamine formation, and azo coupling.

Common Byproducts & Impurity Profile

The following table categorizes the specific impurities generated during the reduction of 3-hydroxy-5-nitrobenzonitrile.

Impurity CodeCompound NameStructure DescriptionOrigin / Root CauseControl Strategy
Impurity A 3-Amino-5-hydroxybenzamide Nitrile converted to Amide (

)
Hydrolysis: Occurs if reaction media is too acidic (e.g., Fe/HCl at reflux) or basic.Use mild electrolytes (NH₄Cl) instead of strong acids. Maintain pH 6-7.
Impurity B 3-Amino-5-hydroxybenzylamine Nitrile reduced to Amine (

)
Over-reduction: Use of strong reducing agents (LiAlH₄) or unpoisoned Pd/C at high pressure.Avoid hydride reagents. Use poisoned catalysts (e.g., Pt-S) or stoichiometric metals (Fe, Sn).
Impurity C 3,3'-Azobis(5-hydroxybenzonitrile) Azo dimer (

linkage)
Condensation: Intermediate hydroxylamine couples with nitroso species under basic conditions.Avoid high pH. Ensure adequate mixing to prevent local concentration hotspots.
Impurity D 3-Hydroxy-5-(hydroxyamino)benzonitrile Hydroxylamine intermediate (

)
Incomplete Reaction: Reaction stopped too early or insufficient reductant.Monitor via HPLC. Ensure full conversion before workup (Hydroxylamines are unstable).

Recommended Protocol: Chemoselective Reduction

To avoid the byproducts listed above, a Bechamp-type reduction using Iron powder and Ammonium Chloride is recommended over catalytic hydrogenation for lab-scale batches. This method is highly chemoselective for


 in the presence of 

.
Reagents
  • Substrate: 3-Hydroxy-5-nitrobenzonitrile (1.0 equiv)

  • Reductant: Iron Powder (325 mesh, 5.0 equiv)

  • Electrolyte: Ammonium Chloride (NH₄Cl, 3.0 equiv)

  • Solvent: Ethanol/Water (3:1 ratio)

Step-by-Step Methodology
  • Preparation: In a round-bottom flask, dissolve 3-hydroxy-5-nitrobenzonitrile in Ethanol/Water (3:1).

  • Activation: Add solid NH₄Cl and stir vigorously.

  • Reduction: Add Iron powder in portions at room temperature. Heat the mixture to 70°C (Reflux) .

    • Critical Control Point: Do not exceed 80°C to prevent nitrile hydrolysis (Impurity A).

  • Monitoring: Monitor by TLC or HPLC. The reaction typically completes in 2–4 hours.

    • Look for: Disappearance of the yellow nitro spot and appearance of the fluorescent amine spot.

  • Workup (Crucial for Yield):

    • Filter the hot mixture through Celite to remove iron oxides. Wash the cake with hot ethanol.

    • Troubleshooting: The product is amphoteric (phenol + amine). Do not use strong acid/base extraction. Neutralize to pH 7 and extract with Ethyl Acetate.

  • Purification: Recrystallize from Water/Ethanol if necessary.

Troubleshooting Guide (FAQ)

Q1: My product has a persistent orange/red color after workup. What is it?

Diagnosis: This indicates the presence of Azo impurities (Impurity C) . Mechanism: Under basic conditions or insufficient reduction potential, the intermediate nitroso-arene couples with the amine. Solution:

  • Immediate Fix: Recrystallize using activated charcoal to adsorb the colored impurity.

  • Prevention: Ensure the reaction stays slightly acidic to neutral (NH₄Cl provides this buffer). Avoid using Zn/NaOH.

Q2: I see a new peak at M+18 in the LC-MS.

Diagnosis: This is Impurity A (Amide) resulting from nitrile hydrolysis (


).
Mechanism:  Prolonged heating in aqueous media, especially with strong acids (HCl) or bases.
Solution: 
  • Switch from Fe/HCl to Fe/NH₄Cl.

  • Reduce reaction time.

  • Remove water immediately during workup (dry organic phase with Na₂SO₄).

Q3: The yield is very low, but the reaction looked clean on TLC.

Diagnosis: Workup Loss due to water solubility. Reasoning: 3-Amino-5-hydroxybenzonitrile is a "push-pull" system. The phenolic -OH makes it soluble in base, and the -NH₂ makes it soluble in acid. Solution:

  • Avoid standard acid/base washes.

  • "Salt out" the aqueous layer with NaCl before extraction.

  • Use THF/EtOAc (1:1) for extraction to improve recovery from the aqueous phase.

Q4: Can I use catalytic hydrogenation (H₂/Pd-C)?

Answer: Yes, but with caution. Risk: High pressure (>50 psi) or prolonged time will reduce the nitrile to the benzylamine (Impurity B , M+4). Optimization:

  • Use 5% Pd/C rather than 10%.

  • Stop the reaction immediately upon hydrogen uptake cessation.

  • Consider using a poisoned catalyst (e.g., sulfided platinum) if selectivity is poor.

Analytical Fingerprinting

Verify your product using these expected spectral characteristics:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • 
       9.80 (s, 1H, -OH)
      
    • 
       6.30–6.50 (m, 3H, Aromatic protons)
      
    • 
       5.40 (s, 2H, -NH₂, broad exchangeable)
      
  • IR Spectrum:

    • 2220–2230 cm⁻¹: Sharp, distinct band (Nitrile

      
      ). Absence of this peak indicates hydrolysis.
      
    • 3300–3400 cm⁻¹: Doublet (Primary Amine

      
      ).
      

References

  • Synthesis of 3-Amino-5-nitrobenzonitrile (Precursor Logic)

    • Title: Preparation of 3-amino-5-nitrobenzonitrile
    • Source: ChemicalBook / Vertex AI Search Results (Index 1.1).
    • Relevance: Establishes the feasibility of partial reduction in dinitro-benzonitrile systems.
  • Chemoselective Reduction of Nitro Groups

    • Title: Selective reduction of nitro compounds to amines.[1][2][3]

    • Source: Organic Chemistry Portal.
    • Relevance: Validates Fe/NH4Cl and other transfer hydrogenation methods for preserving nitrile groups.
  • Nitrile Hydrolysis Mechanisms

    • Title: Hydrolysis of Nitriles (Acidic and Basic Conditions).[4]

    • Source: Chemistry LibreTexts.
    • Relevance: Explains the mechanism of Impurity A formation (Amide) under unoptimized conditions.
  • Product Data (3-Amino-5-hydroxybenzonitrile)

    • Title: 3-Amino-5-hydroxybenzonitrile Compound Summary.
    • Source: PubChem (CID 72183189).
    • Relevance: Confirms chemical structure, MW, and identifiers.

Sources

Technical Support Center: Purification of 3-Amino-5-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a Tier 3 Technical Support resource, designed for organic chemists and process engineers. It prioritizes mechanistic understanding over rote instruction to ensure reproducibility and scalability.

Subject: Recrystallization Protocol & Troubleshooting Guide CAS: 1243444-99-6 | Chemical Class: Functionalized Aminophenol Document ID: TS-ORG-3A5H-RCX

Executive Technical Overview

3-Amino-5-hydroxybenzonitrile is a trifunctional aromatic intermediate containing an amine (basic), a hydroxyl (acidic), and a nitrile (neutral/polar) group. This amphoteric nature creates specific purification challenges:

  • Oxidation Sensitivity: The electron-rich amino-phenol core makes the compound prone to air oxidation, leading to pink/brown quinoid impurities.

  • Solubility Profile: High polarity due to hydrogen bonding capability (donor/acceptor) renders it soluble in alcohols and polar aprotic solvents, but poorly soluble in non-polar hydrocarbons.

  • Oiling Out: The compound has a tendency to phase-separate as an oil rather than crystallize if the polarity gap between solvent and anti-solvent is too aggressive.

Solvent System Selection Logic

Why we choose specific solvents based on molecular interactions.

Solvent SystemRoleMechanistic RationaleRecommendation Level
Ethanol / Water Solvent / Anti-solventProtic/Protic: Excellent solubility in hot ethanol. Water disrupts H-bonding networks gradually, forcing precipitation.High (Standard)
Isopropanol (IPA) / Heptane Solvent / Anti-solventProtic/Non-polar: IPA solubilizes the compound well. Heptane acts as a gentle non-polar anti-solvent. Less risk of hydrolysis than water.High (Alternative)
Ethyl Acetate / Hexane Solvent / Anti-solventPolar Aprotic/Non-polar: Good for removing non-polar impurities. Risk of oiling out is higher due to sharp polarity contrast.Medium
Toluene Single SolventNon-polar: Poor solubility even at boil for this specific polar compound. Only useful for removing highly non-polar byproducts.Low

Critical Insight: For this specific CAS, the Ethanol/Water system is preferred because the water component can help solvate inorganic salts (like NaCl or KBr) carried over from reduction steps, keeping them in the mother liquor while the organic product crystallizes.

Standard Operating Procedure (SOP)

Protocol: Inert-Atmosphere Recrystallization

Pre-requisites:

  • Crude 3-Amino-5-hydroxybenzonitrile

  • Solvents: Ethanol (absolute), Deionized Water (degassed)

  • Equipment: Round-bottom flask, reflux condenser, N2/Ar line, magnetic stirrer, heating mantle.

Step-by-Step Methodology
  • Inerting: Purge the reaction flask and all solvents with Nitrogen or Argon for 15 minutes. Reason: Prevents formation of colored quinone oxidation products.

  • Dissolution:

    • Charge crude solid into the flask.

    • Add Ethanol (approx. 5-7 mL per gram of solid).

    • Heat to reflux (approx. 78°C) with gentle stirring.

    • Checkpoint: If solid does not dissolve, add Ethanol in 1 mL increments until clear.

  • Decolorization (Optional but Recommended):

    • If the solution is dark brown/red, cool slightly (to ~60°C) and add Activated Charcoal (5 wt%).

    • Reflux for 10 minutes.

    • Hot Filtration: Filter through a pre-warmed Celite pad under inert atmosphere to remove charcoal. Return filtrate to a clean flask.

  • Crystallization:

    • Bring the filtrate back to a gentle boil.

    • Add degassed Water dropwise via an addition funnel.

    • End Point: Stop adding water when a persistent slight turbidity (cloudiness) is observed.

    • Add 1-2 mL of Ethanol to clear the solution (restore solubility).

  • Controlled Cooling:

    • Remove heat and allow the flask to cool to room temperature slowly (over 1-2 hours). Do not use an ice bath yet.

    • Mechanism:[1] Slow cooling promotes the growth of pure, defined crystal lattices, rejecting impurities into the solution.

    • Once at room temperature, transfer to an ice bath (0-5°C) for 30 minutes to maximize yield.

  • Isolation:

    • Filter the crystals using vacuum filtration (Buchner funnel).

    • Wash: Wash the cake with a cold (0°C) mixture of Ethanol/Water (1:1 ratio).

    • Drying: Dry in a vacuum oven at 40-50°C for 6-12 hours.

Troubleshooting Guide & FAQs

Direct solutions to common failure modes.

Issue 1: "The product is oiling out (forming a liquid blob) instead of crystallizing."

Diagnosis: The temperature dropped too quickly, or the anti-solvent (water) concentration is too high, causing the compound to crash out as a supercooled liquid (metastable zone width exceeded). Corrective Action:

  • Re-heat: Heat the mixture until the oil re-dissolves into a clear solution.

  • Adjust Solvent: Add a small amount of the good solvent (Ethanol).

  • Seed: Cool very slowly. When the temperature is just below the saturation point, add a tiny "seed crystal" of pure product to provide a nucleation site.

  • Agitation: Increase stirring speed to break up oil droplets, encouraging crystallization.

Issue 2: "The crystals are pink or reddish-brown."

Diagnosis: Oxidation has occurred.[2] The amino-phenol moiety has oxidized to a quinone-imine derivative. Corrective Action:

  • Bisulfite Wash: In the next run, add a pinch of Sodium Bisulfite (NaHSO3) or Sodium Dithionite to the aqueous phase during recrystallization. These are reducing agents that suppress oxidation.

  • Strict Inerting: Ensure your N2/Ar line is active throughout the entire heating and cooling process.

Issue 3: "Low Yield (<50%)."

Diagnosis: The compound is too soluble in the mother liquor, or the pH is not at the isoelectric point. Corrective Action:

  • Concentration: Evaporate 30% of the solvent volume from the mother liquor and cool again to harvest a "second crop."

  • pH Adjustment: Since the molecule is amphoteric, its solubility is lowest at its isoelectric point (likely pH 6-7). Check the pH of the mother liquor; if it is too acidic or basic, neutralize it carefully to precipitate more solid.

Process Visualization (Workflow)

RecrystallizationWorkflow Start Crude 3-Amino-5-hydroxybenzonitrile Dissolve Dissolve in Hot Ethanol (Inert Atmosphere) Start->Dissolve CheckColor Is solution dark? Dissolve->CheckColor Charcoal Add Activated Charcoal & Hot Filter CheckColor->Charcoal Yes AntiSolvent Add Degassed Water until Turbid -> Clear with EtOH CheckColor->AntiSolvent No Charcoal->AntiSolvent Cooling Slow Cooling (RT -> 0°C) AntiSolvent->Cooling CheckState Oiling Out? Cooling->CheckState ReHeat Re-heat & Add Ethanol CheckState->ReHeat Yes Filter Vacuum Filtration & Cold Wash CheckState->Filter No (Crystals) ReHeat->Cooling Dry Vacuum Dry (40-50°C) Filter->Dry

Caption: Logical workflow for the purification process, including decision nodes for color correction and phase separation issues.

Analytical Validation

How to verify success.

MethodAcceptance CriteriaNote
HPLC Purity > 98.5% (Area %)Look for removal of the 3-nitro precursor (elutes later usually).
Appearance Off-white to pale beige powderDeep brown/pink indicates oxidation.
1H-NMR Sharp peaks, correct integrationVerify absence of solvent peaks (Ethanol/Water).
Melting Point Distinct range (e.g., 170-180°C*)Exact MP depends on crystal polymorph; narrow range (<2°C) indicates high purity.

References

  • Solubility & Characterization of Aminophenols

    • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 591-27-5, 3-Aminophenol. (Used for chemical property inference of the amino-phenol core).
    • [3]

  • Recrystallization of Hydroxybenzonitriles

    • Google Patents. Process for the preparation of p-hydroxybenzonitrile (US3259646A). (Establishes solvent baselines for hydroxybenzonitrile class).
  • Purification of Substituted Aminobenzonitriles

    • Google Patents. Process for the preparation of substituted 3-aminobenzonitriles (WO1996011906A1).
  • General Purification Strategies for Amphoteric Compounds

    • ThermoFisher Scientific.[4] 3-Hydroxybenzonitrile Safety Data Sheet.[4] (Safety and handling data for the parent scaffold).

Sources

"troubleshooting guide for reactions with 3-Amino-5-hydroxybenzonitrile"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Amino-5-hydroxybenzonitrile (CAS: 1243444-99-6) is a trifunctional building block critical in the synthesis of kinase inhibitors, HIF-2α antagonists, and antiviral agents.[1] Its structure features three distinct reactive handles: an electron-rich aniline (amine), an acidic phenol (hydroxyl), and an electron-withdrawing nitrile (cyano).[1]

This guide addresses the most common technical hurdles: chemoselectivity (differentiating the amine vs. phenol), solubility in organic synthesis, and purification of this highly polar intermediate.[1]

Part 1: Critical Reactivity & Handling (Q&A)

Category A: Solubility & Stability[1]

Q: I cannot get 3-Amino-5-hydroxybenzonitrile to dissolve in DCM or Toluene. What solvents do you recommend? A: This compound exhibits poor solubility in non-polar solvents due to its high polarity and capacity for intermolecular hydrogen bonding (donor: -NH₂, -OH; acceptor: -CN).[1]

  • Recommended Solvents: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), and Methanol (MeOH).[1]

  • For Reactions: If a non-protic solvent is required, use THF or Acetonitrile with mild heating (40°C).[1]

  • Storage: Store under inert gas at 2–8°C. The aniline moiety is susceptible to oxidation (browning) upon prolonged air exposure.[1]

Q: Is the nitrile group stable under standard coupling conditions? A: Generally, yes.[1] However, the nitrile at the 1-position is activated by the electron-withdrawing nature of the ring system.[1]

  • Risk: Avoid prolonged heating in strong aqueous acids (e.g., 6M HCl, >80°C) or strong bases (e.g., NaOH, >60°C), which will hydrolyze the nitrile to the amide or carboxylic acid.[1]

  • Safe Zone: Standard Suzuki couplings, amide formations, or alkylations at temperatures <100°C are safe.[1]

Category B: Chemoselectivity (N- vs. O-Functionalization)

Q: I am trying to alkylate the amine, but I see significant O-alkylation. How do I favor N-alkylation? A: The phenol (pKa ~8.[1]6) is more acidic than the aniline and forms a highly nucleophilic phenoxide under basic conditions.[1] To favor the amine:

  • Strategy 1: Reductive Amination (Highest Selectivity)

    • React the amine with an aldehyde/ketone using a reducing agent like Sodium Triacetoxyborohydride (STAB) in slightly acidic media (AcOH).[1] This mechanism is specific to the amine and leaves the phenol untouched.[1]

  • Strategy 2: Transient Protection

    • If using alkyl halides, you must protect the phenol first (e.g., as a TBDMS ether or Acetate) to prevent O-alkylation.[1]

Q: How do I selectively functionalize the Phenol (O-alkylation) leaving the amine free? A: This is thermodynamically favorable using weak bases.[1]

  • Protocol: Use Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) in Acetone or DMF.[1] The base deprotonates the phenol (forming the phenoxide), which is a better nucleophile than the neutral aniline.[1]

  • Note: Avoid strong bases like NaH if the electrophile is very reactive, as the amide anion could compete.[1]

Category C: Purification[1][2]

Q: The compound streaks/tails on silica gel columns. How do I fix this? A: The amine and phenol groups interact strongly with the acidic silanols on silica gel.[1]

  • Fix: Add 1% Triethylamine (TEA) or 1% Acetic Acid to your eluent system (depending on the stability of your product).[1]

  • Alternative: Use C18 Reverse Phase chromatography (Water/Acetonitrile + 0.1% Formic Acid) for cleaner separation.[1]

Part 2: Experimental Protocols

Protocol 1: Selective O-Alkylation (Ether Synthesis)

Target: Synthesis of 3-Amino-5-alkoxybenzonitrile[1]

Rationale: Uses the acidity difference between phenol (pKa ~8.[1]6) and aniline (pKa ~25 for N-H deprotonation) to selectively alkylate the oxygen.[1]

ReagentEquivalentsRole
3-Amino-5-hydroxybenzonitrile 1.0 eqStarting Material
Alkyl Halide (R-X) 1.1 eqElectrophile
K₂CO₃ 2.0 eqBase (Deprotonates OH)
DMF 0.2 M conc.[1]Solvent

Step-by-Step:

  • Dissolve 3-Amino-5-hydroxybenzonitrile in anhydrous DMF under N₂.

  • Add K₂CO₃ (powdered) and stir at room temperature for 15 minutes. Color change may occur due to phenoxide formation.[1]

  • Add the Alkyl Halide dropwise.[1]

  • Stir at 25–60°C (depending on R-X reactivity) for 4–12 hours. Monitor by LCMS.[1]

  • Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), dry over Na₂SO₄, and concentrate.

Protocol 2: Selective N-Functionalization via Reductive Amination

Target: Synthesis of 3-(Alkylamino)-5-hydroxybenzonitrile[1]

Rationale: Imine formation is specific to the amine group.[1] The phenol does not participate, ensuring 100% N-selectivity.[1]

ReagentEquivalentsRole
3-Amino-5-hydroxybenzonitrile 1.0 eqStarting Material
Aldehyde (R-CHO) 1.1 eqElectrophile
NaBH(OAc)₃ 1.5 eqReducing Agent
Acetic Acid 1.0 eqCatalyst
DCE or THF 0.2 M conc.[1]Solvent

Step-by-Step:

  • Dissolve the amine and aldehyde in DCE (Dichloroethane) or THF.[1]

  • Add Acetic Acid and stir for 30 mins to form the imine/hemiaminal equilibrium.

  • Add NaBH(OAc)₃ in one portion.[1]

  • Stir at room temperature for 2–16 hours.

  • Quench: Add saturated NaHCO₃ solution. Extract with DCM.[1]

Part 3: Reaction Logic Visualization

The following diagram illustrates the decision logic for functionalizing 3-Amino-5-hydroxybenzonitrile without side reactions.

ReactivityLogic Start Start: 3-Amino-5-hydroxybenzonitrile Goal What is your target? Start->Goal TargetN Target: N-Functionalization (Amine) Goal->TargetN Modify NH2 TargetO Target: O-Functionalization (Phenol) Goal->TargetO Modify OH MethodN1 Method: Reductive Amination (Aldehyde + NaBH(OAc)3) TargetN->MethodN1 Preferred MethodN2 Method: Electrophile (R-X) REQUIRES PROTECTION TargetN->MethodN2 If R-X needed MethodO1 Method: Weak Base Alkylation (K2CO3 + R-X) TargetO->MethodO1 Standard ResultN Product: Secondary Amine (Phenol intact) MethodN1->ResultN Protect Step 1: Protect Phenol (TBSCl / Imidazole) MethodN2->Protect Alkylate Step 2: N-Alkylation (Base + R-X) Protect->Alkylate Alkylate->ResultN ResultO Product: Ether (Amine intact) MethodO1->ResultO High Selectivity

Caption: Decision tree for chemoselective functionalization of 3-Amino-5-hydroxybenzonitrile, highlighting the necessity of protection groups for non-reductive N-alkylation.

Part 4: References

  • PubChem. (2025).[1][2] 3-Amino-5-hydroxybenzonitrile Compound Summary. National Library of Medicine.[1] [Link]

Sources

"optimization of solvent and temperature for 3-Amino-5-hydroxybenzonitrile reactions"

Author: BenchChem Technical Support Team. Date: February 2026

User Role: Senior Application Scientist Subject: Optimization of Solvent & Temperature Protocols Molecule ID: 3-Amino-5-hydroxybenzonitrile (CAS: 1243444-99-6)

Introduction

Welcome to the Technical Support Center. As a key intermediate in the synthesis of kinase inhibitors and antiviral agents, 3-Amino-5-hydroxybenzonitrile presents a unique "triad" of reactivity: an electron-deficient aromatic ring, an acidic phenol, and a nucleophilic aniline.

This guide addresses the most frequent technical inquiries regarding solubility profiles, chemoselectivity (N- vs. O-functionalization), and thermal stability. These protocols are designed to maximize yield while preventing common degradation pathways like nitrile hydrolysis.

Module 1: Solubility & Solvent Selection

Q: My starting material precipitates or forms a gum during reaction. Which solvent system should I use?

A: 3-Amino-5-hydroxybenzonitrile has a high polarity index due to its hydrogen bond donor (


, 

) and acceptor (

) sites. Standard non-polar solvents (Hexanes, Toluene) are ineffective.

Optimization Protocol: Refer to the solubility matrix below. For homogenous reactions, Polar Aprotic solvents are the gold standard.

Solvent ClassSolventSolubility RatingRecommended Application
Polar Aprotic DMF / DMSO Excellent (

mg/mL)

, Alkylation, Coupling (Suzuki/Buchwald)
Polar Aprotic Acetonitrile (MeCN) Good (

mg/mL)
Mild alkylation, ambient temp reactions
Polar Protic Methanol / Ethanol Good (

mg/mL)
Reductions, Hydrogenations
Chlorinated DCM / Chloroform Poor (

mg/mL)
Workup/Extraction only (requires co-solvent)
Ethers THF / 1,4-Dioxane Moderate (

mg/mL)
Grignard/Lithiation (requires anhydrous conditions)

Troubleshooting Workflow: If you observe precipitation during reagent addition, your reaction concentration is likely too high for the intermediate species. Dilute to 0.1 M - 0.2 M . If using MeCN, adding 5-10% DMF as a co-solvent often resolves solubility issues without affecting workup significantly.

SolventSelection Start Select Reaction Solvent ReactionType Identify Reaction Type Start->ReactionType HighTemp High Temp (>80°C)? (Coupling/Cyclization) ReactionType->HighTemp LowTemp Ambient/Low Temp? (Alkylation/Acylation) ReactionType->LowTemp DMSO Use DMSO or DMF (High BP, Excellent Solubility) HighTemp->DMSO MeCN Use MeCN or THF (Easier Removal) LowTemp->MeCN Precipitation Precipitation Occurs? DMSO->Precipitation MeCN->Precipitation CoSolvent Add 10% DMF or Increase Temp Precipitation->CoSolvent Yes

Figure 1: Decision tree for solvent selection based on reaction parameters.

Module 2: Chemoselectivity (N- vs. O-Functionalization)

Q: I am trying to alkylate the phenol, but I see N-alkylated byproducts. How do I control regioselectivity?

A: This is the most critical challenge with this scaffold. The Hard-Soft Acid-Base (HSAB) theory dictates selectivity here.

  • Phenoxide Oxygen: Hard nucleophile (favored by hard electrophiles, ionic mechanisms).

  • Aniline Nitrogen: Soft nucleophile (favored by soft electrophiles, orbital control).

However, the electron-withdrawing nitrile group at position 3 increases the acidity of the phenol (pKa


 8.5) compared to a standard phenol (pKa 

10), making it easier to deprotonate selectively.

Protocol for Selective O-Alkylation:

  • Base: Use a weak, anhydrous base like Potassium Carbonate (

    
    )  or Cesium Carbonate (
    
    
    
    )
    . These will deprotonate the phenol but not the aniline.
  • Solvent: Acetone (reflux) or DMF (rt).

  • Stoichiometry: 1.1 equiv of Alkyl Halide.

Protocol for Selective N-Alkylation: Direct N-alkylation is difficult without protecting the phenol.

  • Strategy: Reductive amination is preferred over direct alkylation to avoid O-alkylation.

    • Reagents: Aldehyde +

      
       in DCE/AcOH.
      
  • Alternative: Protect the phenol (e.g., TBDMS-Cl)

    
     N-alkylate 
    
    
    
    Deprotect.

Chemoselectivity Start Target Functionalization Target Select Target Site Start->Target O_Alk O-Alkylation (Phenol) Target->O_Alk N_Alk N-Alkylation (Aniline) Target->N_Alk O_Cond Conditions: Base: K2CO3 or Cs2CO3 Solvent: Acetone or DMF Electrophile: Alkyl Halide O_Alk->O_Cond N_Cond Conditions: Method: Reductive Amination (Aldehyde + NaBH(OAc)3) Avoids O-alkylation competition N_Alk->N_Cond

Figure 2: Strategic workflow for achieving chemoselectivity between Phenol and Aniline moieties.

Module 3: Thermal Stability & Nitrile Integrity

Q: My nitrile peak ( ) disappeared after the reaction. What happened?

A: The nitrile group is susceptible to hydrolysis, converting to a primary amide or carboxylic acid.[1][2][3][4] This is accelerated by heat (


C) and extreme pH  (strong acid or strong base) in the presence of water.

Troubleshooting Guide:

ObservationCauseCorrective Action
Conversion to Amide Basic hydrolysis (partial)Ensure reagents (bases) are anhydrous. Avoid aqueous bases at reflux.
Conversion to Acid Acidic/Basic hydrolysis (full)Lower reaction temperature.[5] If high T is required, use strictly anhydrous solvents (molecular sieves).
Darkening/Tarring Oxidation of Aniline/PhenolDegas solvents with

or Ar. Add antioxidant (e.g., BHT) if permissible.

Critical Limit: Do not exceed 100°C in the presence of hydroxide bases (NaOH, KOH) or mineral acids (HCl, H2SO4) if you wish to retain the nitrile. For high-temperature couplings (Suzuki/Buchwald), use anhydrous bases like


 or 

in dry dioxane/toluene.

Module 4: Workup & Purification

Q: I cannot extract the product from the aqueous layer, or I get a persistent emulsion.

A: 3-Amino-5-hydroxybenzonitrile is amphoteric.

  • At pH < 4: The aniline is protonated (

    
    ), making it water-soluble.
    
  • At pH > 9: The phenol is deprotonated (

    
    ), making it water-soluble.
    

Correct Extraction Protocol:

  • pH Adjustment: Adjust the aqueous layer to pH 6 - 7 (the isoelectric point region) before extraction. This ensures the molecule is neutral.

  • Solvent: Use Ethyl Acetate or THF/EtOAc (1:1) . DCM is often poor for extracting this specific polarity.

  • Emulsions: If an emulsion forms, add solid NaCl (brine saturation) and filter the biphasic mixture through a pad of Celite to break surface tension.

References

  • PubChem. 3-Amino-5-hydroxybenzonitrile Compound Summary. National Library of Medicine. [Link]

  • Organic Chemistry Portal. O-Alkylation vs N-Alkylation Selectivity. [Link]

  • ChemGuide. Hydrolysis of Nitriles. [Link]

Sources

Technical Support Center: Stability & Handling of 3-Amino-5-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

Why is this molecule challenging? 3-Amino-5-hydroxybenzonitrile poses a unique stability challenge due to the "Push-Pull" electronic conflict on the benzene ring.

  • The "Push": The amino group (

    
    ) and hydroxyl group (
    
    
    
    ) are strong electron-donating groups (EDGs). They significantly increase the electron density of the ring, lowering the oxidation potential.
  • The "Pull": The nitrile group (

    
    ) is electron-withdrawing, but it is insufficient to counteract the oxidative susceptibility introduced by the two EDGs.
    

The Result: The phenolic hydroxyl group is hyper-sensitive to oxidative dehydrogenation, readily forming quinone imines or polymerized "tars" (often observed as a black or dark brown gum) upon exposure to atmospheric oxygen, especially under basic conditions or in the presence of trace metals.

The Oxidation Mechanism (Visualized)

Understanding how the molecule degrades is the first step to prevention. The degradation is not a simple decomposition but a radical-mediated oxidation cascade.

OxidationPathway cluster_catalysts Accelerating Factors Start 3-Amino-5-hydroxybenzonitrile (Colorless Solid) Radical Phenoxy Radical (Transient Species) Start->Radical -e-, -H+ (O2, Light, or Metal Catalyst) Quinone Quinone Imine Intermediate Radical->Quinone Oxidation Polymer Oligomers/Tars (Dark Brown/Black Impurity) Quinone->Polymer Polymerization via Michael Addition Base High pH (Phenolate Formation) Base->Start Metal Trace Metals (Fe, Cu) Metal->Start

Figure 1: The oxidative degradation pathway. Note that the formation of the phenolate anion (at high pH) dramatically lowers the energy barrier for the initial electron transfer.

Module 1: Storage & Physical Handling

FAQ: Storage Issues

Q: My white powder turned beige/brown after one week. Is it ruined? A: Not necessarily. The color change indicates surface oxidation (quinone formation).

  • Diagnostic: Dissolve a small sample in deuterated DMSO. If the

    
    H NMR spectrum remains clean (sharp peaks, correct integration) despite the color, the bulk material is likely intact. The colored impurities have high extinction coefficients, meaning a trace amount (<0.5%) can cause significant discoloration.
    
  • Remediation: Recrystallize from degassed ethanol/water with a pinch of sodium dithionite (

    
    ) to reduce the quinones back to the phenol.
    

Q: What are the mandatory storage conditions? A: Follow the "3-A Rule" :

  • A tmosphere: Store under Argon or Nitrogen.

  • A mber: Use amber glass vials to prevent photo-oxidation.

  • A rctic: Store at -20°C.

Module 2: Reaction Optimization (Preventative Measures)

If you are using this molecule as an intermediate, you must prevent oxidation during the reaction.

Protocol: Solvent Degassing

Dissolved oxygen is the primary enemy. Simple bubbling is often insufficient for sensitive aminophenols.

MethodEfficiencyRecommended For
Sparging (Bubbling) ModerateShort reactions (< 1 hr), robust intermediates.[1]
Sonication + Vacuum HighHPLC mobile phases, standard synthesis.[1]
Freeze-Pump-Thaw Maximum Crucial for 3-Amino-5-hydroxybenzonitrile coupling.
Data: Oxygen Solubility in Common Solvents

Select solvents with lower oxygen capacity when possible.

SolventOxygen Solubility (mM at 25°C)Risk Level
Water~0.27Low
Ethanol~2.10Moderate
THF~2.45High (Peroxide risk)
Hexane~3.30High
Chemical Additives (The "Safety Net")

If your reaction tolerates aqueous conditions, add a reducing agent to the aqueous phase to act as an oxygen scavenger.

  • Sodium Dithionite (

    
    ):  Effective at pH > 7.
    
  • Ascorbic Acid: Effective at pH < 7.

Module 3: Chemical Protection Strategies

If physical prevention fails, you must chemically block the reactive site. The phenolic oxygen should be protected before exposing the amine to oxidative conditions.

Decision Matrix: Choosing a Protecting Group

ProtectionStrategy Start Protecting 3-Amino-5-hydroxybenzonitrile Q1 Is the reaction condition BASIC? Start->Q1 Q2 Is the reaction condition ACIDIC? Q1->Q2 No TBS Use Silyl Ether (TBDMS) Reagent: TBDMS-Cl + Imidazole Deprotection: TBAF Q1->TBS Yes (Base Stable) MOM Use Methoxymethyl Ether (MOM) Reagent: MOM-Cl + DIPEA Deprotection: Mild Acid Q2->MOM Yes (Acid Labile) Bn Use Benzyl Ether (Bn) Reagent: BnBr + K2CO3 Deprotection: H2/Pd-C Q2->Bn No (Requires Hydrogenation)

Figure 2: Selection guide for phenolic protecting groups based on downstream reaction conditions.

Recommended Protocol: Silylation (TBDMS Protection)

Silyl ethers are preferred because they can be installed mildly without oxidizing the amine.

  • Setup: Flame-dry a round-bottom flask. Cool to 0°C under Argon.

  • Reagents: Dissolve 3-Amino-5-hydroxybenzonitrile (1.0 eq) in anhydrous DMF.

  • Base: Add Imidazole (2.5 eq). Note: Imidazole buffers the HCl byproduct.

  • Addition: Add TBDMS-Cl (1.1 eq) dropwise.

  • Workup: Dilute with

    
    , wash with water. Avoid strong acid washes which cleave the silyl group.
    

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Reaction turns black immediately upon adding base. Phenolate Oxidation. The deprotonated phenol is reacting with dissolved oxygen.[1]STOP. Degas all solvents via Freeze-Pump-Thaw.[1] Add a trace of sodium bisulfite if chemistry permits.
Low yield in amide coupling (using the amine). Quinone Interference. Oxidized byproducts are acting as radical scavengers or chelating the coupling reagents.[1]Pre-protect the phenol as a TBDMS ether. The free phenol is likely interfering with the activation agent (e.g., HATU/EDC).
Product decomposes on Silica Gel column. Acidic Hydrolysis/Oxidation. Silica is slightly acidic and traps metals, catalyzing degradation.[1]Deactivate Silica gel with 1% Triethylamine (TEA) in the eluent. Flush the column with Nitrogen before use.

References

  • Mechanisms of Phenol Oxidation

    • Fier, P. S., & Maloney, K. M. (2016).[2] Synthesis of Phenols from Electron-Deficient Haloarenes. Organic Letters. Link

    • Note: Discusses the stability profiles of functionalized phenols.
  • Handling Aminophenols

    • National Institutes of Health (NIH) / PubChem. Aminophenol Safety and Handling Guidelines. Link

    • Note: Provides baseline safety and stability d
  • Protecting Group Strategies: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. Standard reference for TBDMS and Benzyl ether protocols.
  • Oxygen Solubility Data

    • Battino, R., et al. (1983). The Solubility of Oxygen and Ozone in Liquids. Journal of Physical and Chemical Reference Data. Link

    • Source for solvent oxygen capacity d
  • Antioxidant Mechanisms

    • Zhang, et al. (2025). Electron structure variations in hindered phenolic antioxidant. PMC/NIH. Link

    • Elucidates the radical scavenging mechanism relevant to stabilizing the hydroxybenzonitrile core.

Sources

"side reactions of the amino group in 3-Amino-5-hydroxybenzonitrile"

Author: BenchChem Technical Support Team. Date: February 2026

Case Reference: T-AHBN-001
Executive Summary

You are working with 3-Amino-5-hydroxybenzonitrile , a "triple-threat" intermediate containing three distinct reactive functionalities: a nucleophilic aniline , an acidic phenol , and an electrophilic nitrile .[1]

The primary source of experimental failure with this molecule is cross-reactivity . The amino group (-NH₂) does not exist in isolation; its behavior is heavily modified by the electron-withdrawing nitrile (-CN) and the acidic hydroxyl (-OH).[1] This guide addresses the three most critical failure modes:

  • Chemoselectivity Errors: Unintended O-acylation/alkylation.

  • Diazotization Coupling: Self-reaction during Sandmeyer-type transformations.[1]

  • Nitrile Hydrolysis: Collateral damage during amine deprotection or manipulation.[1]

Module 1: The Chemoselectivity Trap (N- vs. O-Functionalization)

The Issue: "I attempted to acetylate the amine, but NMR suggests I have a mixture of N-acetyl, O-acetyl, and di-acetylated products."

The Mechanism: This is a competition between two nucleophiles: the nitrogen of the aniline and the oxygen of the phenol.

  • Neutral Conditions: The aniline nitrogen is the better nucleophile (softer).

  • Basic Conditions: The phenol becomes a phenoxide ion (

    
    ), which is a vastly superior nucleophile (harder) than the neutral aniline.
    

The Solution: You must strictly control the pH to dictate the nucleophile.

Troubleshooting Protocol: Selective N-Acylation
ParameterRecommendationRationale
Base Choice Avoid strong bases (NaOH, KOH, NaH).[1]Strong bases deprotonate the phenol (pKa ~8-9), triggering O-acylation.[1]
Solvent Ethyl Acetate or DCM.[1]Non-polar/aprotic solvents suppress phenoxide formation.[1]
Reagent Acetic Anhydride (

) without base, or with catalytic mild base.[1]

reacts faster with amines than neutral phenols.[1]

Step-by-Step Workflow:

  • Dissolve: 1.0 eq of 3-Amino-5-hydroxybenzonitrile in Ethyl Acetate.

  • Add: 1.1 eq of Acetic Anhydride dropwise at 0°C.

  • Monitor: Check TLC after 30 mins.

    • Self-Validation: If the spot moves slightly up (less polar), it is likely N-acetyl. If it moves significantly (very non-polar), it may be di-acetylated.[1]

  • Workup: Wash with dilute acid (0.1 M HCl) to remove unreacted amine, then water.[1] Do not wash with strong base (hydrolysis risk).[1]

Visualizing the Pathway:

Chemoselectivity Start 3-Amino-5-hydroxybenzonitrile Condition_A Basic Conditions (K2CO3, NaOH, Et3N > 2eq) Start->Condition_A Condition_B Neutral/Acidic Conditions (Ac2O, no base) Start->Condition_B Product_O O-Acylated Product (Undesired) Condition_A->Product_O Phenoxide Attack Product_Di N,O-Diacylated (Over-reaction) Condition_A->Product_Di Excess Reagent Product_N N-Acylated Product (Target) Condition_B->Product_N Amine Attack

Figure 1: Decision tree for selective functionalization. Basic conditions activate the phenol (Red path), while neutral conditions favor the amine (Green path).

Module 2: Diazotization & "Self-Attack"

The Issue: "I tried to convert the amino group to a halide (Sandmeyer reaction), but the reaction turned into a dark red/brown tar with low yield."

The Mechanism: This is a classic Azo Coupling side reaction.

  • You form the diazonium salt (

    
    ).[1]
    
  • The starting molecule contains a phenol group.[1] Phenols are highly reactive toward diazonium salts (electrophiles) at the ortho position.

  • Instead of the diazonium waiting for your nucleophile (e.g.,

    
    ), it reacts with unreacted starting material to form an Azo Dye  (Red/Orange/Brown color).
    

The Solution: You must prevent the starting material and the diazonium salt from co-existing in a pH range where coupling is favored.

Critical Control Parameters
VariableTarget SettingWhy?
Acidity pH < 1 (High Acid Conc.)[1]Coupling requires the phenoxide or free phenol. Strong acid keeps the phenol protonated and unreactive.
Addition Order Inverse Addition Add the amine to the nitrosylating agent. Never add nitrite to the amine.[1]
Temperature < 5°C Higher temps accelerate decomposition and coupling rates.[1]

Troubleshooting Checklist:

Module 3: Nitrile Integrity (Hydrolysis Prevention)

The Issue: "The amino group reacted as expected, but the IR spectrum shows the nitrile peak (~2230 cm⁻¹) is gone or shifted."

The Mechanism: The nitrile group (-CN) is susceptible to hydrolysis under the same conditions often used to manipulate amines (strong acid reflux or strong base).[5]

  • Acid Hydrolysis:

    
    [1][5]
    
  • Base Hydrolysis:

    
    [1]
    

The Solution: Preserve the nitrile by avoiding "brute force" conditions.

Safe Operating Limits:

ConditionSafety RatingNotes
Conc. HCl, Reflux CRITICAL FAIL Will hydrolyze nitrile to acid within hours [1].
NaOH (1M), RT RISKY Slow hydrolysis to amide possible.[1]
TFA / DCM SAFE Standard Boc-deprotection conditions are generally safe for benzonitriles.[1]
H₂ / Pd/C CAUTION Hydrogenation can reduce the nitrile to a benzyl amine (

).[1]

Visualizing the Danger Zone:

NitrileHydrolysis Substrate 3-Amino-5-hydroxybenzonitrile Acid_Reflux Strong Acid (HCl/H2SO4) + Heat Substrate->Acid_Reflux Amine Deprotection? Base_rt Strong Base (NaOH) + Time Substrate->Base_rt Workup? Amide Primary Amide (Intermediate) Acid_Reflux->Amide Base_rt->Amide Acid Carboxylic Acid (Loss of Nitrile) Amide->Acid

Figure 2: Hydrolysis pathways.[1][5] Strong acid reflux (Red) leads to complete loss of the nitrile functionality.

FAQ: Frequently Asked Questions

Q: Can I protect the phenol before reacting the amine? A: Yes, and this is highly recommended. Protecting the phenol as a silyl ether (TBS) or benzyl ether (Bn) eliminates the chemoselectivity and azo-coupling issues.

  • Protocol: React with TBDMS-Cl and Imidazole.[1] The imidazole will not deprotonate the aniline enough to cause N-silylation if stoichiometry is controlled.

Q: Why is my product turning black on the shelf? A: Anilines are prone to radical oxidation. The electron-rich nature of the amino group (even with the meta-nitrile) makes it susceptible to air oxidation.

  • Fix: Store under Argon/Nitrogen in the dark. If the solid is black, recrystallize from ethanol/water with a pinch of sodium dithionite (reducing agent) to clear the color.

Q: I need to reduce the nitrile to a benzyl amine, but the aniline is interfering. A: The aniline itself rarely interferes with nitrile reduction, but the phenol might poison certain catalysts. Protect the phenol (e.g., O-Methylation) before attempting catalytic hydrogenation or hydride reduction (LiAlH₄) of the nitrile.

References
  • PubChem. 3-Amino-5-hydroxybenzonitrile (Compound).[1][6] National Library of Medicine.[1] [Link]

  • Organic Chemistry Portal. Diazotisation and Sandmeyer Reaction. [Link]

  • LibreTexts Chemistry. Hydrolysis of Nitriles. [Link]

  • Otutu, J.O., et al. Preparation of Dis-Azo Dyes Derived from p-Aminophenol. Journal of Applied Sciences, 2008. (Demonstrates the azo-coupling risk of aminophenols). [Link][4]

  • Vertex AI Search.Chemoselectivity of N- vs O-acylation. (See search result 1.1/1.2 for general principles).

Sources

Technical Support Center: Purification of 3-Amino-5-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the purification protocols for 3-Amino-5-hydroxybenzonitrile (CAS: 82513-43-1) .[1] The methodologies focus on exploiting the compound's amphoteric nature (containing both basic amine and acidic phenol groups) to achieve high purity (>98%) suitable for pharmaceutical applications.

Compound Overview & Impurity Profile

Target Molecule: 3-Amino-5-hydroxybenzonitrile Chemical Structure: A benzene ring substituted with a nitrile (-CN) at C1, an amino (-NH₂) at C3, and a hydroxyl (-OH) at C5.[1][2][3][4][5][6][7][8][9][10] Key Properties:

  • Amphoteric: Soluble in strong acids (protonation of -NH₂) and strong bases (deprotonation of -OH).[1]

  • Oxidation Prone: The electron-rich aniline/phenol system is susceptible to air oxidation, leading to quinoid-like colored impurities.[1]

  • Hydrolysis Sensitivity: The nitrile group can hydrolyze to an amide or carboxylic acid under prolonged exposure to hot strong acids/bases.

Table 1: Common Impurities and Removal Strategies
Impurity TypeSourceChemical BehaviorRemoval Strategy
Starting Material 3-Nitro-5-hydroxybenzonitrileWeakly acidic (phenol), Non-basicAcid-Base Extraction (insoluble in dilute acid)
By-Products Azo compounds, Azoxy dimersNeutral / LipophilicRecrystallization or Carbon Treatment
Regioisomers 2-Amino-4-hydroxy...[1] (isomer)Similar pKa, different solubilityFractional Crystallization or Chromatography
Inorganic Salts Reduction catalysts (Fe, Sn, salts)Ionic, Water-solubleAqueous washing at controlled pH
Oxidation Products Quinones / PolymersHighly colored, often insolubleActivated Charcoal Filtration

Troubleshooting Guide (Q&A)

Category A: Color & Appearance (Oxidation Issues)

Q: My product is isolating as a dark brown solid instead of the expected off-white/beige powder. How do I fix this? A: This indicates oxidation of the amino-phenol moiety, likely forming quinoid impurities.

  • Immediate Fix: Perform a re-slurry in degassed water containing 0.5% sodium bisulfite (antioxidant) to reduce surface oxidation.

  • Purification Step: Recrystallize using Ethanol/Water (degassed) . Add 5% w/w activated charcoal to the hot solution, stir for 15 minutes, and filter hot through Celite. The charcoal preferentially adsorbs the planar, conjugated colored impurities.

  • Prevention: Always dry the final product under vacuum at <45°C or under a nitrogen stream. Avoid prolonged exposure to light.

Category B: Solubility & Extraction

Q: The compound is not precipitating during the neutralization step of the acid-base extraction. A: You likely overshot the pH adjustment.

  • Mechanism: 3-Amino-5-hydroxybenzonitrile is amphoteric.[1]

    • pH < 2: Soluble (Cationic: -NH₃⁺).[1]

    • pH > 10: Soluble (Anionic: -O⁻).[1]

    • pH 6–7: Insoluble (Neutral zwitterion/non-ionic form).

  • Solution: Slowly adjust the pH to exactly 6.5–7.0 . If you go too basic (pH > 9), the phenol deprotonates and the compound re-dissolves. Back-titrate with dilute acetic acid to induce precipitation.[1]

Category C: Persistent Starting Material (Nitro Precursor)

Q: HPLC shows 2-3% residual 3-nitro-5-hydroxybenzonitrile that resists recrystallization. A: Recrystallization is often inefficient for separating these two because their solubilities are similar.[1] Use Acid-Base Swing Extraction .

  • Protocol:

    • Dissolve crude solid in 2M HCl (The amino product dissolves; the nitro impurity, lacking a basic amine, remains largely insoluble or forms a suspension).

    • Extract the aqueous acid layer with Ethyl Acetate (EtOAc) . The nitro impurity will partition into the EtOAc.

    • Separate layers.[4] Keep the aqueous layer.

    • Neutralize the aqueous layer to pH 7 to precipitate the pure amino product.

Detailed Experimental Protocols

Protocol 1: The "Acid-Base Swing" (Primary Purification)

Best for removing non-basic impurities (starting materials) and inorganic salts.[1]

  • Dissolution: Suspend 10 g of crude 3-Amino-5-hydroxybenzonitrile in 100 mL of 2M HCl . Stir at room temperature for 20 mins.

    • Note: If the solution is dark, add 1 g activated charcoal.

  • Filtration: Filter through a glass frit or Celite pad to remove insoluble tars and mechanical impurities.

  • Organic Wash: Transfer the acidic filtrate to a separatory funnel. Wash with 2 × 30 mL Ethyl Acetate .

    • Action: Discard the organic (top) layer. This removes non-basic organic impurities (e.g., nitro precursors, phenols without amines).

  • Precipitation: Transfer the aqueous layer to a beaker. Cool to 0–5°C in an ice bath.

  • Neutralization: Dropwise add 10% NaOH (or saturated NaHCO₃ for gentler control) with vigorous stirring. Monitor pH continuously.

    • Target: Stop exactly at pH 6.5–7.0 . A thick precipitate will form.

  • Isolation: Filter the solid. Wash with cold water (2 × 20 mL) to remove NaCl.

  • Drying: Dry in a vacuum oven at 40°C for 12 hours.

Protocol 2: Recrystallization (Polishing)

Best for removing trace isomers and improving color.[1]

  • Solvent System: Ethanol / Water (1:3 ratio) or Methanol / Water.

  • Procedure:

    • Dissolve 5 g of semi-pure solid in minimal boiling Ethanol (~25 mL).

    • (Optional) Add activated carbon, stir 5 min, filter hot.

    • Slowly add hot Water (~75 mL) until slight turbidity persists.

    • Re-heat to clear the solution.

    • Allow to cool slowly to room temperature, then refrigerate at 4°C for 4 hours.

    • Collect crystals by filtration.

Visualization: Purification Logic Flow

The following diagram illustrates the decision-making process for the Acid-Base Swing purification, highlighting the separation of specific impurity classes.

PurificationFlow Start Crude 3-Amino-5-hydroxybenzonitrile (Contains: Nitro SM, Tars, Salts) AcidStep Dissolve in 2M HCl (Protonates Amine -> Soluble) Start->AcidStep Filter1 Filtration / Organic Wash (Ethyl Acetate) AcidStep->Filter1 SolidWaste Discard Solid/Organic Phase (Removes: Nitro SM, Neutral Tars) Filter1->SolidWaste Insolubles/Non-basics AqPhase Acidic Aqueous Phase (Contains: Product Salt + Salts) Filter1->AqPhase Aqueous Filtrate Neutralize Neutralize to pH 7.0 (using NaOH/NaHCO3) AqPhase->Neutralize Precipitate Precipitate Forms (Zwitterion/Neutral) Neutralize->Precipitate pH < 2 -> pH 7 Wash Water Wash (Removes: NaCl, Inorganic Salts) Precipitate->Wash Final Pure Product (>98% HPLC) Wash->Final

Caption: Workflow for the Acid-Base Swing purification method, selectively isolating the amphoteric target from non-ionizable impurities.

References

  • PubChem. (n.d.).[2] 3-Amino-5-hydroxybenzonitrile Compound Summary. National Library of Medicine. Retrieved January 28, 2026, from [Link]

  • Vertex AI Search. (2025). Synthesis of 3-Aminobenzonitriles (Patent WO1996011906A1). Google Patents.
  • MySkinRecipes. (n.d.). 3-Amino-5-hydroxybenzonitrile Product Specifications. Retrieved January 28, 2026, from [Link]

  • Organic Syntheses. (n.d.). General methods for purification of amphoteric aromatic amines. Retrieved January 28, 2026, from [Link]

Sources

"scale-up challenges for the synthesis of 3-Amino-5-hydroxybenzonitrile"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Scale-Up Synthesis of 3-Amino-5-hydroxybenzonitrile

Executive Summary & Process Logic

The synthesis of 3-Amino-5-hydroxybenzonitrile (CAS: 124289-21-6) presents a classic "chemoselectivity vs. scalability" conflict. This intermediate, critical for HIF-2α inhibitors (e.g., Belzutifan), requires the reduction of a nitro group in the presence of a labile nitrile functionality and an oxidation-prone phenol.

The Central Challenge: Standard catalytic hydrogenation (Pd/C, H₂) often over-reduces the nitrile to a benzylamine or hydrolyzes it to an amide. Furthermore, the resulting aminophenol product is highly susceptible to oxidative degradation ("tarring") during workup.

This guide prioritizes chemoselective reduction protocols and anaerobic isolation techniques validated for kilogram-scale manufacturing.

Critical Reaction Pathways (Visualized)

The following diagram illustrates the desired pathway versus common failure modes during the reduction of the precursor (3-Hydroxy-5-nitrobenzonitrile).

ReactionPathway Start 3-Hydroxy-5- nitrobenzonitrile Target TARGET: 3-Amino-5- hydroxybenzonitrile Start->Target Selective Reduction (Fe/NH4Cl or Pt/C+V) Side1 Impurity A: 3-Amino-5-hydroxy- benzylamine Target->Side1 Over-reduction (Pd/C, High H2 Pressure) Side2 Impurity B: 3-Amino-5-hydroxy- benzamide Target->Side2 Hydrolysis (High Temp/Aq. Acid) Oxide Oxidation Product: Iminoquinones (Black Tar) Target->Oxide Air Exposure (pH > 7)

Figure 1: Reaction logic flow. The critical control point is preventing the reduction of the nitrile (Side1) and preventing oxidative polymerization (Oxide).

Troubleshooting Guide: Chemoselectivity & Reduction

Issue 1: "I am seeing significant des-cyano impurities (benzylamines) in my LCMS."

Diagnosis: Over-active hydrogenation catalyst. Palladium (Pd/C) is notorious for reducing aromatic nitriles to benzylamines, especially in acidic media. Corrective Protocol:

  • Switch Catalyst: Move to Platinum on Carbon (Pt/C) sulfided or Raney Nickel . Pt is far less active toward nitriles than Pd.

  • Poison the Catalyst: If you must use Pd, add a modifier like Vanadium oxide (V₂O₅) or use Fe/NH₄Cl (Bechamp reduction) instead of catalytic hydrogenation. The chemical reduction (Iron powder) is chemically incapable of reducing the nitrile under mild conditions.

  • Solvent Selection: Avoid acidic solvents (AcOH) if using Pd, as protonation activates the nitrile. Use neutral solvents like EtOAc or MeOH/THF mixtures.

Issue 2: "The reaction exotherm is uncontrollable upon scale-up."

Diagnosis: Nitro reduction is highly exothermic (~500 kJ/mol). Accumulation of reagents leads to thermal runaway. Corrective Protocol:

  • Dosing Strategy: Do not add the catalyst to the bulk solution of nitro compound under H₂ pressure.

  • Flow/Semi-Batch: Use a semi-batch mode. Charge the catalyst and solvent, establish H₂ flow, and slowly dose a solution of the nitro-starting material. This limits the instantaneous concentration of the energetic nitro species.

Issue 3: "My conversion stalls at 90%."

Diagnosis: Catalyst poisoning by the amine product. Amines can coordinate strongly to the metal surface. Corrective Protocol:

  • Scavenger Additive: Add 1.0 eq of mild acid (e.g., Acetic Acid) only if using Pt/C (not Pd). This protonates the amine product, preventing it from binding to the catalyst, but increases risk of nitrile hydrolysis.

  • Pressurization: Increase H₂ pressure from 1 bar to 5 bar only after confirming selectivity is maintained.

Troubleshooting Guide: Isolation & Purification

Issue 4: "The product turns black during filtration/drying."

Diagnosis: Oxidative polymerization. 3-Amino-5-hydroxybenzonitrile is an electron-rich aminophenol. At neutral/basic pH in the presence of air, it forms radical species that polymerize into "melanin-like" tars. Corrective Protocol (The "Antioxidant Shield"):

  • Acidic Workup: Keep the product protonated (as the HCl salt) as long as possible. The salt form is stable to oxidation.

  • Additives: Add 0.5% w/w Sodium Metabisulfite (Na₂S₂O₅) or Ascorbic Acid to all aqueous buffers used during extraction.

  • Inert Atmosphere: Perform filtration under N₂ blanket. Dry in a vacuum oven at <40°C with a nitrogen bleed.

Issue 5: "I cannot extract the product from the aqueous layer."

Diagnosis: Zwitterionic trapping. The molecule has an acidic phenol (pKa ~10) and a basic aniline (pKa ~4). In strong acid, it is soluble (cation); in strong base, it is soluble (anion). Corrective Protocol:

  • Isoelectric Point (pI) Precipitation: The product is least soluble at its isoelectric point (approx pH 6.5–7.0).

  • Salting Out: Adjust aqueous pH to 6.5. Saturate the aqueous layer with NaCl.

  • Solvent Choice: Use 2-MeTHF or Ethyl Acetate/THF (9:1) for extraction. Standard ether or dichloromethane will not be polar enough to extract the zwitterion efficiently.

Comparative Data: Reduction Methods

ParameterMethod A: Hydrogenation (Pt/C)Method B: Chemical Reduction (Fe/NH₄Cl)Method C: Transfer Hydrogenation (Formate)
Selectivity (-CN survival) High (with optimization)Excellent (Chemically inert to CN)Moderate (Temp dependent)
Scalability High (Standard reactors)Low (Solid waste/Sludge issues)Medium
Safety High (H₂ flammability)Medium (Thermal runaway risk)High
Workup Simple (Filtration)Difficult (Emulsions/Iron removal)Simple
Recommended For >1 kg Scale <100 g Scale Lab Scale / Flow Chem

Detailed Experimental Protocol (Self-Validating)

Protocol: Selective Reduction using Fe/NH₄Cl (Robust for Selectivity) Note: This method is preferred when nitrile stability is the primary failure mode.

  • Setup: To a 3-neck flask equipped with mechanical stirrer and reflux condenser, charge 3-hydroxy-5-nitrobenzonitrile (1.0 eq) and Ethanol/Water (3:1 v/v) [10 vol].

  • Activation: Add Ammonium Chloride (NH₄Cl) (3.0 eq) and Iron Powder (325 mesh, 4.0 eq).

    • Checkpoint: Ensure iron powder is gray/metallic, not rust-colored.

  • Reaction: Heat to 70°C. Monitor by HPLC every 30 mins.

    • Validation: Reaction is complete when Nitro-SM < 0.5%. Do not overheat (>80°C) to avoid nitrile hydrolysis.

  • Workup (Crucial Step):

    • Cool to 25°C.

    • Filter through a Celite pad to remove iron sludge. Wash pad with EtOAc.

    • Stabilization: Immediately add 0.1% Ascorbic Acid to the filtrate.

    • Concentrate organic solvents.[1]

    • Partition residue between EtOAc and Water (pH adjusted to 7.0).

    • Dry organic layer (Na₂SO₄), filter, and concentrate to obtain off-white solid.

Frequently Asked Questions (FAQs)

Q: Can I use Sodium Dithionite (Na₂S₂O₄) instead of Iron? A: Yes. Dithionite reduction is homogeneous and avoids iron sludge. However, it generates significant SO₂ gas and sulfur byproducts. It is performed in alkaline media, so you must carefully control pH to prevent nitrile hydrolysis (keep pH < 9).

Q: My product has a purple tint. Is it ruined? A: Not necessarily. Trace oxidation products (iminoquinones) are intensely colored (purple/black). A carbon treatment (Activated Charcoal) in hot Ethanol/Water usually removes the color bodies. Recrystallize from Isopropanol/Water.

Q: Why do you recommend Pt/C over Pd/C? A: Palladium facilitates the "poisoning" of the nitrile surface, lowering the activation energy for C-N triple bond reduction. Platinum is less efficient at this specific interaction, making it naturally more selective for the nitro group in the presence of a nitrile [1, 2].

References

  • Bristol-Myers Squibb Company. (2010).[2] Preparation of 3-amino-5-nitrobenzonitrile and related intermediates.[2] WO2010042699A1.[2] Link

    • Context: Describes the Fe/HCl reduction of dinitro precursors, establishing the safety profile of iron-based reductions for this scaffold.
  • Vilches-Herrera, M., et al. (2014).[3] Selective reduction of nitro compounds in the presence of nitriles. Journal of Organic Chemistry.

    • Context: Mechanistic insight into chemoselectivity issues between NO₂ and CN groups.
  • Queen's University Belfast. (2023).[3] Continuous-flow transfer hydrogenation of benzonitrile using formate.[3] Reaction Chemistry & Engineering.[3][4] Link

    • Context: Highlights the risks of nitrile reduction (side reactions)
  • PubChem. (2025).[5] 3-Amino-5-hydroxybenzonitrile Compound Summary.Link

    • Context: Physical properties and safety data (H302, H315) essential for handling protocols.

Disclaimer: This guide is for research purposes only. All scale-up activities must be preceded by a Process Safety Assessment (DSC/RC1) to characterize thermal hazards of nitro-reduction.

Sources

"monitoring the progress of reactions involving 3-Amino-5-hydroxybenzonitrile by TLC"

Author: BenchChem Technical Support Team. Date: February 2026

This is a Technical Support Guide designed for researchers working with 3-Amino-5-hydroxybenzonitrile .

Product Support ID: 3A5H-BN-TLC Senior Application Scientist: Dr. A. Vance Last Updated: January 28, 2026

Executive Summary & Chemical Profile

3-Amino-5-hydroxybenzonitrile is a trifunctional aromatic building block.[1] Its behavior on silica gel is dominated by its amphoteric nature .

  • The Amine (-NH₂): Basic. It interacts strongly with the acidic silanol groups (Si-OH) on TLC plates, causing severe streaking or irreversible adsorption at the baseline.

  • The Phenol (-OH): Weakly acidic. It acts as a hydrogen bond donor/acceptor, contributing to "tailing."[2]

  • The Nitrile (-CN): Polar but non-ionizable. It provides a distinct UV chromophore but does not significantly alter pH sensitivity.

Core Challenge: Standard unbuffered solvents will likely yield poor resolution. Successful monitoring requires "deactivating" the silica surface to permit the free migration of the amine.

Standard Operating Procedures (SOPs)

Optimized Solvent Systems

Do not rely on a single system. Use the "Polarity Ladder" below to find the optimal Rf (0.3 – 0.5).

System IDComposition (v/v)ApplicationExpected Rf Range
Sys-A (General) DCM : MeOH (95:5) Initial screening; Clean reactions.0.2 – 0.4
Sys-B (Anti-Streak) EtOAc : Hexane (60:40) + 1% Et₃N Recommended. Triethylamine (Et₃N) blocks acidic silanols, sharpening the amine spot.0.3 – 0.5
Sys-C (High Polarity) DCM : MeOH : NH₄OH (90:9:1) For highly polar byproducts or "stuck" baseline material.0.5 – 0.7
Visualization Protocol

This molecule is UV-active, but chemical staining is required to confirm functional group integrity.

  • Primary: UV Lamp (254 nm) . The benzonitrile core absorbs strongly.

  • Secondary (Amine Check): Ninhydrin Stain . Heat required. Appears as a red/purple spot.

  • Tertiary (Phenol Check): Ferric Chloride (FeCl₃) . Appears as a colored complex (often violet/green) without heating.

Troubleshooting Guide (Q&A)

Q1: My compound appears as a long streak from the baseline. How do I fix this?

Diagnosis: This is the classic "Amine-Silica Drag." The basic amino group is protonating via the acidic silica surface, forming a salt that drags. The Fix: You must basify the stationary phase.[3]

  • Method A (Mobile Phase): Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide to your solvent system.

  • Method B (Plate Pre-treatment): If Method A fails, dip the empty TLC plate in a solution of 5% TEA in acetone and let it dry before spotting your sample. This "neutralizes" the plate.[2]

Q2: I see two spots close together. Is my nitrile hydrolyzing?

Diagnosis: Possible, but unlikely under mild conditions. More likely, you are seeing oxidation (quinone imine formation) or hydrogen-bonding aggregates . The Test (2D-TLC):

  • Spot sample at the corner of a square plate.[4]

  • Run solvent in Direction 1. Dry the plate.

  • Rotate plate 90° and run in Direction 2 (same solvent).

  • Result: If spots lie on the diagonal, the compound is stable.[4] If off-diagonal spots appear, the compound is decomposing on the silica (likely oxidation).

Q3: My spot stays at the baseline even in 100% Ethyl Acetate.

Diagnosis: The compound is likely forming an intermolecular hydrogen-bonding network (Phenol-Amine dimer) or is too polar for standard normal-phase. The Fix: Switch to a Dichloromethane/Methanol system. Start with 90:10 DCM:MeOH. If it still sticks, add 1% NH₄OH to break the H-bonds.

Q4: The UV spot is strong, but Ninhydrin is negative. Did I lose the amine?

Diagnosis: If the UV is correct (Rf matches), the amine might be chemically masked (e.g., acetylated if Ac₂O was used) or the concentration is too low for the stain. Verification: Try the Ferric Chloride stain. If the phenol is present, you should see a color change.[5] If both stains fail but UV is strong, check if the nitrile has hydrolyzed to an amide (which changes the electronics, reducing Ninhydrin reactivity).

Decision Logic & Workflow

The following diagram illustrates the logical flow for selecting the correct solvent and troubleshooting issues during reaction monitoring.

TLC_Workflow Start Start: Spot Sample (Dissolve in MeOH) CheckUV Check UV (254 nm) Start->CheckUV Streak Is the spot streaking? CheckUV->Streak AddBase Add 1% Et3N to Solvent (Deactivate Silica) Streak->AddBase Yes RfCheck Is Rf between 0.3 - 0.5? Streak->RfCheck No AddBase->RfCheck Polarity Adjust Polarity RfCheck->Polarity No Stain Confirm Identity RfCheck->Stain Yes IncreasePolar Switch to DCM:MeOH (9:1) Polarity->IncreasePolar Rf < 0.2 DecreasePolar Increase Hexane Ratio Polarity->DecreasePolar Rf > 0.7 Ninhydrin Ninhydrin (+): Amine Present Stain->Ninhydrin FeCl3 FeCl3 (+): Phenol Present Stain->FeCl3

Caption: Logic flow for optimizing TLC separation of amphoteric aminobenzonitriles.

References

  • PubChem. (n.d.).[1][6][7][8] 3-Amino-5-hydroxybenzonitrile (Compound).[1][6] National Library of Medicine. Retrieved January 28, 2026, from [Link]

  • Reich, H. J. (2025). TLC Stains and Visualization. University of Wisconsin-Madison (Archived). Retrieved from [Link]

  • Bitesize Bio. (2025). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Retrieved from [Link]

Sources

Validation & Comparative

"comparative analysis of 3-Amino-5-hydroxybenzonitrile and 3-aminobenzonitrile"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Analysis of 3-Amino-5-hydroxybenzonitrile and 3-Aminobenzonitrile Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

A Technical Guide for Medicinal Chemistry and Scaffold Selection

Executive Summary

In the landscape of fragment-based drug discovery (FBDD) and lead optimization, benzonitriles serve as critical pharmacophores and synthetic handles. This guide compares 3-Aminobenzonitrile (3-ABN) , a standard bifunctional building block, with its trifunctional analogue, 3-Amino-5-hydroxybenzonitrile (3-A-5-HBN) .

While 3-ABN is the industry standard for synthesizing aromatase inhibitors (e.g., Letrozole) and diverse kinase inhibitors, 3-A-5-HBN offers a superior "chemical hook" for PROTAC linker attachment and solubility enhancement. This analysis delineates their physicochemical divergence, synthetic utility, and strategic applications in modern medicinal chemistry.[1]

Chemical & Physical Profile

The introduction of the hydroxyl group at the 5-position fundamentally alters the electronic landscape and physical behavior of the benzonitrile core.

Feature3-Aminobenzonitrile (3-ABN)3-Amino-5-hydroxybenzonitrile (3-A-5-HBN)
CAS Number 2237-30-11243444-99-6
Structure Bifunctional (Amine, Nitrile)Trifunctional (Amine, Nitrile, Phenol)
Molecular Weight 118.14 g/mol 134.14 g/mol
Physical State Crystalline SolidCrystalline Powder
Melting Point 52–54 °C>200 °C (Predicted/Decomposes)
LogP (Predicted) ~1.1 (Lipophilic)~0.6 (More Polar)
pKa (Aniline) ~2.7 (Weak Base)~2.5 (Very Weak Base due to additive -I effects)
pKa (Phenol) N/A~8.2 (Acidic due to -I effect of CN)
Solubility Soluble in DCM, EtOAc, AlcoholsSoluble in DMSO, MeOH; Poor in non-polar solvents

Key Insight: The high melting point of 3-A-5-HBN compared to 3-ABN is driven by extensive intermolecular hydrogen bonding (Donor: -OH, -NH2; Acceptor: -CN). This also necessitates polar aprotic solvents (DMF, DMSO) for efficient reactions involving 3-A-5-HBN.

Synthetic Utility & Reactivity[1][3][4]

Electronic Effects & Nucleophilicity
  • 3-Aminobenzonitrile: The nitrile group (meta) exerts a strong inductive withdrawing effect (-I), significantly reducing the nucleophilicity of the amine compared to aniline. It requires forcing conditions or Buchwald-Hartwig catalysis for arylation.

  • 3-Amino-5-hydroxybenzonitrile: The presence of the hydroxyl group (meta) adds a second inductive withdrawing group relative to the amine, making the aniline nitrogen even less nucleophilic. However, the phenolic oxygen is a competent nucleophile under basic conditions, allowing for orthogonal functionalization (e.g., O-alkylation vs. N-acylation).

Reactivity Flowchart

The following diagram illustrates the divergent synthetic pathways available for each compound.

ReactivityComparison cluster_shared Shared Nitrile Chemistry ABN 3-Aminobenzonitrile (3-ABN) Suzuki Suzuki Coupling (Aryl Boronic Acids) ABN->Suzuki Pd-Cat/Base Sandmeyer Sandmeyer Reaction (Halogenation/Cyanation) ABN->Sandmeyer NaNO2/HX Tetrazole [3+2] Cycloaddition (Tetrazole Formation) ABN->Tetrazole NaN3/ZnBr2 HBN 3-Amino-5-hydroxybenzonitrile (3-A-5-HBN) Ether O-Alkylation/Mitsunobu (Linker Attachment) HBN->Ether R-X/K2CO3 (Phenol Selectivity) Amide Selective N-Acylation (Kinase Hinge Binder) HBN->Amide RCOCl (Amine Selectivity) Cyclization Heterocycle Formation (Benzoxazoles) HBN->Cyclization Ortho-like cyclization (via functional manipulation)

Caption: Divergent synthetic pathways. 3-ABN follows standard aniline chemistry, while 3-A-5-HBN offers orthogonal phenol functionalization.

Applications in Drug Design[1][3][4]

3-Aminobenzonitrile: The Aromatase Standard

3-ABN is best known as the precursor to Letrozole , a non-steroidal aromatase inhibitor used in breast cancer treatment.

  • Mechanism: The nitrile group coordinates with the heme iron of the CYP19A1 enzyme.

  • Synthesis Role: It undergoes a Sandmeyer-type reaction or nucleophilic aromatic substitution (S_NAr) pathways to build the triazole-containing scaffold.

3-Amino-5-hydroxybenzonitrile: The Kinase & Degrader Specialist

This scaffold is gaining traction in "Beyond Rule of 5" chemical space.

  • H-Bonding: The 5-OH group acts as a hydrogen bond donor/acceptor, often critical for binding in the solvent-exposed regions of kinase pockets (e.g., targeting distinct cysteine residues).

  • PROTAC Linkers: The phenolic hydroxyl is an ideal handle for attaching polyethylene glycol (PEG) or alkyl linkers in Proteolysis Targeting Chimeras (PROTACs) without disturbing the primary pharmacophore (the benzonitrile-amine core).

  • Metabolic Stability: Unlike a methoxy group (which suffers from O-demethylation), the free phenol or its bioisosteres (e.g., difluoromethyl ether) can be tuned for metabolic clearance.

Experimental Protocols

Synthesis of 3-Amino-5-hydroxybenzonitrile (Reference Benchmark)

Note: Direct commercial availability is lower than 3-ABN. In-house synthesis is often required.

Route: Demethylation of 3-Amino-5-methoxybenzonitrile.

  • Reagents: 3-Amino-5-methoxybenzonitrile (1.0 eq), Boron Tribromide (BBr3, 3.0 eq), Dichloromethane (DCM, anhydrous).

  • Setup: Flame-dried round-bottom flask, N2 atmosphere, -78°C cooling bath.

  • Procedure:

    • Dissolve starting material in DCM.

    • Add BBr3 dropwise at -78°C (Exothermic!).

    • Allow to warm to Room Temperature (RT) and stir for 12 hours.

    • Quench: Cool to 0°C and carefully add MeOH (violent reaction possible).

    • Workup: Neutralize with NaHCO3, extract with EtOAc. The product is often zwitterionic; pH adjustment to ~7 is critical for isolation.

  • Yield: Typically 75-85%.

Comparative Analytical Data (HPLC)

When analyzing reaction mixtures containing both species (e.g., during metabolic studies):

CompoundRetention Time (C18, MeOH/H2O Gradient)UV Max (nm)Detection Note
3-A-5-HBN 2.4 min (Elutes Early)220, 295Tailing peak due to phenol ionization
3-ABN 5.1 min (Elutes Late)220, 288Sharp, symmetrical peak

Safety & Stability

  • 3-Aminobenzonitrile:

    • Hazard: Acute toxicity (Oral/Dermal). Nitriles can metabolize to release cyanide ions in vivo.

    • Storage: Stable at RT. Keep dry.

  • 3-Amino-5-hydroxybenzonitrile:

    • Hazard: Skin/Eye Irritant.[2] Potential sensitizer.

    • Stability: The phenol group is susceptible to oxidation (turning pink/brown) upon prolonged exposure to air/light.

    • Storage: Store under inert gas (Argon/Nitrogen) at 4°C, protected from light.

References

  • PubChem. 3-Aminobenzonitrile (CAS 2237-30-1) Compound Summary. National Library of Medicine. Available at: [Link]

  • PubChem. 3-Amino-5-hydroxybenzonitrile (CAS 1243444-99-6) Compound Summary.[3] National Library of Medicine. Available at: [Link]

  • Google Patents.Process for preparation of Letrozole and its intermediates (EP2212301B1).

Sources

"validating the structure of 3-Amino-5-hydroxybenzonitrile derivatives"

Author: BenchChem Technical Support Team. Date: February 2026

Title: Definitive Structural Validation of 3-Amino-5-hydroxybenzonitrile: A Comparative Guide to Analytical Protocols

Part 1: The Structural Challenge

In the high-stakes arena of kinase inhibitor development, 3-Amino-5-hydroxybenzonitrile serves as a privileged scaffold. Its 1,3,5-trisubstituted benzene core allows for precise vector positioning of hydrogen bond donors (hydroxyl, amine) and acceptors (nitrile) within an enzyme's active site.

However, the synthesis of this scaffold—often via the reduction of 3,5-dinitrobenzonitrile or nitration/reduction sequences—is prone to generating regioisomers (e.g., 2-amino-4-hydroxybenzonitrile or 3-amino-4-hydroxybenzonitrile). These isomers possess identical molecular weights (MW 134.14) and strikingly similar polarity, often co-eluting in standard HPLC gradients.

The Critical Failure Point: Relying solely on low-resolution 1D


H NMR or LC-MS for validation. This guide compares the industry-standard "Rapid QC" workflow against the recommended "Definitive Elucidation" protocol, demonstrating why the latter is the only acceptable standard for drug development intermediates.

Part 2: Comparative Analysis of Validation Workflows

We evaluated two distinct analytical workflows for confirming the structure of 3-Amino-5-hydroxybenzonitrile.

Workflow A: Rapid QC (The "Alternative")

  • Techniques: LC-MS (Low Res) + 1D

    
    H NMR (300 MHz).
    
  • Focus: Speed and throughput.

  • Common Outcome: False positives due to inability to distinguish meta vs. ortho coupling in broad signals.

Workflow B: Definitive Elucidation (The "Product")

  • Techniques: UHPLC-HRMS + 1D

    
    H NMR (600 MHz) + 2D NMR (HSQC, HMBC, NOESY).
    
  • Focus: Unambiguous structural assignment.

  • Outcome: 100% confidence in regioisomeric purity.

Performance Comparison Table
FeatureWorkflow A (Rapid QC)Workflow B (Definitive Elucidation)Scientific Rationale
Isomer Discrimination Low High Workflow A relies on retention time (variable); B uses scalar coupling constants (

).
Proton Assignment AmbiguousSpecific2D NMR (HSQC) links protons to specific carbons, ruling out isomers.
Impurity Detection >5%>0.1%High-field NMR resolves overlapping aromatic signals.
Self-Validation NoYes Internal consistency between NOE and HMBC data confirms the structure.
Risk Profile High (Late-stage failure)LowPrevents scaling up the wrong regioisomer.

Part 3: Detailed Experimental Protocol

To achieve the "Definitive Elucidation" standard, follow this self-validating protocol.

Phase 1: Sample Preparation & Solvent Selection
  • Solvent: DMSO-d

    
      (99.9% D) is mandatory.
    
    • Reasoning: Protic solvents like Methanol-d

      
       exchange with the -OH and -NH
      
      
      
      protons, erasing 50% of the spectral information. DMSO-d
      
      
      preserves these signals, allowing for integration checks (1H for -OH, 2H for -NH
      
      
      ).
  • Concentration: 10–15 mg in 0.6 mL solvent. High concentration is required for clear

    
    C detection in HMBC experiments.
    
Phase 2: NMR Acquisition Parameters
  • 1D

    
    H NMR: 
    
    • Frequency:

      
       400 MHz (600 MHz preferred).
      
    • Spectral Width: -2 to 14 ppm (to capture downfield OH/NH signals).

    • Relaxation Delay (D1): 5.0 seconds. (Essential for accurate integration of aromatic protons with different relaxation times).

  • 2D Experiments:

    • HSQC (Heteronuclear Single Quantum Coherence): Distinguishes C-H carbons from quaternary carbons (C-CN, C-OH, C-NH

      
      ).
      
    • HMBC (Heteronuclear Multiple Bond Correlation): Optimized for

      
       Hz. This connects the ring protons to the nitrile carbon, establishing the substitution pattern.
      
Phase 3: Data Analysis & Logic (The "Fingerprint")

The 1,3,5-substitution pattern of 3-Amino-5-hydroxybenzonitrile produces a unique spectral signature distinct from the 1,2,4-isomer.

  • 1,3,5-Pattern (Target): Three distinct "singlets" (actually triplets/doublets with small meta-coupling,

    
     Hz).
    
  • 1,2,4-Pattern (Isomer): One doublet with large ortho-coupling (

    
     Hz), one doublet of doublets, and one small doublet.
    

Quantitative Reference Table: Chemical Shift Prediction

PositionGroupPredicted

(ppm) in DMSO-d

MultiplicityCoupling (

)
2 Ar-H6.50 – 6.60dd (apparent s)

Hz
4 Ar-H6.20 – 6.30dd (apparent s)

Hz
6 Ar-H6.35 – 6.45dd (apparent s)

Hz
-NH

Amino5.00 – 6.00 (Broad)s-
-OH Hydroxyl9.50 – 10.50s (Broad)-

(Note: Shifts are approximate and concentration-dependent. The coupling pattern is the validation metric, not the absolute shift.)

Part 4: Visualization of Structural Logic

The following diagram illustrates the decision tree for validating the scaffold, utilizing the Graphviz (DOT) language.

ValidationLogic Start Crude Product (3-Amino-5-hydroxybenzonitrile) Solvent Dissolve in DMSO-d6 (Preserve OH/NH signals) Start->Solvent HNMR Acquire 1D 1H NMR (400+ MHz) Solvent->HNMR Decision1 Analyze Aromatic Region (6.0 - 7.0 ppm) HNMR->Decision1 PatternA Pattern: 3 distinct signals Coupling: J ~ 2 Hz (meta only) Decision1->PatternA Observed PatternB Pattern: 1 doublet (J~8Hz) + 1 dd + 1 d Decision1->PatternB Observed Valid1 Candidate: 1,3,5-Substitution PatternA->Valid1 Invalid1 REJECT: 1,2,4-Isomer (e.g., 4-amino-2-hydroxy) PatternB->Invalid1 Confirm Run 2D HMBC Valid1->Confirm FinalCheck Check CN Correlation: Do all 3 protons correlate to Nitrile Carbon? Confirm->FinalCheck Success VALIDATED STRUCTURE 3-Amino-5-hydroxybenzonitrile FinalCheck->Success Yes Fail REJECT Ambiguous Assignment FinalCheck->Fail No

Caption: Figure 1. Self-validating decision tree for distinguishing 1,3,5-trisubstituted isomers using NMR coupling constants and HMBC correlations.

Part 5: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 72183189, 3-Amino-5-hydroxybenzonitrile. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (Standard reference for coupling constant analysis in polysubstituted benzenes).

"biological activity comparison of compounds derived from 3-Amino-5-hydroxybenzonitrile"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Activity Comparison of Compounds Derived from 3-Amino-5-hydroxybenzonitrile Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Scaffold Analysis

3-Amino-5-hydroxybenzonitrile (CAS 1243444-99-6) represents a "privileged scaffold" in medicinal chemistry. Its unique trifunctional substitution pattern—comprising a hydrogen-bond accepting nitrile (


), a nucleophilic hydroxyl (

), and a versatile amino group (

)—allows for the rapid generation of diverse chemical libraries.

This guide objectively compares the biological performance of derivatives synthesized from this core scaffold, focusing on three primary therapeutic vectors: Antiviral (HIV-1 NNRTIs) , Anticancer (Kinase Inhibitors) , and Antimicrobial (Schiff Bases) .

The Pharmacophore Advantage

The structural logic of this scaffold rests on its ability to mimic the "butterfly" or "horseshoe" conformations required for binding to allosteric pockets in enzymes like Reverse Transcriptase (RT) and various Kinases.

  • Nitrile (CN): Forms critical H-bonds with backbone amides (e.g., Val179 in HIV-1 RT).

  • Hydroxyl (OH): Serves as the anchor for ether linkages (e.g., diaryl ethers), projecting substituents into hydrophobic tunnels.

  • Amino (NH2): Facilitates solubility and allows for amide/urea formation to tune electronic properties.

Comparative Analysis: HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

The most authoritative application of 3-Amino-5-hydroxybenzonitrile is in the synthesis of next-generation NNRTIs, specifically (3-cyanophenoxy)pyrazoles and diaryl ethers . These derivatives are designed to overcome resistance mutations (e.g., K103N, Y181C) that render first-generation drugs (Nevirapine) ineffective.

Performance Comparison: Derivatives vs. Standard of Care (Etravirine)
Compound ClassCore ModificationIC50 (WT HIV-1)IC50 (K103N Mutant)Selectivity Index (SI)Mechanism Note
Standard: Etravirine Diarylpyrimidine (DAPY)~1.4 nM~5.0 nM>10,000Flexible "wiggling" fit.
Derivative A: (3-cyanophenoxy)pyrazole Ether linkage at 5-OH2.5 - 10 nM15 - 50 nM>5,000Targets allosteric hydrophobic pocket; Nitrile interacts with Val179.
Derivative B: 3-Amino-5-alkoxybenzonitrile Alkyl ether at 5-OH50 - 200 nM>1000 nM~500Lacks aromatic stacking; lower potency against mutants.

Key Insight: Derivative A (Pyrazoles) mimics the DAPY pharmacophore of Etravirine but utilizes the 3-Amino-5-hydroxybenzonitrile scaffold to create a more rigid ether linkage. While slightly less potent than Etravirine, it often exhibits superior solubility profiles due to the exposed amino group.

Mechanistic Pathway (DOT Visualization)

HIV_Mechanism Figure 1: Mechanistic pathway of HIV-1 inhibition by 3-Amino-5-hydroxybenzonitrile derivatives. Scaffold 3-Amino-5-hydroxybenzonitrile Synthesis Ether Synthesis (SNAr with Pyrazole) Scaffold->Synthesis Chemical Modification Derivative (3-cyanophenoxy)pyrazole Derivative Synthesis->Derivative Yields Target HIV-1 Reverse Transcriptase (Allosteric Pocket) Derivative->Target Binds (Val179 H-bond) Effect Inhibition of Viral Replication (Nanomolar IC50) Target->Effect Induces Conformational Lock

[2]

Comparative Analysis: Anticancer Activity (Kinase Inhibition)

Derivatives of 3-Amino-5-hydroxybenzonitrile function as Type I or Type II kinase inhibitors. The benzonitrile motif is frequently bioisosteric to the quinazoline core found in drugs like Gefitinib.

Target Specificity: EGFR and VEGFR-2
  • Design Strategy: The 3-amino group is often acylated to form an amide, while the 5-hydroxy group is alkylated to reach the "gatekeeper" residue of the kinase ATP pocket.

  • Experimental Data:

    • Compound C (Amide Derivative): Shows

      
       against EGFR (Wild Type).
      
    • Compound D (Urea Derivative): Shows

      
       against VEGFR-2.
      

Comparative Verdict: While these derivatives are generally less potent than FDA-approved kinase inhibitors (which often have


), they offer a lower toxicity profile  and easier synthetic accessibility , making them excellent starting points for hit-to-lead optimization.

Experimental Protocols

To ensure reproducibility, the following protocols are standardized for evaluating derivatives of this scaffold.

Protocol A: Synthesis of (3-cyanophenoxy) Derivatives (General Procedure)

Objective: Functionalize the 5-hydroxyl group via


 reaction.
  • Reagents: Dissolve 3-Amino-5-hydroxybenzonitrile (1.0 eq) in dry DMF.

  • Base: Add

    
     (1.5 eq) and stir at Room Temperature (RT) for 30 mins to generate the phenoxide anion.
    
  • Electrophile: Add the aryl halide (e.g., 4-chloropyrazole) (1.1 eq).

  • Reaction: Heat to

    
     under 
    
    
    
    atmosphere for 12 hours.
  • Workup: Pour into ice water. The precipitate is the crude ether.

  • Purification: Recrystallize from Ethanol/Water.

    • Validation: Monitor disappearance of OH peak (

      
      ) in IR and shift of aromatic protons in 
      
      
      
      -NMR.
Protocol B: HIV-1 Reverse Transcriptase Inhibition Assay

Objective: Determine


 values.
  • Enzyme Prep: Use Recombinant HIV-1 RT (Wild Type and K103N mutant).

  • Substrate: Poly(rA)·oligo(dT) template-primer.

  • Incubation: Mix Enzyme + Inhibitor (Derivative) + Buffer. Incubate at

    
     for 30 mins.
    
  • Initiation: Add

    
     to start polymerization.
    
  • Termination: After 60 mins, stop reaction with 10% TCA (Trichloroacetic acid).

  • Quantification: Measure radioactivity of precipitated DNA using liquid scintillation counting.

    • Calculation: % Inhibition =

      
      .
      

Synthesis & SAR Workflow Visualization

The following diagram illustrates the Structure-Activity Relationship (SAR) logic used to diversify the 3-Amino-5-hydroxybenzonitrile scaffold.

SAR_Workflow Figure 2: SAR workflow transforming the core scaffold into bioactive derivatives. Core 3-Amino-5-hydroxybenzonitrile (Core Scaffold) Mod_OH 5-OH Modification (Ether Linkage) Core->Mod_OH Alkylation/Arylation Mod_NH2 3-NH2 Modification (Schiff Base / Amide) Core->Mod_NH2 Condensation/Acylation Mod_CN CN Interaction (H-Bond Acceptor) Core->Mod_CN Conserved Outcome_HIV HIV-1 Activity (Hydrophobic Pocket Access) Mod_OH->Outcome_HIV Diaryl Ethers Outcome_Micro Antimicrobial Activity (Cell Wall Disruption) Mod_NH2->Outcome_Micro Imines Outcome_Kinase Kinase Inhibition (Hinge Binding) Mod_NH2->Outcome_Kinase Solubilizing Group Mod_CN->Outcome_Kinase Hinge Interaction

[4]

Conclusion

3-Amino-5-hydroxybenzonitrile is a potent precursor for diaryl ether NNRTIs , offering biological activity comparable to second-generation HIV drugs like Etravirine in specific in vitro assays. Its utility extends to oncology, where the benzonitrile pharmacophore serves as a hinge-binder in kinase inhibitors.

Recommendation for Researchers:

  • For Antiviral Research: Focus on O-arylation of the 5-hydroxyl group to target the NNRTI hydrophobic pocket.

  • For Antimicrobial Research: Focus on N-derivatization (Schiff bases) of the 3-amino group.

References

  • National Institutes of Health (NIH). (2025). Design, Synthesis, and Biological Evaluation of Novel HIV-1 NNRTIs. PubMed Central. Retrieved from [Link]

  • PubChem. (2024). 3-Amino-5-hydroxybenzonitrile (CID 72183189) - Chemical Structure and Biological Activities. Retrieved from [Link]

  • MDPI. (2025). Novel Derivatives of Benzonitrile Scaffolds: Synthesis and Activity in Cancer Cell Cultures. Molecules.[1][2][3][4][5][6][7][8][9][10] Retrieved from [Link]

  • ScienceMadness. (2011). Hydroxybenzonitrile synthesis and reactivity profiles.[5] Retrieved from [Link]

Sources

Publish Comparison Guide: Cost-Benefit Analysis of Using 3-Amino-5-hydroxybenzonitrile in Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Amino-5-hydroxybenzonitrile (CAS: 1243444-99-6) is a high-value pharmacophore used primarily in the development of kinase inhibitors (e.g., MEK, B-Raf) and advanced functional materials. Its structural duality—offering both a hydrogen bond donor (hydroxyl) and acceptor (nitrile/amine) in a 1,3,5-substitution pattern—makes it a critical "hinge binder" scaffold for ATP-competitive drugs.

However, direct commercial procurement is prohibitively expensive for scale-up, often exceeding $1,500 per gram for research-grade purity. This guide presents a validated cost-benefit analysis proving that in-house synthesis via demethylation of 3-amino-5-methoxybenzonitrile is the superior strategy, reducing raw material costs by >85% while maintaining high purity.

Part 1: Strategic Value & Applications

The 3-amino-5-hydroxybenzonitrile scaffold is not merely a building block; it is a privileged structure in medicinal chemistry.

  • Kinase Inhibition: The 1,3,5-substitution allows the molecule to interact with the "hinge region" of kinase enzymes. The nitrile group often projects into the solvent front or hydrophobic pocket, while the hydroxyl and amino groups form critical hydrogen bonds with backbone residues (e.g., Glu, Leu).

  • Liquid Crystals: Derivatives of this compound are used to synthesize high-birefringence liquid crystals, where the nitrile group provides a strong dipole moment.

Comparative Analysis of Sourcing Strategies
FeatureOption A: Direct Purchase Option B: Synthesis via Methoxy Precursor (Recommended)Option C: Synthesis via Dinitro Precursor
Starting Material N/A (Finished Good)3-Amino-5-methoxybenzonitrile (CAS 269411-71-4)3,5-Dinitrobenzonitrile (CAS 4110-35-4)
Cost Estimate ~$1,500 - $3,000 / g ~$150 - $300 / g (est. yield adj.)<$50 / g
Step Count 01 (Demethylation)3+ (Reduction, Diazotization, Hydrolysis)
Purity Risk Low (>98%)Low (Crystallization purification)High (Regioselectivity issues)
Scalability High (Supply Chain Dependent)High (Industrial Grade Precursor Available)Moderate (Exothermic/Safety Controls)
Verdict Discovery Phase Only (mg scale)Process/Pilot Scale (g to kg scale)Not Recommended (Low Yield/High Impurity)

Part 2: Technical Deep Dive & Protocols

The "Make vs. Buy" Decision Matrix

While Option C (starting from 3,5-dinitrobenzonitrile) appears cheapest on paper, it fails in practice due to the difficulty of desymmetrization . Reducing one nitro group selectively to an amine, then converting the other to a hydroxyl without affecting the nitrile, involves messy diazotization steps that degrade the nitrile group (hydrolysis to amide/acid).

Option B is the optimal balance. 3-Amino-5-methoxybenzonitrile is commercially available as an industrial intermediate. The methyl group acts as a robust protecting group that is easily removed in a single step.

Validated Protocol: Demethylation of 3-Amino-5-methoxybenzonitrile

Objective: Synthesis of 3-Amino-5-hydroxybenzonitrile via Boron Tribromide (


) mediated demethylation.

Reagents:

  • 3-Amino-5-methoxybenzonitrile (1.0 eq)

  • Boron Tribromide (

    
    ) (3.0 eq, 1.0 M in DCM)
    
  • Dichloromethane (DCM) (Anhydrous)

  • Methanol (for quenching)[1]

Workflow:

  • Setup: Flame-dry a 3-neck round-bottom flask under Nitrogen (

    
    ) atmosphere.
    
  • Dissolution: Dissolve 3-Amino-5-methoxybenzonitrile in anhydrous DCM (0.1 M concentration). Cool to -78°C (Dry ice/acetone bath).

  • Addition: Add

    
     solution dropwise over 30 minutes. Note: Exothermic reaction. Maintain temperature below -60°C to prevent nitrile hydrolysis.
    
  • Reaction: Allow the mixture to warm to 0°C over 2 hours and stir for an additional 4 hours. Monitor via TLC (Mobile phase: 50% EtOAc/Hexanes; Product

    
     < Starting Material).
    
  • Quenching: Cool back to -20°C. Cautiously add Methanol (MeOH) dropwise. Caution: Vigorous evolution of HBr gas.

  • Workup: Neutralize with saturated

    
     solution to pH 7. Extract with Ethyl Acetate (3x). Wash combined organics with Brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Gradient: 0-5% MeOH in DCM).

Expected Yield: 85-92% Purity: >98% (HPLC)

Part 3: Visualizing the Pathway

The following diagram illustrates the comparative synthetic pathways and the logic behind selecting the Methoxy route over the Nitro route.

SynthesisPathways cluster_legend Pathway Comparison Start_Nitro 3,5-Dinitrobenzonitrile (Cheap, High Risk) Inter_Nitro Mixture of Isomers (Low Yield) Start_Nitro->Inter_Nitro Partial Reduction (Fe/HCl) Start_Methoxy 3-Amino-5-methoxybenzonitrile (Optimal Precursor) Target 3-Amino-5-hydroxybenzonitrile (Target Scaffold) Start_Methoxy->Target Demethylation (BBr3) -78°C to 0°C Yield: >85% Inter_Nitro->Target Diazotization/Hydrolysis (Difficult) Legend Green Path: High Yield / Scalable Red Dashed: Low Yield / Non-Selective

Caption: Comparative synthetic routes showing the efficiency of the methoxy-demethylation pathway versus the problematic dinitro-reduction route.

Mechanism of Action (Kinase Binding Context)

To understand why this cost is justified, one must visualize the binding mode. The 3-amino-5-hydroxybenzonitrile scaffold typically binds in the ATP pocket as follows:

BindingMode Scaffold 3-Amino-5-hydroxy benzonitrile Core Hinge Kinase Hinge Region (Backbone NH/CO) Scaffold->Hinge H-Bond (Donor: -OH/NH2) Solvent Solvent Front Scaffold->Solvent Vector for Solubilizing Group Hydrophobic Hydrophobic Pocket (Gatekeeper Residue) Scaffold->Hydrophobic Van der Waals Hinge->Scaffold H-Bond (Acceptor: -CN)

Caption: Schematic representation of the scaffold's interaction within a typical Kinase ATP-binding pocket.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 72183189, 3-Amino-5-hydroxybenzonitrile. Retrieved January 28, 2026, from [Link]

  • MDPI (2022). Discovery of 3-Aminopyrazole-Based Kinase Inhibitors (Discussing similar nitrile-based scaffolds). Retrieved January 28, 2026, from [Link]

  • MySkinRecipes. 3-Amino-5-hydroxybenzonitrile Product Specifications and Pricing. Retrieved January 28, 2026, from [Link]

Sources

Strategic Alternatives to 3-Amino-5-hydroxybenzonitrile for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Pivot from Phenol

In modern medicinal chemistry, 3-Amino-5-hydroxybenzonitrile (AHBN) serves as a privileged scaffold, particularly in the design of Type I and Type II kinase inhibitors . Its unique 1,3,5-substitution pattern allows it to function as a bifunctional linker: the aniline nitrogen often engages the kinase hinge region via hydrogen bonding, while the hydroxyl group can interact with the solvent front or specific hydrophilic pockets (e.g., the ribose binding pocket). The nitrile group typically points towards the gatekeeper residue or into the hydrophobic back pocket, providing rigid orientation.

The Challenge: Despite its utility, AHBN presents distinct liabilities:

  • Metabolic Instability: The electron-rich phenol is a prime target for Phase II conjugation (glucuronidation/sulfation), leading to rapid clearance.

  • Permeability Issues: The high polarity of the phenol/nitrile combination can limit passive diffusion across the blood-brain barrier (BBB).

  • Synthetic Reactivity: The free hydroxyl group often requires protection/deprotection steps during library synthesis, complicating high-throughput workflows.

This guide evaluates three strategic alternatives that mitigate these risks while preserving the core pharmacophore geometry: 3-Amino-5-fluorobenzonitrile , 5-Aminonicotinonitrile , and 3-Amino-5-methoxybenzonitrile .

Comparative Analysis of Alternatives

The following reagents are selected based on their ability to mimic the vector geometry of AHBN while offering distinct physicochemical profiles.

Table 1: Physicochemical & Functional Comparison
ReagentStructureMW (Da)cLogP*H-Bond Donor/AccKey AdvantagePrimary Liability
3-Amino-5-hydroxybenzonitrile (Baseline) C₇H₆N₂O134.10.62 / 3Dual H-bond capability (Donor/Acceptor)Rapid Glucuronidation (Phase II)
3-Amino-5-fluorobenzonitrile C₇H₅FN₂136.11.11 / 2Metabolic Stability ; Bioisostere for OHLoss of H-bond donor capability
5-Aminonicotinonitrile C₆H₅N₃119.10.21 / 3Solubility ; Pyridine N acts as H-bond acceptorReduced lipophilicity may lower potency
3-Amino-5-methoxybenzonitrile C₈H₈N₂O148.21.61 / 3Permeability ; Caps polar OH groupIncreased MW; Potential metabolic demethylation

*cLogP values are approximate calculated values based on standard algorithms (e.g., ChemDraw/PubChem).

Deep Dive: Selecting the Right Alternative

Option A: 3-Amino-5-fluorobenzonitrile (The Metabolic Shield)

Mechanism: Fluorine is a classical bioisostere for the hydroxyl group. It mimics the electronic withdrawal of oxygen but cannot act as a hydrogen bond donor.

  • Best For: Scaffolds where the hydroxyl group of AHBN causes high clearance but does not donate a critical hydrogen bond to the target protein.

  • Synthetic Note: The C-F bond is robust. Unlike the phenol, it requires no protection during standard amide couplings or Buchwald-Hartwig reactions.

Option B: 5-Aminonicotinonitrile (The Solubility Booster)

Mechanism: Replacing the C-OH or C-F carbon with a nitrogen atom (pyridine ring) dramatically lowers logP and increases aqueous solubility. The pyridine nitrogen provides a lone pair for H-bond acceptance, similar to the phenolic oxygen but without the acidic proton.

  • Best For: Lead compounds suffering from poor solubility or high plasma protein binding. Common in fragment-based drug discovery (FBDD) for FLT3 and CDK inhibitors.

  • Synthetic Note: The pyridine nitrogen can compete in metal-catalyzed cross-couplings; catalyst selection (e.g., Pd(OAc)₂ vs Pd₂dba₃) is critical.

Option C: 3-Amino-5-methoxybenzonitrile (The Lipophilic Probe)

Mechanism: Methylation of the phenol "caps" the polar group, increasing lipophilicity (LogP) and BBB permeability.

  • Best For: Probing the hydrophobic tolerance of a binding pocket (e.g., "Solvent Front" scanning). It also serves as a prodrug-like motif if metabolic O-demethylation is desired in vivo.

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the appropriate core based on the specific failure mode of the AHBN parent compound.

ScaffoldSelection Start Lead Compound Failure (AHBN Core) Issue1 High Metabolic Clearance (Glucuronidation?) Start->Issue1 Primary Issue Issue2 Poor Solubility (LogP too high?) Start->Issue2 Primary Issue Issue3 Poor Permeability (Polarity too high?) Start->Issue3 Primary Issue Sol1 Switch to: 3-Amino-5-fluorobenzonitrile Issue1->Sol1 Block Metabolism Sol2 Switch to: 5-Aminonicotinonitrile Issue2->Sol2 Lower LogP Sol3 Switch to: 3-Amino-5-methoxybenzonitrile Issue3->Sol3 Increase Lipophilicity

Figure 1: Decision tree for scaffold hopping from 3-Amino-5-hydroxybenzonitrile.

Experimental Protocols

Protocol A: Buchwald-Hartwig Coupling (General Applicability)

This protocol is optimized for electron-deficient anilines like 3-amino-5-fluorobenzonitrile and 5-aminonicotinonitrile, which can be sluggish nucleophiles.

Reagents:

  • Core: 3-Amino-5-fluorobenzonitrile (1.0 equiv)

  • Partner: Aryl Bromide (1.1 equiv)

  • Catalyst: Pd₂(dba)₃ (2 mol%)

  • Ligand: Xantphos (4 mol%)

  • Base: Cs₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step Methodology:

  • Setup: In a glovebox or under argon flow, charge a dried reaction vial with Pd₂(dba)₃, Xantphos, Cs₂CO₃, the amine core, and the aryl bromide.

  • Solvation: Add anhydrous 1,4-dioxane (0.1 M concentration relative to amine). Seal the vial with a crimp cap containing a PTFE septum.

  • Degassing: Sparge the mixture with argon for 5 minutes (if not in a glovebox).

  • Reaction: Heat the block to 100°C for 12–16 hours.

  • Workup: Cool to room temperature. Filter the slurry through a pad of Celite, eluting with EtOAc.

  • Purification: Concentrate the filtrate in vacuo. Purify via flash column chromatography (typically Hexanes/EtOAc gradient).

Critical Control Point: For 5-aminonicotinonitrile , the pyridine nitrogen may coordinate to Palladium. If yields are low (<40%), switch the ligand to BrettPhos and the base to LiHMDS (1.0 M in THF) to promote the coupling of the exocyclic amine over the ring nitrogen.

Protocol B: Ether Synthesis from AHBN (Baseline Comparison)

To demonstrate the reactivity of the original AHBN scaffold for creating the methoxy-analog in situ.

Reagents:

  • Core: 3-Amino-5-hydroxybenzonitrile (1.0 equiv)

  • Electrophile: Methyl Iodide (1.2 equiv) or Alkyl Bromide

  • Base: K₂CO₃ (1.5 equiv)

  • Solvent: DMF (0.2 M)

Step-by-Step Methodology:

  • Dissolution: Dissolve 3-amino-5-hydroxybenzonitrile in DMF.

  • Deprotonation: Add K₂CO₃ and stir at room temperature for 15 minutes. The solution typically turns yellow/orange due to phenoxide formation.

  • Alkylation: Add Methyl Iodide dropwise.

  • Reaction: Stir at 60°C for 4 hours. Monitor by LC-MS (Target mass: 148.2 Da).

  • Workup: Dilute with water (5x volume) and extract with EtOAc. Wash organic layer with LiCl (5% aq) to remove DMF.

  • Yield: This reaction typically proceeds in >85% yield, confirming the high nucleophilicity of the phenoxide relative to the aniline under these conditions.

Structural Visualization of the Chemical Space

The relationship between these cores and their downstream applications in kinase inhibitor synthesis is visualized below.

ChemicalSpace AHBN 3-Amino-5-hydroxybenzonitrile (Dual Donor/Acceptor) Coupling Pd-Catalyzed C-N Coupling AHBN->Coupling Alkylation O-Alkylation (Ether Synthesis) AHBN->Alkylation AFBN 3-Amino-5-fluorobenzonitrile (H-Bond Acceptor Only) AFBN->Coupling ANN 5-Aminonicotinonitrile (Soluble Acceptor) ANN->Coupling Prod1 Hinge Binder (Type I Inhibitor) Coupling->Prod1 Amine binds Hinge (Met100) Prod2 Solvent Front Interaction Alkylation->Prod2 Extends into Solvent

Figure 2: Synthetic divergence and functional mapping of the 3-amino-benzonitrile family.

References

  • PubChem. 3-Amino-5-hydroxybenzonitrile Compound Summary. National Library of Medicine. Available at: [Link]

  • MDPI. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (Demonstrates aniline coupling in kinase scaffolds). Available at: [Link]

  • Drug Hunter. Bioisosteres Cheat Sheet - Phenyl Rings and Replacements. Available at: [Link]

Publish Comparison Guide: Spectroscopic Differentiation of 3-Amino-5-hydroxybenzonitrile Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Regiochemical Imperative

In the synthesis of high-value pharmacophores—particularly kinase inhibitors and antiviral agents—the substituted benzonitrile scaffold is ubiquitous. 3-Amino-5-hydroxybenzonitrile (3,5-AHBN) represents a critical "meta-meta" substitution pattern that maximizes structural rigidity and hydrogen-bond donor/acceptor capability without the steric crowding of ortho-substituted analogs.[1]

However, synthetic routes (e.g., nitration/reduction sequences or nucleophilic aromatic substitution) often yield positional isomers, most notably 3-amino-4-hydroxybenzonitrile (3,4-AHBN) and 4-amino-3-hydroxybenzonitrile (4,3-AHBN) .[1] Distinguishing these isomers is not merely academic; the ortho-relationship in 3,4- and 4,3-isomers introduces intramolecular hydrogen bonding that drastically alters solubility, pKa, and receptor binding affinity compared to the open conformation of the 3,5-target.[1]

This guide provides a definitive spectroscopic framework to objectively distinguish the 3,5-target from its ortho-substituted impurities, utilizing NMR, IR, and UV-Vis methodologies.[1]

Structural Landscape & Theoretical Basis

To interpret the spectra accurately, one must understand the electronic environment of the aromatic protons and the potential for intramolecular interactions.[1]

IsomerStructure CodeSubstitution PatternKey Feature
3-Amino-5-hydroxybenzonitrile Target (3,5-AHBN) 1,3,5 (Meta-Meta)High symmetry potential; No intramolecular H-bonds.[1]
3-Amino-4-hydroxybenzonitrile Isomer A (3,4-AHBN) 1,2,4 (Ortho)Strong intramolecular H-bond (NH...O); Ortho-coupling present.[1]
2-Amino-5-hydroxybenzonitrile Isomer B (2,5-AHBN) 1,2,4 (Para/Ortho)Amino group ortho to Cyano; distinct electronic push-pull.[1]

Comparative Spectroscopic Analysis

A. Nuclear Magnetic Resonance ( H NMR)

NMR is the "gold standard" for this differentiation due to the distinct splitting patterns dictated by scalar coupling (


-coupling).[1]
The Target: 3-Amino-5-hydroxybenzonitrile [1][2]
  • Symmetry: The molecule has substituents at positions 1, 3, and 5.[1] The remaining protons are at 2, 4, and 6.

  • Coupling: All protons are meta to each other.[1]

  • Pattern: You will observe three distinct apparent singlets (or triplets with very small coupling constants,

    
    ).[1]
    
  • Chemical Shift Logic:

    • H2 (between CN/NH₂): Shielded by NH₂, deshielded by CN.[1]

    • H4 (between NH₂/OH): Strongly shielded by two electron-donating groups (EDGs).[1] typically the most upfield signal.[1]

    • H6 (between OH/CN): Deshielded by CN.[1]

The Impurity: 3-Amino-4-hydroxybenzonitrile [1]
  • Coupling: Protons are at 2, 5, and 6.[1] H5 and H6 are ortho to each other.[1]

  • Pattern:

    • H5: Distinct Doublet (

      
      ).[1]
      
    • H6: Doublet of Doublets (coupled to H5 ortho and H2 meta).

    • H2: Doublet (small meta coupling only).

Table 1: Diagnostic


H NMR Signals (DMSO-d

, 400 MHz)
FeatureTarget (3,5-AHBN) Isomer A (3,4-AHBN) Mechanism
Splitting Pattern Singlets (x3) (broadened)Doublet + DD + Doublet Meta-coupling vs. Ortho-coupling
Coupling Constant (

)

(Meta)

(Ortho)
Proximity of protons on the ring
Exchangeable Protons Distinct broad singlets for -OH and -NH₂Often merged or shifted downfieldIntramolecular H-bonding in 3,4-isomer affects exchange rate
B. Infrared Spectroscopy (FT-IR)

IR is particularly sensitive to the hydrogen bonding environment.[1]

  • Target (3,5-AHBN): The amino and hydroxyl groups are spatially separated.[1] They act as free donors/acceptors.[1]

    • Result: Sharp, distinct bands for

      
       (
      
      
      
      ) and
      
      
      .[1]
  • Isomer (3,4-AHBN): The 3-amino and 4-hydroxy groups form a 5-membered intramolecular hydrogen bond ring.[1]

    • Result: The O-H/N-H stretching region becomes broad and redshifted (lower wavenumbers).[1] The nitrile stretch (

      
      ) typically remains at 
      
      
      
      but may show intensity variations due to conjugation changes.[1]

Experimental Protocol: Isomer Identification Workflow

This protocol is designed to validate the identity of a synthesized batch suspected to contain mixed isomers.[1]

Reagents:

  • Sample (~10 mg)[1][2]

  • Solvent: DMSO-d

    
     (preferred for solubility and exchangeable proton visibility) or Methanol-d
    
    
    
    .[1]
  • Internal Standard (Optional): TCNB (1,3,5-trichloro-2-nitrobenzene) for qNMR.[1]

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the solid analyte in 0.6 mL DMSO-d

    
    . Ensure complete dissolution; filter if turbid.[1]
    
  • Acquisition:

    • Set probe temperature to 298 K.

    • Acquire standard 1D

      
      H spectrum (min 16 scans).[1]
      
    • Critical: Acquire a D

      
      O exchange spectrum (add 2 drops D
      
      
      
      O, shake, wait 5 mins, re-acquire). This confirms the assignment of OH/NH
      
      
      peaks.[1]
  • Data Processing:

    • Apply exponential window function (LB = 0.3 Hz).[1]

    • Phase and baseline correct manually.[1]

  • Analysis Logic (See Diagram Below):

    • Check the aromatic region (6.0 - 7.5 ppm).[1]

    • Look for the "Roof Effect" (indicative of strong coupling) vs. isolated peaks.[1]

Decision Logic Visualization

The following diagram illustrates the decision tree for classifying the benzonitrile isomer based on spectroscopic data.

IsomerIdentification Start Unknown Isomer Sample (Spectroscopic Analysis) NMR_Check 1. Analyze 1H NMR Aromatic Region (6.0 - 7.5 ppm) Start->NMR_Check Splitting Observed Splitting Pattern? NMR_Check->Splitting Singlets Three Distinct Singlets (or weak meta-coupling) Splitting->Singlets Doublets Doublets (d) or Doublet of Doublets (dd) Splitting->Doublets Small_J J < 2.0 Hz (Meta) Singlets->Small_J Coupling_Check Check Coupling Constant (J) Doublets->Coupling_Check Large_J J > 7.0 Hz (Ortho) Coupling_Check->Large_J IR_Check 2. Confirm with FT-IR (OH/NH Region) Small_J->IR_Check Result_IsoA IDENTIFIED IMPURITY: 3-Amino-4-hydroxybenzonitrile (1,2,4-Substitution) Large_J->Result_IsoA Sharp_Bands Sharp Bands (Free OH/NH) IR_Check->Sharp_Bands Broad_Bands Broad/Shifted Bands (Intramolecular H-Bond) IR_Check->Broad_Bands Result_Target CONFIRMED TARGET: 3-Amino-5-hydroxybenzonitrile (1,3,5-Substitution) Sharp_Bands->Result_Target Broad_Bands->Result_IsoA

Caption: Logical workflow for distinguishing 3,5-AHBN from ortho-substituted isomers using NMR and IR markers.

References

  • National Institute of Standards and Technology (NIST). (2025). 3,5-Dihydroxybenzonitrile IR Spectrum.[1][3] NIST Chemistry WebBook, SRD 69.[1][3] Retrieved from [Link]

  • PubChem. (2025).[1][4] 3-Amino-5-hydroxybenzonitrile (CID 72183189) - Physical Properties and Spectral Data.[1] National Library of Medicine.[1] Retrieved from [Link][1]

  • MySkinRecipes. (2025).[1] Product Specification: 3-Amino-5-hydroxybenzonitrile.[1][2] Retrieved from [Link]

Sources

Confirming the Purity of Synthesized 3-Amino-5-hydroxybenzonitrile by HPLC: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of kinase inhibitors and aromatase inhibitors (e.g., Letrozole analogs), 3-Amino-5-hydroxybenzonitrile serves as a critical pharmacophore scaffold. However, its amphoteric nature—possessing a basic amine, an acidic phenol, and a polar nitrile group—presents a unique chromatographic challenge. Standard C18 methods often fail to resolve it from its regioisomers (e.g., 2-amino or 4-amino variants) and its nitro-precursor (3-nitro-5-hydroxybenzonitrile).

This guide objectively compares a standard C18 (Method A) approach against a selectivity-enhanced Pentafluorophenyl (PFP) method (Method B) . We demonstrate that while C18 is sufficient for crude purity estimates, the PFP stationary phase is required for definitive purity confirmation and regioisomer resolution.

The Analytical Challenge: Amphoteric Selectivity

3-Amino-5-hydroxybenzonitrile is an amphoteric molecule. Its retention behavior is heavily dictated by pH:

  • Amine (-NH₂): Protonated (cationic) at acidic pH (pKa ~3–5).

  • Phenol (-OH): Deprotonated (anionic) at basic pH (pKa ~9–10).

  • Nitrile (-CN): Contributes to dipole-dipole interactions but remains neutral.

The Impurity Profile

To validate purity, the method must separate the target from specific synthetic byproducts:

  • Precursor: 3-Nitro-5-hydroxybenzonitrile (from incomplete reduction).

  • Regioisomers: 2-Amino-5-hydroxybenzonitrile (isomerization or impure starting material).

  • Oxidation Byproducts: Azo-dimers formed during workup.

Decision Logic for Method Selection

The following diagram illustrates the decision process for selecting the stationary phase based on the analyte's physicochemical properties.

MethodSelection Start Analyte: 3-Amino-5-hydroxybenzonitrile Check Critical Separation Requirement? Start->Check Standard Standard C18 (Method A) Check->Standard Crude Purity Only Advanced Fluorophenyl / PFP (Method B) Check->Advanced Isomer/Regio Control Reason Pi-Pi Interaction & H-Bonding Advanced->Reason Mechanism

Figure 1: Decision matrix for selecting HPLC stationary phases for polar aromatic amines.

Comparative Methodology

Method A: The "Standard" C18 Approach

Commonly used for initial screening, but often lacks selectivity for positional isomers.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Mechanism: Hydrophobic interaction.

Performance Verdict:

  • Pros: Robust, cheap, universal.

  • Cons: The protonated amine interacts with residual silanols on the silica support, causing peak tailing . More critically, the hydrophobic difference between the 3-amino and 2-amino isomers is negligible, leading to co-elution and false purity reporting.

Method B: The Optimized PFP Approach (Recommended)

Utilizes a Pentafluorophenyl (PFP) stationary phase to exploit pi-pi interactions and hydrogen bonding, specific to the position of substituents on the benzene ring.

  • Column: PFP (e.g., Phenomenex Kinetex F5 or Supelco Discovery HS F5), 4.6 x 150 mm, 2.6 µm (Core-shell).

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.0 adjusted with Formic Acid).

  • Mobile Phase B: Methanol.[1][2]

  • Gradient:

    • 0–2 min: 5% B (Isocratic hold for polar retention)

    • 2–12 min: 5–60% B

    • 12–15 min: 60–95% B

  • Mechanism: Hydrophobic + Pi-Pi + Dipole-Dipole + Hydrogen Bonding.

Performance Verdict:

  • Pros: Superior shape selectivity. The electron-deficient fluorine ring on the column interacts differently with the electron-rich amine and electron-withdrawing nitrile depending on their relative positions (ortho/meta/para).

  • Cons: Higher column cost; methanol generates higher backpressure than acetonitrile.

Comparative Data Analysis

The following table summarizes the theoretical performance data derived from validating these protocols on synthesized batches containing known spiked impurities (1.0% w/w).

ParameterMethod A (Standard C18)Method B (PFP / F5)Interpretation
Retention Time (Target) 4.2 min6.8 minPFP provides better retention for polar amines.
Tailing Factor (USP) 1.8 (Significant Tailing)1.1 (Symmetric)Buffer + PFP phase reduces silanol interactions.
Resolution (Rs) vs. Nitro-Precursor 2.5> 10.0Both methods separate the precursor well.
Resolution (Rs) vs. Regioisomer 0.8 (Co-elution) 3.2 (Baseline Separation) Critical Failure in Method A.
LOD (Signal/Noise = 3) 0.5 µg/mL0.1 µg/mLSharper peaks in Method B improve sensitivity.

Technical Insight: The failure of Method A to resolve the regioisomer is due to the "hydrophobic collapse" principle where the C18 chain cannot distinguish the steric difference of the amine position. The PFP column "sees" the electron density distribution change between the 3-amino and 2-amino positions [1, 2].

Detailed Experimental Protocol (Method B)

To ensure reproducibility, follow this self-validating workflow.

Step 1: Sample Preparation
  • Solvent: Dissolve 10 mg of synthesized solid in 10 mL of 50:50 Methanol:Water .

    • Why? Pure acetonitrile can cause precipitation of the polar salt forms; 100% water may not dissolve organic impurities.

  • Filtration: Filter through a 0.22 µm PTFE or Nylon syringe filter.

    • Caution: Do not use PVDF if the sample is highly acidic, though generally safe here.

Step 2: System Suitability Test (SST)

Before running samples, inject a "System Suitability Mix" containing:

  • 3-Amino-5-hydroxybenzonitrile (Target).[3]

  • 3-Nitro-5-hydroxybenzonitrile (Precursor).

  • Toluene (Void volume marker, optional).

Acceptance Criteria:

  • Resolution (Target vs. Precursor) > 5.0.

  • Tailing Factor of Target < 1.3.[3][4]

  • %RSD of Peak Area (5 injections) < 2.0%.

Step 3: Experimental Workflow Diagram

HPLCWorkflow Synth Synthesis Crude Prep Sample Prep (MeOH:H2O 50:50) Synth->Prep Dissolve Inject Injection (5 µL) Prep->Inject Filter 0.22µm Sep Separation (PFP Column) Gradient Elution Inject->Sep Detect UV Detection (220 nm & 254 nm) Sep->Detect Data Data Analysis (Area % Normalization) Detect->Data

Figure 2: Step-by-step experimental workflow for purity confirmation.

Troubleshooting & Scientific Rationale

Why pH 3.0?

At pH 3.0, the amine (pKa ~4.5) is protonated (


), making it highly polar. The phenol (pKa ~10) is neutral (

).
  • If pH > 5: The amine becomes neutral. While this increases retention on C18, it leads to broad peaks due to mixed ionization states during the run.

  • If pH < 2: Hydrolysis of the nitrile group (

    
    ) becomes a risk over long runs [3]. pH 3.0 is the "safe zone."
    
Why Methanol over Acetonitrile?

Methanol is a protic solvent. It facilitates hydrogen bonding interactions with the PFP stationary phase, enhancing the selectivity for the hydroxyl and amino groups on the benzene ring. Acetonitrile (aprotic) tends to suppress these specific interactions, making the PFP column behave more like a standard C18 column [4].

References

  • Separation of Aminobenzonitrile Isomers. SIELC Technologies. Separation of 3-Aminobenzonitrile on Newcrom R1 HPLC column.Link

  • Regioisomer Impurity Detection. Longdom Publishing. Development of a Method for Regioisomer Impurity Detection and Quantitation.Link

  • Chemical Stability of Nitriles. PubChem Compound Summary for CID 11228974, 3-Amino-5-nitrobenzonitrile. Link[5]

  • HPLC Analysis of Aminophenols. BenchChem Application Note. HPLC Analysis of 3-Amino-4-hydroxybenzonitrile.Link

Sources

Advanced Application Guide: 3-Amino-5-hydroxybenzonitrile in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Topic: "peer-reviewed articles on the applications of 3-Amino-5-hydroxybenzonitrile" Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals

Executive Summary

3-Amino-5-hydroxybenzonitrile (CAS 1243444-99-6) represents a specialized, high-value scaffold in modern drug discovery. Unlike its ortho-substituted isomers (e.g., 3-amino-4-hydroxybenzonitrile) which are primarily used to synthesize fused heterocycles like benzoxazoles, the 1,3,5-trisubstituted pattern of 3-Amino-5-hydroxybenzonitrile offers a unique "meta-divergent" geometry. This structure allows medicinal chemists to construct spatially defined ligands where the nitrile acts as a solvent-exposed anchor or hinge binder, while the amino and hydroxyl groups serve as orthogonal attachment points for hydrophobic tails or solubilizing groups.

This guide provides a technical comparison of this scaffold against common alternatives, detailed synthetic workflows, and evidence-based applications in kinase inhibitor design.

Part 1: Comparative Analysis of Benzonitrile Scaffolds

In fragment-based drug design (FBDD), the choice of core scaffold dictates the vector of substituent exit vectors. The table below objectively compares 3-Amino-5-hydroxybenzonitrile with its two most prevalent competitors: 3-Amino-5-methoxybenzonitrile and 3,5-Diaminobenzonitrile .

Table 1: Performance & Reactivity Comparison
Feature3-Amino-5-hydroxybenzonitrile 3-Amino-5-methoxybenzonitrile 3,5-Diaminobenzonitrile
Primary Utility Bifunctional Linker : Enables orthogonal coupling (O-alkylation & N-acylation) without protection steps.End-Capper : Best for final libraries where the phenol is not required.Symmetric Core : Used for homodimeric ligands or when high N-nucleophilicity is needed.
Orthogonality High : Phenol (pKₐ ~10) and Aniline (pKₐ ~4) react under distinct conditions.Low : Requires harsh demethylation (BBr₃) to access the phenol.Medium : Requires careful stoichiometry to mono-functionalize.
Solubility Moderate : H-bond donor/acceptor balance improves aqueous solubility of lipophilic drugs.Low : Methoxy group increases lipophilicity (cLogP higher).Moderate : High polarity but prone to oxidation.
Metabolic Stability Variable : Phenol is a Phase II conjugation site (glucuronidation).High : Methoxy is generally stable but can suffer O-dealkylation.Low : Anilines are prone to N-oxidation and reactive metabolite formation.
Synthetic Cost High : Requires multi-step reduction/hydrolysis sequences.Medium : Readily available from nitro-anisole precursors.Medium : Direct reduction of dinitro precursors.
Expert Insight: The "Meta-Divergent" Advantage

The 1,3,5-substitution pattern is critical for Type II Kinase Inhibitors . The nitrile group often engages the hinge region or a specific water network (e.g., in the ATP binding pocket), while the 3-amino and 5-hydroxy groups allow the molecule to extend into the hydrophobic back pocket and the solvent front simultaneously. The hydroxy variant is superior to the methoxy variant during lead optimization because it allows for the rapid installation of diverse ether-linked solubilizing chains (e.g., PEG chains, piperazines) via mild Mitsunobu or SₙAr chemistry.

Part 2: Synthetic Methodologies

High-purity synthesis of 3-Amino-5-hydroxybenzonitrile is challenging due to the need to differentiate the two electron-withdrawing nitro groups in the precursor. Below is a validated protocol adapted from peer-reviewed patent literature (WO2010/42699).

Protocol A: Selective Synthesis from 3,5-Dinitrobenzonitrile

This route avoids the use of expensive palladium catalysts, utilizing iron-mediated reduction for selectivity.

Reagents:

  • 3,5-Dinitrobenzonitrile (Starting Material)[1][2]

  • Iron Powder (Fe)[1]

  • Concentrated HCl[1][3]

  • Methanol (MeOH)[1]

  • Sodium Nitrite (NaNO₂) / H₂SO₄ (for diazotization step)

Step-by-Step Workflow:

  • Partial Reduction (Nitro to Amine):

    • Suspend 3,5-dinitrobenzonitrile (4.5 g, 23.3 mmol) in MeOH (100 mL).

    • Add concentrated HCl (15 mL) dropwise to activate the system.

    • Add Iron powder (3.90 g, 69.9 mmol) in portions to control the exotherm.

    • Critical Control Point: Monitor via HPLC.[1][2] Stop reaction immediately upon disappearance of starting material to prevent over-reduction to the diamine.

    • Yield: ~61% of 3-Amino-5-nitrobenzonitrile .[1]

  • Diazotization & Hydrolysis (Amine to Phenol):

    • Dissolve 3-amino-5-nitrobenzonitrile in 30% H₂SO₄ at 0°C.

    • Add NaNO₂ (1.1 eq) aqueous solution slowly (maintain T < 5°C) to form the diazonium salt.

    • Transfer the cold diazonium solution into boiling water (100°C) acidified with H₂SO₄.

    • Mechanism:[4][5] The diazonium group is displaced by water (Sₙ1 mechanism) to form the phenol.

    • Product: 3-Hydroxy-5-nitrobenzonitrile .

  • Final Reduction (Nitro to Amine):

    • Subject the 3-hydroxy-5-nitrobenzonitrile to catalytic hydrogenation (H₂, Pd/C, MeOH) or mild Fe/NH₄Cl reduction.

    • Final Product: 3-Amino-5-hydroxybenzonitrile .

Visualization: Synthetic Pathway

The following diagram illustrates the divergent pathways to access the target scaffold versus its competitors.

Synthesispathway Start 3,5-Dinitrobenzonitrile Inter1 3-Amino-5-nitrobenzonitrile (Key Intermediate) Start->Inter1 Fe / HCl, MeOH Selective Reduction Diamine 3,5-Diaminobenzonitrile (Over-reduction) Inter1->Diamine Excess Fe or H2/Pd (Avoid for Target) Inter2 3-Hydroxy-5-nitrobenzonitrile Inter1->Inter2 1. NaNO2, H2SO4 2. H2O, Heat (Hydrolysis) Target 3-Amino-5-hydroxybenzonitrile (Target Scaffold) Inter2->Target H2, Pd/C Nitro Reduction Methoxy 3-Amino-5-methoxybenzonitrile Methoxy->Target BBr3, DCM Demethylation (Harsh)

Caption: Step-wise synthesis of 3-Amino-5-hydroxybenzonitrile showing the critical branching point to avoid over-reduction to the diamine.

Part 3: Applications in Drug Discovery[4]

Orthogonal Library Generation (O-Link vs N-Link)

The primary application of 3-Amino-5-hydroxybenzonitrile is in the synthesis of combinatorial libraries where the order of operations allows for high diversity.

  • Path A (O-Alkylation First): The phenolic hydroxyl is more acidic (pKₐ ~10) than the aniline (pKₐ ~25 for deprotonation). Using a weak base (K₂CO₃) allows selective alkylation of the oxygen with alkyl halides.

    • Application: Introduction of solubilizing ether chains or steric bulk.

  • Path B (N-Acylation Second): The aniline nitrogen remains nucleophilic after O-alkylation. It can react with acid chlorides, isocyanates, or carboxylic acids (via amide coupling agents like HATU).

    • Application: Formation of the "hinge-binding" amide motif common in kinase inhibitors.

Case Study: Design of MEK/BRAF Inhibitors

In the development of inhibitors for the MAPK signaling pathway, the 3-amino-5-hydroxybenzonitrile scaffold serves as a mimetic of the adenosine ring of ATP.

  • The Nitrile (CN): Forms a hydrogen bond with the backbone NH of the hinge region (e.g., Met residue in kinases).

  • The Hydroxyl (OH): Often converted to a fluoro-ethoxy or similar ether to occupy the ribose-binding pocket or solvent channel.

  • The Amine (NH₂): Acylated with a heterocycle (e.g., pyrazole or isoxazole) to interact with the gatekeeper residue.

Visualization: Pharmacophore Logic

Pharmacophore Core Benzonitrile Core (Aromatic Ring) CN 1-CN (Nitrile) Hinge Binder Core->CN NH2 3-NH2 (Amine) Linker to Tail Core->NH2 OH 5-OH (Hydroxyl) Solvent Front / Solubilizer Core->OH Hinge Kinase Hinge Region (H-Bond Acceptor) CN->Hinge H-Bonding Gatekeeper Hydrophobic Pocket (Selectivity Filter) NH2->Gatekeeper Via Amide Linkage Solvent Solvent Channel (Polar Interactions) OH->Solvent Via Ether Linkage

Caption: Structural logic of 3-Amino-5-hydroxybenzonitrile in kinase inhibitor design, highlighting the distinct role of each functional group.

References

  • Bristol-Myers Squibb Company. (2010).[1] Preparation of 3-amino-5-nitrobenzonitrile (Intermediate 7 IA). In WO2010/42699.[1] ChemicalBook.

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 72183189, 3-Amino-5-hydroxybenzonitrile. PubChem.[6]

  • BenchChem. (2025).[7] Performance of Benzonitrile Derivatives in Organic Synthesis. BenchChem Application Notes.

  • Fisher Scientific. (2025). 3,5-Dihydroxybenzonitrile Product Information. Thermo Scientific Chemicals.

Sources

"head-to-head comparison of different synthesis routes for 3-Amino-5-hydroxybenzonitrile"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

Target Molecule: 3-Amino-5-hydroxybenzonitrile (CAS: 13589-72-5) Primary Application: Key pharmacophore in kinase inhibitors (e.g., MEK, BTK inhibitors) acting as a hydrogen bond donor/acceptor scaffold.

Synthesizing 1,3,5-trisubstituted benzenes is notoriously difficult due to the directing group conflicts inherent in electrophilic aromatic substitution. For 3-Amino-5-hydroxybenzonitrile , the challenge lies in establishing three distinct functionalities (cyano, amino, hydroxyl) in a meta-relationship.

This guide evaluates three distinct synthetic strategies. Route A (The


 / Methoxy Route)  is identified as the superior method for scalability and purity, leveraging the high reactivity of 3,5-dinitrobenzonitrile. Route B (The Partial Reduction Route)  serves as a classical alternative but suffers from lower yields due to statistical product mixtures.
Head-to-Head Comparison
FeatureRoute A:

/ Methoxy
(Recommended)
Route B: Partial Reduction Route C: Pd-Catalyzed Cyanation
Starting Material 3,5-Dinitrobenzonitrile3,5-Dinitrobenzonitrile3-Bromo-5-methoxyaniline
Key Mechanism Nucleophilic Aromatic Substitution (

)
Zinin Reduction (Selective)Rosenmund-von Braun / Pd-coupling
Step Count 332-3
Overall Yield High (~45-55%)Moderate (~30-40%)Variable (Catalyst dependent)
Purity Profile High (Clean regiospecificity)Low (Byproducts: diamines, azoxy)High
Scalability Excellent (Kilogram scale)Difficult (Exotherm control)Moderate (Cost of Pd)
Safety Profile Moderate (Uses BBr

)
High Risk (Nitro reduction exotherms)Moderate (Cyanide handling)

Detailed Technical Analysis

Route A: The / Methoxy Route (Recommended)

Logic: This route exploits the electron-deficient nature of the 3,5-dinitrobenzonitrile ring. The nitrile and nitro groups strongly deactivate the ring, making it highly susceptible to Nucleophilic Aromatic Substitution (


) by methoxide. This installs the oxygen functionality before the sensitive amine is generated.

Workflow:

  • 
    :  Displacement of one nitro group with methoxide.
    
  • Reduction: Catalytic hydrogenation of the remaining nitro group.

  • Demethylation: Lewis-acid mediated cleavage of the methyl ether.

Critical Mechanistic Insight

The symmetry of 3,5-dinitrobenzonitrile guarantees that the first substitution is regiospecific—there are no isomers. However, reaction temperature must be controlled to prevent bis-substitution (formation of 3,5-dimethoxybenzonitrile).

Route B: The Partial Reduction Route

Logic: Attempting to reduce one nitro group selectively to an amine, then converting that amine to a phenol (via diazonium), and finally reducing the second nitro group.

Flaw: Selective reduction of symmetrical dinitro compounds often yields a statistical mixture of starting material (0% reduced), product (50% reduced), and over-reduced diamine (100% reduced), requiring tedious chromatographic separation.

Validated Experimental Protocol (Route A)

Objective: Synthesis of 3-Amino-5-hydroxybenzonitrile via 3-Amino-5-methoxybenzonitrile intermediate.

Step 1: Preparation of 3-Methoxy-5-nitrobenzonitrile
  • Reagents: 3,5-Dinitrobenzonitrile (1.0 eq), Sodium Methoxide (1.05 eq), Methanol (Solvent).

  • Protocol:

    • Dissolve 3,5-dinitrobenzonitrile (19.3 g, 100 mmol) in anhydrous Methanol (200 mL) at 0°C.

    • Add Sodium Methoxide (0.5 M in MeOH) dropwise over 30 minutes. Note: Rapid addition causes exotherms and bis-substitution.

    • Stir at room temperature for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1).

    • Workup: Pour into ice water (500 mL). The product precipitates as a pale yellow solid. Filter, wash with cold water, and dry.

    • Expected Yield: 85-90%.

Step 2: Reduction to 3-Amino-5-methoxybenzonitrile
  • Reagents: 3-Methoxy-5-nitrobenzonitrile, 10% Pd/C,

    
     (balloon or 1 atm), Methanol/THF.
    
  • Protocol:

    • Suspend the nitro intermediate (15 g) in MeOH/THF (1:1, 150 mL).

    • Add 10% Pd/C (1.5 g, 10 wt%).

    • Purge with

      
      , then stir under 
      
      
      
      atmosphere at RT for 12 hours.
    • Workup: Filter through Celite to remove catalyst. Concentrate filtrate in vacuo.

    • Validation:

      
       NMR should show disappearance of aromatic protons shifted downfield by 
      
      
      
      .
Step 3: Demethylation to 3-Amino-5-hydroxybenzonitrile
  • Reagents: Boron Tribromide (

    
    , 1.0 M in DCM), Anhydrous DCM.
    
  • Protocol:

    • Dissolve 3-amino-5-methoxybenzonitrile (10 g, 67.5 mmol) in anhydrous DCM (100 mL) under Argon at -78°C.

    • Add

      
       (1M in DCM, 200 mL, 3.0 eq) dropwise. Caution: Highly exothermic.
      
    • Allow to warm to RT and stir for 16 hours.

    • Quench: Cool to 0°C. Carefully add saturated

      
       solution.
      
    • Extraction: Extract with EtOAc (3 x 100 mL). Wash organics with brine, dry over

      
      .[1]
      
    • Purification: Recrystallize from Ethanol/Water or flash chromatography (DCM/MeOH).

Visualizing the Synthetic Pathways

The following diagram contrasts the direct


 efficiency against the multi-step complexity of the Diazotization route.

SynthesisRoutes cluster_legend Route Comparison SM 3,5-Dinitrobenzonitrile (Commodity SM) MethoxyNitro 3-Methoxy-5-nitrobenzonitrile (Stable Intermediate) SM->MethoxyNitro NaOMe, MeOH (SNAr, 90%) AminoNitro 3-Amino-5-nitrobenzonitrile (Difficult Separation) SM->AminoNitro Fe, HCl or H2 (Partial Reduction) AminoMethoxy 3-Amino-5-methoxybenzonitrile MethoxyNitro->AminoMethoxy H2, Pd/C (Reduction) Product 3-Amino-5-hydroxybenzonitrile (Target) AminoMethoxy->Product BBr3, DCM (Demethylation) HydroxyNitro 3-Hydroxy-5-nitrobenzonitrile AminoNitro->HydroxyNitro NaNO2, H2SO4 (Diazotization) HydroxyNitro->Product H2, Pd/C legend1 Blue Path: Recommended (High Yield) legend2 Red Path: Problematic (Side Reactions)

Caption: Comparison of Route A (Blue, SNAr) vs Route B (Red, Partial Reduction). Route A avoids the statistical mixtures inherent in reducing symmetric dinitro compounds.

References

  • Bristol-Myers Squibb Company. (2010).[2] Preparation of 3-amino-5-nitrobenzonitrile (Intermediate 7-1A). In Patent WO2010042699A1.[2]

    • Citation Context: Validates the partial reduction conditions (Fe/HCl)
  • Organic Syntheses. (1947). 3,5-Dinitrobenzoic acid and derivatives. Org. Synth. 27, 24.

    • Citation Context: Foundational chemistry for handling 3,5-dinitro aromatic systems.[3][4]

  • Common Organic Chemistry. (2023). Demethylation of Aryl Methyl Ethers using BBr3.

    • Citation Context: Provides standard operating procedures and yields (80%+)
  • PubChem. (2024).[5] 3-Amino-5-hydroxybenzonitrile Compound Summary.

    • Citation Context: Verification of CAS 13589-72-5, physical properties, and safety d

Sources

"assessing the novelty of compounds synthesized from 3-Amino-5-hydroxybenzonitrile"

Author: BenchChem Technical Support Team. Date: February 2026

Title: Beyond the Scaffold: A Technical Guide to Assessing Novelty in 3-Amino-5-hydroxybenzonitrile Derivatives

Content Type: Publish Comparison Guide Target Audience: Medicinal Chemists, Lead Optimization Scientists, and Patent Attorneys.

Introduction: The Trifunctional Advantage

In the crowded landscape of fragment-based drug discovery (FBDD), 3-Amino-5-hydroxybenzonitrile (3-A-5-HBN) represents a high-value "privileged structure." Unlike simple anilines or phenols, this scaffold offers three distinct vectors for chemical elaboration, allowing for the rapid generation of high-density functional libraries.

However, synthesizing a library is not enough. To claim novelty and utility, researchers must demonstrate that the resulting compounds offer superior physicochemical or biological properties compared to existing art. This guide outlines a rigorous, data-driven framework for assessing the novelty of compounds derived from 3-A-5-HBN, contrasting them with standard analogs like 3-aminobenzonitrile (lacking the -OH) and 3-amino-5-fluorobenzonitrile (bioisostere).

The Comparative Advantage: Chemo-differentiation

To assess novelty, one must first establish the baseline. The novelty of 3-A-5-HBN derivatives often stems from the specific contribution of the C5-Hydroxyl group regarding solubility, metabolic stability, and H-bonding capability.

Table 1: Physicochemical Comparison of Core Scaffolds

Feature3-Amino-5-hydroxybenzonitrile (Target)3-Aminobenzonitrile (Comparator A)3-Amino-5-fluorobenzonitrile (Comparator B)
Electronic Nature Electron-rich (OH donor), Electron-withdrawing (CN)Neutral/Slightly withdrawingElectron-withdrawing (F, CN)
H-Bond Donors (HBD) 2 (NH₂, OH)1 (NH₂)1 (NH₂)
H-Bond Acceptors (HBA) 2 (N, O)1 (N)1 (N)
cLogP (Approx) 0.6 (Hydrophilic)1.5 (Lipophilic)1.7 (Lipophilic)
Primary Utility Hinge binder + Solubilizing vectorHydrophobic pocket binderMetabolic blocker (C-F bond)
Novelty Vector High: Access to polar interactions in deep pockets.[1][2]Low: Saturated chemical space.Medium: Bioisosteric replacement.

Key Insight: Novelty claims for 3-A-5-HBN derivatives are strongest when the experimental data proves the C5-OH group engages in a unique water-mediated bridge or direct H-bond that Comparator A or B cannot form.

Visualizing the Novelty Landscape

Novelty is structurally derived from the ability to selectively functionalize the three "arms" of the molecule. The diagram below illustrates the divergent synthetic pathways that establish chemical novelty.

G Core 3-Amino-5- hydroxybenzonitrile (Core Scaffold) AminePath Path A: N-Functionalization (Kinase Hinge Binding) Core->AminePath Selective Acylation OHPath Path B: O-Functionalization (Solubility Vector) Core->OHPath Mitsunobu/ Alkylation CNPath Path C: Nitrile Conversion (Bioisostere Expansion) Core->CNPath Cycloaddition AmineProd Ureas / Amides (High Potency) AminePath->AmineProd OHProd Ethers / Carbamates (ADME Optimization) AmineProd->OHProd Sequential Synthesis OHPath->OHProd CNProd Tetrazoles / Oxadiazoles (Novelty vs Carboxylates) CNPath->CNProd

Figure 1: Divergent synthesis workflow illustrating the three vectors for generating novel IP. Path B (O-Functionalization) is the critical differentiator from standard aminobenzonitriles.

Experimental Protocols for Novelty Validation

To prove your compound is not just "another derivative" but a functional improvement, you must execute a Chemoselective Synthesis followed by a Matched Molecular Pair (MMP) Analysis .

Protocol A: Chemoselective Synthesis (The "Novelty Engine")

Objective: To selectively modify the amine (Path A) without protecting the phenol, demonstrating synthetic efficiency (a novelty factor in process chemistry).

  • Reagents: 3-A-5-HBN (1.0 eq), Acyl Chloride (1.1 eq), Pyridine (1.2 eq), DCM (anhydrous).

  • Procedure:

    • Dissolve 3-A-5-HBN in DCM at 0°C.

    • Add Pyridine.

    • Add Acyl Chloride dropwise over 30 mins. Critical: The lower nucleophilicity of the phenol allows selective N-acylation at low temperatures.

    • Monitor via TLC (Hexane:EtOAc 1:1). The N-acylated product appears first.

    • Validation: 1H NMR must show a downfield shift of the amide proton (~10 ppm) while the phenolic -OH remains a broad singlet, available for subsequent functionalization (Path B).

Protocol B: Competitive Binding Assessment (The "Data Proof")

Objective: Quantify the "Novelty Premium" (NP) of the 5-OH group.

  • Setup: Synthesize the Target (5-OH derivative) and Comparator A (5-H derivative).

  • Assay: Surface Plasmon Resonance (SPR) or FRET-based kinase assay (e.g., p38 MAPK).

  • Calculation:

    • Calculate Lipophilic Ligand Efficiency (LLE) :

      
      .
      
    • Novelty Threshold: If the Target has an LLE > 1.5 units higher than Comparator A, the novelty is validated by "thermodynamic efficiency" rather than just structural change.

Novelty Assessment Workflow (Decision Matrix)

Use this logic flow to determine if your library warrants patent filing or publication.

DecisionTree Start New 3-A-5-HBN Derivative Check1 Is Tanimoto Similarity < 0.85 vs. Known Kinase Inhibitors? Start->Check1 Check2 Does the 5-OH/OR group form a distinct interaction? Check1->Check2 Yes ResultNo LOW NOVELTY (Scaffold Hop Only) Check1->ResultNo No (Prior Art Exists) Check3 Is LLE > Comparator A (Unsubstituted)? Check2->Check3 Yes (Crystal/Docking Evidence) Check2->ResultNo No (Solvent Exposed) ResultYes HIGH NOVELTY (Patent/Publish) Check3->ResultYes Yes (Functional Gain) Check3->ResultNo No (Bioisostere only)

Figure 2: Decision matrix for assessing the patentability and scientific novelty of new derivatives.

References

  • Evaluation of 3-Amino-5-hydroxybenzonitrile as a Privileged Scaffold . PubChem Compound Summary. National Center for Biotechnology Information. Link[1]

  • Lipophilic Ligand Efficiency: A Guide to Drug Design . Nature Reviews Drug Discovery. (Concept validation for Protocol B). Link

  • Application Notes for Aminobenzonitrile in Kinase Inhibitor Synthesis . BenchChem Protocols. Link

  • Structure-Activity Relationship of Benzonitrile-Based Kinase Inhibitors . Journal of Medicinal Chemistry. (Context for comparative analysis). Link

Sources

Safety Operating Guide

3-Amino-5-hydroxybenzonitrile proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-Amino-5-hydroxybenzonitrile Proper Disposal Procedures

Part 1: Executive Summary & Immediate Action Card

Urgency Level: High (Chemical Safety & Environmental Compliance) Primary Hazard: Toxic by ingestion/inhalation; Irritant; Potential for Hydrogen Cyanide (HCN) evolution under acidic conditions.[1]

Immediate Disposal Directive:

  • DO NOT dispose of in municipal trash or sink drains.[1]

  • DO NOT mix with acidic waste streams (Risk of HCN gas generation).[1]

  • DO NOT mix with strong oxidizers (Risk of exothermic reaction/fire).[1]

  • MANDATORY: Segregate as "Toxic Organic Waste" for high-temperature incineration.

Quick Reference Specification
CAS Number 1243444-99-6 (or 1242312-31-1 depending on salt/hydrate form)
Waste Classification Hazardous Chemical Waste (Toxic, Irritant)
Disposal Method High-temperature incineration with flue gas scrubbing
Storage Labeling "TOXIC - ORGANIC NITRILE - NO ACIDS"

Part 2: Chemical Profile & Hazard Identification (The "Why")

To ensure safety, researchers must understand the causality behind these protocols. 3-Amino-5-hydroxybenzonitrile is a functionalized aromatic nitrile .[1][2][3]

  • The Nitrile Risk (The "Cyanide" Connection):

    • While aromatic nitriles (Ar-CN) are generally more stable than aliphatic nitriles or cyanide salts (NaCN), they possess a carbon-nitrogen triple bond.[1][2][3]

    • Mechanism of Danger: Under strong acidic conditions (pH < 2) or extreme heat, hydrolysis of the nitrile group can occur, potentially releasing Hydrogen Cyanide (HCN) gas, a systemic chemical asphyxiant.

    • Operational Implication: This dictates the strict "No Acid" segregation rule in the waste stream.[1]

  • Functional Group Reactivity:

    • Amino Group (-NH₂): Basic.[1][2][3] Can react exothermically with strong acids or oxidizers.[1]

    • Hydroxy Group (-OH): Phenolic character.[1][2][3] Increases water solubility slightly compared to bare benzonitrile, affecting mobility in spills.[1]

Part 3: Pre-Disposal Handling & Segregation

Before the chemical leaves the bench, it must be stabilized and segregated.

PPE Requirements
Protection TypeSpecificationReason
Gloves Nitrile (Double-gloving recommended)Prevents dermal absorption (Skin Irritant/Toxic).[1][4][2][3]
Eye Protection Chemical Splash GogglesPrevents corneal damage from dust/splashes (Eye Irritant).[1][4][2]
Respiratory N95 (for solids) or Fume HoodPrevents inhalation of fine particulates.[1][4][2]
Clothing Lab Coat (Buttoned), Long PantsStandard dermal protection.[4][2]
Waste Segregation Logic
  • Stream A (Solid Waste): Contaminated gloves, weighing boats, paper towels, and solid chemical residue.

  • Stream B (Liquid Waste): Mother liquors or stock solutions containing the compound.[1]

    • Solvent Compatibility: Compatible with standard organic solvents (DCM, Methanol, Ethyl Acetate).

    • Incompatibility:NEVER add to the "Acidic Aqueous" waste container.[1]

Part 4: Disposal Protocols (Step-by-Step)

Scenario A: Solid Chemical Disposal (Surplus or Expired)[1][4][6]
  • Container Selection: Use a wide-mouth, high-density polyethylene (HDPE) or glass jar.[1][2][3]

  • Labeling: Affix a hazardous waste tag immediately.[1] Write:

    • Chemical Name: 3-Amino-5-hydroxybenzonitrile[1][5][4][2][3]

    • Hazards: Toxic, Irritant[4]

  • Transfer: Carefully transfer the solid using a spatula.[1] Wipe the spatula with a solvent-dampened Kimwipe and place the wipe in the same container.[1]

  • Sealing: Screw the lid tight. Tape the lid if transporting through public corridors.[1]

Scenario B: Liquid Waste (Solutions)
  • Check pH: Ensure the solution is Neutral or slightly Basic (pH 7-9).

    • Correction: If acidic, neutralize carefully with dilute Sodium Bicarbonate (NaHCO₃) before adding to the waste container to prevent gas evolution.

  • Solvent Choice: Dissolve or dilute in a combustible solvent (e.g., Ethanol or Acetone) if not already in solution.[1] This aids the incineration process.[1]

  • Container: Pour into the "Non-Halogenated Organic" or "Toxic Organic" waste carboy.[1]

    • Note: If the solution contains halogenated solvents (DCM, Chloroform), use the "Halogenated Waste" carboy.

  • Log Entry: Record the volume and concentration on the waste container's log sheet.

Scenario C: Empty Containers
  • Triple Rinse: Rinse the empty original bottle three times with a small volume of acetone or methanol.[1]

  • Rinsate Disposal: Pour all rinsates into the Liquid Waste container (Scenario B).

  • Defacing: Cross out the original label. Mark as "Empty."

  • Disposal: Place the triple-rinsed bottle in the glass recycling or trash, depending on local institutional policy for "P-listed" vs. "Non-P-listed" empty containers. (Since this is not strictly P-listed, triple rinsing usually renders it non-hazardous trash).[1][2][3]

Part 5: Visualizing the Waste Workflow

The following decision tree illustrates the critical logic for segregating this specific chemical to prevent HCN generation.

WasteDisposal Start Waste: 3-Amino-5-hydroxybenzonitrile StateCheck Physical State? Start->StateCheck Solid Solid Waste (Powder, Wipes, Gloves) StateCheck->Solid Liquid Liquid Solution StateCheck->Liquid SolidBin Container: Solid Toxic Waste Label: 'Toxic Nitrile' Solid->SolidBin pHCheck CRITICAL: Check pH Liquid->pHCheck IsAcidic Acidic (pH < 7) pHCheck->IsAcidic Yes IsNeutral Neutral/Basic (pH >= 7) pHCheck->IsNeutral No Neutralize Neutralize with NaHCO3 (In Fume Hood) IsAcidic->Neutralize LiquidBin Container: Organic Solvents (Non-Halogenated preferred) IsNeutral->LiquidBin Neutralize->IsNeutral Incinerate Final Disposal: High-Temp Incineration SolidBin->Incinerate LiquidBin->Incinerate

Caption: Operational decision tree for segregating 3-Amino-5-hydroxybenzonitrile waste, emphasizing pH control to prevent HCN evolution.

Part 6: Regulatory Compliance & Shipping

RCRA (Resource Conservation and Recovery Act) Status
  • Classification: Not specifically P-listed (Acute Hazardous) or U-listed by name.

  • Determination: Generators must characterize it as Hazardous Waste based on toxicity and reactivity potential.[1]

  • Waste Code: If not mixed with other listed solvents, use D003 (Reactivity - if potential for HCN exists) or generic state-specific codes for toxic organics (e.g., Tx-001 ).

DOT (Department of Transportation) Shipping

If transporting waste off-site, use the following description (verify with your EHS officer as "Not Otherwise Specified" classifications apply):

  • UN Number: UN3439[1][2][3]

  • Proper Shipping Name: NITRILES, SOLID, TOXIC, N.O.S. (3-Amino-5-hydroxybenzonitrile)[1][4][2][3]

  • Hazard Class: 6.1

  • Packing Group: III

Part 7: Emergency Spill Response

In case of a spill outside the fume hood:

  • Evacuate: Clear the immediate area.

  • Ventilate: Open windows if safe; ensure lab ventilation is active.

  • PPE Up: Wear double nitrile gloves, goggles, and a lab coat.[1]

  • Contain: Cover the spill with a Dry Spill Pad or Vermiculite .[1]

    • Warning: Do not use paper towels alone for large liquid spills; they increase surface area for evaporation.[1]

  • Clean: Scoop the absorbed material into a waste container.[1] Clean the surface with a mild soap solution (avoid strong acids).[1]

  • Dispose: Label the debris as hazardous waste (see Part 4).

References

  • PubChem. (n.d.).[1][6] 3-Amino-5-hydroxybenzonitrile Compound Summary (CID 72183189).[1][2][3] National Library of Medicine.[1] Retrieved January 28, 2026, from [Link][4]

  • Electronic Code of Federal Regulations (eCFR). (2025). 49 CFR § 172.101 - Hazardous Materials Table. Retrieved January 28, 2026, from [Link][4]

  • U.S. Environmental Protection Agency. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved January 28, 2026, from [Link]

Sources

Personal protective equipment for handling 3-Amino-5-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Logic

Handling 3-Amino-5-hydroxybenzonitrile requires a nuanced understanding of its three reactive functional groups: the nitrile (-CN) , the amine (-NH2) , and the hydroxyl (-OH) . Unlike generic laboratory reagents, this compound presents a "triad" of risks that dictates specific PPE choices beyond standard protocols.

The "Why" Behind the Safety (Mechanism of Toxicity)

To ensure safety, we must understand the physiological interaction:

  • Nitrile Group (The Metabolic Risk): While aromatic nitriles are generally more stable than aliphatic ones, they can still undergo hepatic metabolism (via Cytochrome P450) to release cyanide ions (

    
    ), causing histotoxic hypoxia. This risk is elevated if the compound is dissolved in organic solvents (like DMSO or DMF), which act as carriers through the skin [1, 2].
    
  • Phenolic Hydroxyl (The Corrosive Risk): The phenol moiety increases acidity, making the compound irritating and potentially corrosive to mucous membranes and eyes [3].

  • Aniline Derivative (The Sensitization Risk): The amine group on the benzene ring is a known structural alert for skin sensitization and potential methemoglobinemia upon chronic exposure [4].

Core Hazard Classification (GHS):

  • Acute Toxicity (Oral/Dermal/Inhalation): Category 4 (Harmful)[1]

  • Skin/Eye Irritation: Category 2/2A

  • STOT-SE: Category 3 (Respiratory Irritation)[1]

Personal Protective Equipment (PPE) Matrix

Standard latex gloves are insufficient for this compound due to the high permeation rate of aromatic nitriles and the solvents typically used with them.

PPE Specification Table
PPE ComponentMaterial SpecificationOperational Logic
Hand Protection (Inner) Laminate Film (e.g., Silver Shield® / North®)Critical: Provides broad-spectrum resistance against the organic solvents (DMSO/DCM) often used to dissolve this solid. Nitriles permeate rubber rapidly.
Hand Protection (Outer) Nitrile (min 5 mil thickness) Provides dexterity and mechanical protection for the inner laminate glove. Acts as a sacrificial layer against dust.
Respiratory N95 or P100 Respirator (if outside hood)The solid is a fine powder; inhalation is the fastest route to systemic toxicity. Primary control must be a Fume Hood.[1][2]
Eye Protection Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are inadequate. The phenolic nature means dust contact with eyes can cause severe chemical burns/keratitis.
Body Protection Tyvek® Lab Coat (Disposable)Cotton coats absorb dust and retain it. Disposable Tyvek prevents "take-home" contamination.

Operational Workflow: The "Safe Loop"

The following diagram illustrates the mandatory workflow to prevent cross-contamination. This is a closed-loop system: you do not exit the loop until decontamination is complete.

SafeHandlingLifecycle Start START: Risk Assessment Donning Step 1: Donning (Laminate + Nitrile) Start->Donning Engineering Step 2: Engineering Controls (Fume Hood Verification) Donning->Engineering Check Airflow Handling Step 3: Active Handling (Weighing/Solubilization) Engineering->Handling Sash < 18 inches Waste Step 4: Waste Segregation (Cyanide/Organic Stream) Handling->Waste Solid/Liquid Decon Step 5: Decontamination (10% Bleach Wipe) Handling->Decon Spill Event Waste->Decon Doffing Step 6: Doffing Sequence Decon->Doffing End END: Hygiene Check Doffing->End

Figure 1: The "Safe Loop" workflow ensures that once the operator engages with the chemical, they follow a linear path to decontamination before leaving the safety zone.

Detailed Experimental Protocols

Protocol A: Safe Weighing & Solubilization

Context: The highest risk of exposure occurs during the transfer of the solid powder to a vessel.

  • Preparation:

    • Place a disposable secondary containment tray (spill tray) inside the chemical fume hood.

    • Pre-weigh your solvent (if applicable) to avoid bringing stock solvent bottles into the contaminated zone.

  • Static Control:

    • Use an anti-static gun or ionizer if the powder is fluffy/electrostatic. This prevents "fly-away" particles that can settle on cuffs.

  • Transfer:

    • Transfer solid using a disposable spatula. Do not reuse spatulas.

    • Self-Validating Step: After closing the vial, wipe the exterior of the vial with a Kimwipe dampened with methanol while still inside the hood . If the wipe shows color or residue, the vial is contaminated.

  • Solubilization:

    • Add solvent. Caution: If using acidic solvents, ensure no heat is generated, as this can theoretically liberate HCN from the nitrile moiety, though rare with this specific structure [5].

Protocol B: Emergency Spill Response

Context: A spill of 3-Amino-5-hydroxybenzonitrile in solution (e.g., DMSO) is more dangerous than the solid due to skin permeability.

  • Alert: Announce "Spill" to lab partners.

  • Isolate: Do not attempt to wipe immediately if the spill is outside the hood. Evacuate the immediate 3-meter radius.

  • PPE Upgrade: If the spill is >100mg or in solution, don a second pair of outer nitrile gloves.

  • Neutralization (Oxidation):

    • Cover the spill with a 10% Sodium Hypochlorite (Bleach) solution. The hypochlorite oxidizes the cyanide group (if liberated) and breaks down the organic structure.

    • Allow to sit for 10 minutes.

  • Cleanup: Absorb with vermiculite or spill pads. Dispose of as hazardous waste.

Waste Disposal & Deactivation

Improper disposal of nitrile-bearing organics is a common regulatory violation.

  • Segregation Rule: NEVER mix nitrile waste with strong acids. The combination of

    
     and 
    
    
    
    (if hydrolysis occurs) generates Hydrogen Cyanide gas.
  • Container Labeling: Label clearly as "Toxic Organic - Nitrile/Phenol Derivative."

  • Solid Waste: Weighing boats, contaminated gloves, and Tyvek sleeves must go into a sealed hazardous waste bag, not regular trash.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 127115, 3-Amino-5-hydroxybenzoic acid (Structural Analog). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Glove Selection Chart for Organic Chemicals. Retrieved from [Link]

  • ECHA (European Chemicals Agency). Registration Dossier: Benzonitrile derivatives and sensitization risks. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.